Torbugesic
Description
A synthetic morphinan analgesic with narcotic antagonist action. It is used in the management of severe pain.
Structure
3D Structure
Properties
IUPAC Name |
17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKLAQQSCNILHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860592 | |
| Record name | 17-(Cyclobutylmethyl)morphinan-3,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Torbugesic (Butorphanol) in Rodents
This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of butorphanol (marketed as Torbugesic®) in rodent models. It is intended for researchers, scientists, and professionals in the field of drug development and veterinary medicine.
Executive Summary
Butorphanol is a synthetically derived opioid analgesic characterized by a mixed agonist-antagonist profile at opioid receptors.[1][2] In rodents, its primary mechanism of action involves a strong agonist activity at the kappa-opioid receptor (KOR) and a partial agonist or antagonist activity at the mu-opioid receptor (MOR).[3][4][5] This dual activity results in moderate analgesia with a ceiling effect on respiratory depression, distinguishing it from pure mu-agonist opioids like morphine.[6] Its effects are mediated through complex intracellular signaling cascades, including both G-protein dependent and β-arrestin pathways, which influence neuronal excitability, inflammatory responses, and cellular apoptosis.[4][7]
Receptor Pharmacology and Binding Profile
The pharmacological effects of butorphanol are dictated by its interaction with several opioid receptor subtypes within the central nervous system.
-
Kappa-Opioid Receptor (KOR): Butorphanol is a potent agonist at the KOR.[1][3][4] This interaction is primarily responsible for its analgesic, particularly spinal analgesic, and sedative effects.[7] Studies have demonstrated that butorphanol dependence leads to an increase in KOR gene expression and binding in various brain regions in rats, suggesting a critical role for this receptor in the long-term effects of the drug.[1][8]
-
Mu-Opioid Receptor (MOR): At the MOR, butorphanol exhibits partial agonist and antagonist activity.[3][4][5] In mice, evidence suggests that its antinociceptive effects are largely attributable to partial agonism at the mu receptor.[9][10] Its antagonist properties at this site can counteract the effects of full mu agonists (like morphine or fentanyl) and contribute to the ceiling effect observed for respiratory depression.[2]
-
Sigma (σ) Receptor: Some reports suggest that butorphanol may also have agonistic effects at the sigma receptor, which could contribute to psychomimetic and dysphoric effects, though this interaction is less characterized than its effects on KOR and MOR.[5][11]
Quantitative Pharmacological Data in Rodents
The following tables summarize key quantitative data regarding butorphanol's interaction with opioid receptors and its analgesic efficacy in rodent models.
| Parameter | Receptor | Value | Species | Source |
| Binding Affinity (Kd / Ki) | Kappa (KOR) | 0.1 ± 0.02 nM | Mammalian Cells | [3][12] |
| Mu (MOR) | 2.4 ± 1.2 nM | Mammalian Cells | [3][12] | |
| Functional Efficacy (EC50) | KOR G-Protein Activation | 2.8 nM | Mammalian Cells | [3] |
| Analgesic Efficacy (ED50) | Incisional Pain Model | 295 µg/kg | Rat | [13] |
| Parameter | Dose | Route | Duration | Species | Source |
| Analgesia | 2.0 mg/kg | SC | 1 - 2 hours | Rat | [6][14][15] |
| 5.0 mg/kg | SC | 1 - 2 hours | Mouse | [6][14][15] | |
| 0.2 - 2 mg/kg | SC or IP | 2 - 4 hours | Rodent (general) | [16] | |
| Balanced Anesthesia | 2.0 mg/kg | IP | N/A | Rat | [17] |
| Sedation (Respiratory Distress) | 0.1 - 0.2 mg/kg | IV / IM | N/A | Rodent (general) | [18] |
Intracellular Signaling Pathways
Butorphanol initiates its effects by activating distinct intracellular signaling cascades upon binding to opioid receptors, primarily the KOR. It demonstrates biased agonism, differentially activating G-protein and β-arrestin pathways.
G-Protein Dependent Pathway
As a classic mechanism for opioid receptors, butorphanol binding to the KOR activates inhibitory G-proteins (Gαi/o).[4][19] This leads to the inhibition of the enzyme adenylate cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[4][20] The reduction in cAMP leads to the closing of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels.[4] The cumulative effect is a hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the transmission of nociceptive signals.[4] Chronic butorphanol treatment has been shown to alter the expression of G-protein alpha-subunits in the rat brain, suggesting neuroadaptive changes in this pathway with long-term exposure.[20]
References
- 1. Butorphanol dependence increases hippocampal kappa-opioid receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BUTORPHANOL TARTRATE - Mar Vista Animal Medical Center [marvistavet.com]
- 3. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butorphanol [bionity.com]
- 5. xenonhealth.com [xenonhealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Butorphanol reduces the neuronal inflammatory response and apoptosis via inhibition of p38/JNK/ATF2/p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withdrawal from dependence upon butorphanol uniquely increases kappa(1)-opioid receptor binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Psychomimetic effects of butorphanol and sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice. | Semantic Scholar [semanticscholar.org]
- 16. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 17. Combining isoflurane anesthesia with midazolam and butorphanol in rats [jstage.jst.go.jp]
- 18. Respiratory Distress--Don't Break the Camel's Back - WSAVA2010 - VIN [vin.com]
- 19. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Changes of the level of G protein alpha-subunit mRNA by tolerance to and withdrawal from butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
butorphanol kappa opioid receptor agonist research
An In-Depth Technical Guide to Butorphanol's Kappa Opioid Receptor Agonism
For researchers, scientists, and drug development professionals, this document provides a detailed examination of butorphanol's interaction with the kappa opioid receptor (KOR). Butorphanol is a synthetic opioid analgesic that exhibits a unique pharmacological profile as a mixed agonist-antagonist.[1] Its primary analgesic effects are mediated through its activity at the KOR, where it functions as a biased agonist.[2][3][4] This guide synthesizes key research findings on its binding affinity, signaling pathways, and the experimental methodologies used for its characterization.
Core Pharmacological Profile: A Biased Agonist
Butorphanol demonstrates a high affinity for the KOR, approximately twenty times greater than its affinity for the μ-opioid receptor (MOR).[2][5] This strong binding preference is a cornerstone of its pharmacological activity.[6] Research has revealed that butorphanol exhibits biased agonism, meaning it differentially activates downstream signaling pathways upon binding to the KOR. Specifically, it acts as a partial agonist for the G-protein activation pathway while functioning as a full agonist for the β-arrestin recruitment pathway.[2][3][5]
This functional selectivity is significant because the G-protein pathway is primarily associated with the desired analgesic effects of KOR activation, whereas the β-arrestin pathway is often linked to adverse effects such as dysphoria and tolerance.[7][8] Butorphanol's potent activation of the β-arrestin pathway is further supported by its ability to induce KOR internalization, a process dependent on β-arrestin.[2][3]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining butorphanol's interaction with the kappa opioid receptor, as determined by in vitro assays.
| Parameter | Receptor | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (Kd) | Kappa Opioid Receptor (KOR) | 0.1 ± 0.02 nM | Naltrexone Competition | Chem-1 | [2][5] |
| Binding Affinity (Ki) | Kappa Opioid Receptor (KOR) | 0.1 ± 0.02 nM | Naltrexone Competition | Chem-1 | [2] |
| Binding Affinity (Kd) | Mu Opioid Receptor (MOR) | 2.4 ± 1.2 nM | Naltrexone Competition | - | [2][5] |
| G-Protein Activation (EC50) | Kappa Opioid Receptor (KOR) | 2.8 nM | [35S]GTPγS Binding | Chem-1 | [2] |
| G-Protein Activation (Emax) | Kappa Opioid Receptor (KOR) | ~50% (relative to Salvinorin A) | [35S]GTPγS Binding | Chem-1 | [2] |
| β-arrestin Recruitment | Kappa Opioid Receptor (KOR) | Full Agonist (similar to Salvinorin A) | β-arrestin Recruitment Assay | HEK-293 | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections describe the protocols used to characterize butorphanol's activity at the KOR.
Receptor Binding Affinity Assay (Naltrexone Competition)
This protocol determines the binding affinity of butorphanol for the KOR using a competitive binding assay with the antagonist naltrexone.
-
Objective: To calculate the dissociation constant (Kd) or inhibition constant (Ki) of butorphanol for the KOR.
-
Materials:
-
Procedure:
-
Prepare a series of dilutions of butorphanol.
-
In a multi-well plate, incubate the KOR-expressing cell membranes with a fixed concentration of a fluorescently labeled ligand and varying concentrations of butorphanol.
-
Allow the reaction to reach equilibrium.
-
Measure the HTRF signal, which is proportional to the amount of fluorescent ligand bound to the receptor. The signal is calculated as a ratio of emission intensities at 665 nm and 620 nm.[2]
-
As the concentration of butorphanol increases, it displaces the fluorescent ligand, leading to a decrease in the HTRF signal.
-
Plot the signal against the logarithm of the butorphanol concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of butorphanol that inhibits 50% of specific binding) from the curve.
-
Convert the IC50 value to a Ki or Kd value using the Cheng-Prusoff equation.
-
G-Protein Activation Assay ([35S]GTPγS Binding)
This functional assay measures the ability of an agonist to stimulate G-protein activation by the receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of butorphanol for KOR-mediated G-protein activation.
-
Materials:
-
Procedure:
-
Incubate the KOR-expressing membranes with a fixed concentration of GDP and varying concentrations of butorphanol. This allows butorphanol to bind to the receptor.
-
Add [35S]GTPγS to initiate the binding reaction. Agonist binding promotes the exchange of GDP for GTPγS on the Gα subunit.
-
After incubation, terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Quantify the amount of bound [35S]GTPγS on the filters using liquid scintillation counting.
-
Plot the amount of bound [35S]GTPγS against the logarithm of the butorphanol concentration to generate a dose-response curve, from which EC50 and Emax values are determined.
-
β-Arrestin Recruitment Assay (e.g., PathHunter Assay)
This assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in the β-arrestin signaling pathway and receptor desensitization.[9]
-
Objective: To measure the potency and efficacy of butorphanol in inducing the interaction between KOR and β-arrestin.
-
Materials:
-
Procedure:
-
Plate the engineered HEK-293 cells in a multi-well plate and incubate.
-
Treat the cells with varying concentrations of butorphanol.
-
Agonist binding to the KOR induces a conformational change, leading to receptor phosphorylation and the recruitment of β-arrestin.
-
The proximity of KOR and β-arrestin allows the two fragments of β-galactosidase to complement each other, forming an active enzyme.
-
Add a chemiluminescent substrate for β-galactosidase.
-
Measure the resulting luminescent signal, which is directly proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence against the logarithm of the butorphanol concentration to determine potency and efficacy.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the core concepts of butorphanol's action and the methods used to study it.
Caption: Butorphanol's biased agonism at the Kappa Opioid Receptor.
Caption: Experimental workflow for a β-arrestin recruitment assay.
References
- 1. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 2. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 5. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bifunctional Peptidomimetic G Protein-Biased Mu-Opioid Receptor Agonist and Neuropeptide FF Receptor Antagonist KGFF09 Shows Efficacy in Visceral Pain without Rewarding Effects after Subcutaneous Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Torbugesic (Butorphanol) in Laboratory Animals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Torbugesic (butorphanol), a synthetic opioid analgesic, in common laboratory animal species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of butorphanol is critical for accurate dose determination, ensuring animal welfare, and the valid interpretation of research data. This document summarizes key pharmacokinetic parameters, details experimental methodologies from cited studies, and provides visual representations of experimental workflows and metabolic pathways.
Introduction to this compound (Butorphanol)
Butorphanol is a centrally acting analgesic with a mixed agonist-antagonist profile at opioid receptors.[1] It is widely used in veterinary medicine for the management of mild to moderate pain in a variety of species.[1][2] Chemically, it is a member of the morphinan series.[3] Its analgesic effects are primarily mediated through agonistic activity at the κ-opioid receptor, while it exhibits partial agonist or antagonist activity at the µ-opioid receptor.[1] This dual action provides analgesia with a lower risk of certain side effects, such as respiratory depression, compared to pure µ-agonist opioids.[3][4]
Pharmacokinetic Profiles in Laboratory Animals
The following sections present a summary of the key pharmacokinetic parameters of butorphanol in various laboratory animal species. The data has been compiled from multiple studies and is presented for comparative purposes. It is important to note that pharmacokinetic parameters can be influenced by a variety of factors including the specific strain, age, sex, and health status of the animals, as well as the specific experimental conditions.
Rabbits
Butorphanol has been studied in rabbits, demonstrating different pharmacokinetic profiles following intravenous and subcutaneous administration.
Table 1: Pharmacokinetic Parameters of Butorphanol in Rabbits
| Parameter | Intravenous (IV) - 0.5 mg/kg | Subcutaneous (SC) - 0.5 mg/kg | Reference |
| Half-life (t½) | 1.64 hours | 3.16 hours | [5] |
Rodents (Rats and Mice)
While detailed pharmacokinetic tables for rats and mice are not as readily available in the provided literature, studies have characterized the analgesic duration of butorphanol in these species.
In both rats and mice, the analgesic effect of butorphanol is relatively short-lived, typically lasting 1 to 2 hours.[6][7][8] One study in rats investigated the median effective dose (ED50) for incisional pain and found it to be 295 µg/kg.[9] Another study noted that a single 4 mg/kg dose of butorphanol significantly increased food intake in rats.[10] In mice, butorphanol has been characterized as a partial agonist at the µ-opioid receptor.[11]
Non-Human Primates (Rhesus Monkeys)
Studies in rhesus monkeys have explored the antinociceptive and reinforcing effects of butorphanol. While a full pharmacokinetic profile was not detailed in the search results, these studies provide insights into its activity in this species. Butorphanol was found to be effective in warm-water tail withdrawal assays and was self-administered, indicating reinforcing effects.[12] The binding characteristics in rhesus monkey brain tissue showed a 12-fold selectivity for µ-opioid receptors over κ-receptors.[12]
Experimental Protocols
The following sections describe typical methodologies employed in the pharmacokinetic studies of butorphanol in laboratory animals.
Animal Models and Drug Administration
-
Species: Healthy, adult animals of either sex are commonly used. For example, studies have utilized New Zealand White rabbits[5], Sprague-Dawley rats[9], and rhesus monkeys[12].
-
Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
-
Drug Formulation: Butorphanol tartrate, the commercially available form (this compound), is typically used.[3][5]
-
Routes of Administration: The most common routes for pharmacokinetic studies are intravenous (IV) and intramuscular (IM) to determine fundamental parameters like clearance and bioavailability.[5][13][14] Subcutaneous (SC) administration is also frequently investigated.[5] Doses vary depending on the species and the objectives of the study. For instance, a dose of 0.5 mg/kg has been used in rabbits[5], while 0.1 mg/kg has been used in goats[13] and donkeys[14].
Sample Collection and Analysis
-
Blood Sampling: Blood samples are typically collected at predetermined time points following drug administration. For IV administration, sampling is more frequent in the initial phase to characterize the distribution phase. For IM and SC routes, sampling is designed to capture the absorption phase, peak concentration, and elimination phase.[13][14][15] Samples are often collected via indwelling catheters to minimize stress to the animals.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma, which is then stored frozen until analysis.[13][14]
-
Analytical Methods: The concentration of butorphanol in plasma is most commonly determined using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.[15][16][17] LC-MS/MS offers high sensitivity and specificity for quantifying drug levels.[16][18]
Pharmacokinetic Analysis
The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters.[14][15] This is typically done using non-compartmental analysis. For IV data, a multi-compartment model (often a two-compartment model) may be fitted to the data.[5][14]
Visualizations
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the generalized metabolic pathway of butorphanol.
Caption: A typical experimental workflow for a pharmacokinetic study of this compound in lab animals.
Caption: Generalized metabolic pathway of butorphanol in laboratory animals.
Metabolism and Excretion
Butorphanol is primarily metabolized in the liver.[1][4] The main metabolic pathways include hydroxylation and N-dealkylation.[18] The resulting metabolites, such as hydroxybutorphanol and norbutorphanol, are then often conjugated with glucuronic acid to increase their water solubility before being excreted.[1] Excretion occurs through both renal (urine) and fecal routes.[1] While the metabolites have shown some analgesic properties in animals, the parent compound, butorphanol, is responsible for the majority of the analgesic effect.[1]
Conclusion
The pharmacokinetic profile of this compound (butorphanol) varies considerably among different laboratory animal species. This technical guide provides a consolidated resource for researchers, summarizing key pharmacokinetic parameters and experimental methodologies. The provided data and visualizations serve as a valuable tool for designing and interpreting studies that utilize butorphanol for analgesia in a research setting. It is imperative for researchers to consult species-specific literature and consider the unique physiological characteristics of their animal models when determining appropriate dosing regimens.
References
- 1. xenonhealth.com [xenonhealth.com]
- 2. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
- 3. This compound® (butorphanol tartrate injection) [dailymed.nlm.nih.gov]
- 4. Butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of butorphanol tartrate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of butorphanol on feeding and neuropeptide Y in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Butorphanol: characterization of agonist and antagonist effects in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and selected behavioral responses to butorphanol and its metabolites in goats following intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacokinetics of butorphanol following intravenous and intramuscular administration in donkeys: A preliminary study [frontiersin.org]
- 15. rmtcnet.com [rmtcnet.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Torbugesic (Butorphanol) in Rat Models of Visceral Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Torbugesic (butorphanol) in preclinical rat models of visceral pain. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying biological mechanisms.
Introduction
Visceral pain, originating from internal organs, is a complex and often poorly localized sensation that presents a significant clinical challenge. Animal models are crucial for understanding the pathophysiology of visceral pain and for the development of novel analgesics. Butorphanol, a synthetic opioid, has demonstrated efficacy in alleviating visceral pain. This guide explores its mechanism of action and its effects in established rat models.
Butorphanol functions as a mixed agonist-antagonist at opioid receptors. It is primarily a potent agonist at the kappa-opioid receptor (KOR) and a partial agonist or antagonist at the mu-opioid receptor (MOR).[1] Its analgesic properties in the context of visceral pain are largely attributed to its action on KORs, which are expressed on sensory neurons innervating the viscera.[2][3]
Experimental Protocols for Visceral Pain Models in Rats
Several models are employed to induce and assess visceral pain in rats. The following are detailed protocols for key, commonly used experiments.
Acetic Acid-Induced Writhing Test
This is a widely used model for screening visceral analgesics. The intraperitoneal administration of a dilute acetic acid solution induces a characteristic writhing response, which is a quantifiable measure of visceral pain.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-300 g) are typically used.[4] Animals should be habituated to the experimental environment to minimize stress-induced variability.
-
Drug Administration: Butorphanol or a vehicle control is administered prior to the acetic acid injection. The route of administration can be subcutaneous (s.c.) or intrathecal (i.t.), depending on the study's objective.[4]
-
Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally (i.p.) at a volume of 10 ml/kg.[5]
-
Observation and Quantification: Immediately following the acetic acid injection, the rat is placed in an observation chamber. The number of writhes (defined as a contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period, typically 20-30 minutes.[3][5]
-
Data Analysis: The total number of writhes in the butorphanol-treated group is compared to the vehicle-treated control group. A significant reduction in the number of writhes indicates an analgesic effect.
Colorectal Distension (CRD) Model
The CRD model mimics the mechanical distension that can cause visceral pain in conditions like irritable bowel syndrome (IBS). Pain is assessed by measuring the visceromotor response (VMR), typically as a reflex contraction of the abdominal muscles.
Protocol:
-
Animal Preparation: A balloon catheter is inserted into the descending colon and rectum of the rat. The catheter is connected to a pressure transducer and a pump to control the distension volume and pressure. Electromyography (EMG) electrodes may be implanted in the abdominal musculature to record the VMR.[6]
-
Drug Administration: Butorphanol or vehicle is administered, often intravenously (i.v.) or subcutaneously (s.c.).
-
Distension Procedure: The colon is distended with controlled, graded pressures (e.g., 20, 40, 60, 80 mmHg) for a defined duration (e.g., 20 seconds).[6]
-
Measurement of Visceromotor Response: The abdominal muscle contractions are quantified through visual observation of the abdominal withdrawal reflex (AWR) or by recording EMG activity. The threshold pressure required to elicit a response or the magnitude of the response at different pressures is measured.[6]
-
Data Analysis: The effect of butorphanol is determined by comparing the VMR in treated animals to baseline or vehicle-treated animals. An increase in the pain threshold or a decrease in the magnitude of the VMR indicates analgesia.
Intracolonic Capsaicin Model
This model induces a localized visceral inflammatory pain by activating TRPV1 receptors on visceral afferent nerves.
Protocol:
-
Animal Preparation: Rats are lightly anesthetized for the procedure.
-
Drug Administration: Butorphanol or vehicle is administered prior to capsaicin instillation.
-
Induction of Visceral Pain: A solution of capsaicin (e.g., 0.1-1%) is administered intracolonically via a fine catheter.[2][7]
-
Behavioral Observation: Following recovery from anesthesia, pain-related behaviors are observed and quantified. These behaviors include licking of the abdomen, abdominal muscle contractions, and whole-body stretching.[2][8] Referred hyperalgesia can also be assessed by measuring the withdrawal response to mechanical stimulation of the abdomen with von Frey filaments.[2]
-
Data Analysis: The frequency or duration of pain-related behaviors in butorphanol-treated rats is compared to controls. A reduction in these behaviors signifies an analgesic effect.
Quantitative Data on Butorphanol Efficacy
The following tables summarize the quantitative effects of butorphanol in a visceral pain model in rats.
| Visceral Pain Model | Animal Strain | Butorphanol Dose (Route) | Effect on Visceral Pain | Reference |
| Acetic Acid-Induced Writhing | Sprague-Dawley | 0.3 nmol (i.t.) | ~50% reduction in writhes | [3] |
| Acetic Acid-Induced Writhing | Sprague-Dawley | 1.0 nmol (i.t.) | ~75% reduction in writhes | [3] |
| Acetic Acid-Induced Writhing | Sprague-Dawley | 3.0 nmol (i.t.) | ~90% reduction in writhes | [3] |
Note: Data for the Colorectal Distension and Intracolonic Capsaicin models with butorphanol in rats were not available in the searched literature. The table will be updated as such information becomes available.
Signaling Pathways and Experimental Workflows
The analgesic effect of butorphanol in visceral pain is primarily mediated by the activation of kappa-opioid receptors on visceral afferent neurons. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow.
References
- 1. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visceral analgesic tolerance to intrathecal butorphanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. σ1 receptors are involved in the visceral pain induced by intracolonic administration of capsaicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of visceral pain and the role of the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Interactions of Butorphanol Tartrate with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butorphanol tartrate is a synthetically derived morphinan opioid that exhibits a complex pharmacological profile, functioning as a mixed agonist-antagonist at various opioid receptors. This document provides a comprehensive technical overview of the molecular interactions of butorphanol with mu (μ), kappa (κ), and delta (δ) opioid receptors. It consolidates quantitative data on binding affinities and functional activities, details the experimental protocols for assessing these interactions, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a detailed resource for researchers and professionals involved in opioid pharmacology and drug development.
Introduction to Butorphanol Tartrate
Butorphanol is a potent analgesic with a unique pharmacological profile that distinguishes it from traditional opioid agonists like morphine.[1] Chemically, it is a morphinan derivative and is clinically used for the management of moderate to severe pain.[2] Its mechanism of action is primarily mediated through its interaction with the central nervous system's opioid receptors.[1] Butorphanol is characterized as a partial agonist at the kappa-opioid receptor (KOR) and a mixed agonist-antagonist at the mu-opioid receptor (MOR).[1][3] Some studies also suggest an interaction with the delta-opioid receptor (DOR), although this is less characterized.[4][5] This complex receptor interaction profile is responsible for its analgesic effects, as well as its ceiling effect on respiratory depression, which potentially offers a wider safety margin compared to full MOR agonists.[1]
Quantitative Analysis of Butorphanol-Opioid Receptor Interactions
The molecular interactions of butorphanol with opioid receptors have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional activity parameters.
Table 1: Binding Affinity of Butorphanol Tartrate for Opioid Receptors
| Receptor Subtype | Ligand Displacement Assay | Cell Line / Tissue | Ki (nM) | Kd (nM) | Reference(s) |
| Mu (μ) Opioid Receptor (MOR) | [3H]DAMGO | Recombinant human MOR expressed in cell membranes | <1 | 2.4 ± 1.2 | [6][7] |
| Kappa (κ) Opioid Receptor (KOR) | Naltrexone Competition | Recombinant KORs in mammalian cell membranes (Chem-1) | 0.1 ± 0.02 | 0.1 ± 0.02 | [6] |
| Delta (δ) Opioid Receptor (DOR) | Data not readily available in public domain | - | - | - | [4][5][8] |
Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity; lower values indicate higher affinity.
Table 2: Functional Activity of Butorphanol Tartrate at Opioid Receptors
| Receptor Subtype | Functional Assay | Cell Line | Parameter | Value | Agonist/Antagonist Profile | Reference(s) |
| Mu (μ) Opioid Receptor (MOR) | [35S]GTPγS Binding | - | - | - | Partial Agonist / Antagonist | [1][2] |
| Kappa (κ) Opioid Receptor (KOR) | [35S]GTPγS Binding | Chem-1 expressing KOR | EC50 | 2.8 nM | Partial Agonist (G-protein pathway) | [6] |
| Emax | ~50% of Salvinorin A | [6] | ||||
| β-arrestin Recruitment | HEK-293 with human KOR | - | - | Full Agonist (β-arrestin pathway) | [6] | |
| Delta (δ) Opioid Receptor (DOR) | - | - | - | - | Intermediate Agonist Activity | [4] |
EC50 (Half-maximal effective concentration) is a measure of potency. Emax (Maximum effect) is a measure of efficacy.
Signaling Pathways of Butorphanol at Opioid Receptors
Butorphanol's interaction with MOR and KOR initiates distinct intracellular signaling cascades. At the KOR, it exhibits biased agonism, preferentially activating the β-arrestin pathway over the G-protein pathway.
Caption: Signaling pathways of butorphanol at MOR and KOR.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular interactions of butorphanol with opioid receptors.
Radioligand Binding Assay (Competition Assay)
This protocol is for determining the binding affinity (Ki) of butorphanol for a specific opioid receptor subtype.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the opioid receptor of interest (e.g., HEK-293, CHO) are harvested and homogenized in a suitable buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a specific radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR, [3H]U-69,593 for KOR), and a range of concentrations of unlabeled butorphanol tartrate.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of butorphanol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the opioid receptor.
References
- 1. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 2. Butorphanol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 4. Evaluation of the Mu and Kappa Opioid Actions of Butorphanol in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of delta-opioid receptors in physical dependence on butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. The opioid receptor binding of dezocine, morphine, fentanyl, butorphanol and nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonist-Antagonist Profile of Torbugesic (Butorphanol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core agonist-antagonist properties of Torbugesic, the brand name for butorphanol. Butorphanol is a synthetically derived opioid of the morphinan series with a complex pharmacological profile, acting as both an agonist at certain opioid receptors and an antagonist at others. This dual activity underpins its clinical utility as a potent analgesic with a ceiling effect on respiratory depression, distinguishing it from traditional mu-opioid receptor agonists.
Core Mechanism of Action
Butorphanol's primary mechanism of action involves its interaction with two main types of opioid receptors in the central nervous system: the mu (μ) and kappa (κ) opioid receptors.[1][2][3][4] It exhibits a high affinity and potent agonist activity at the kappa-opioid receptor, which is primarily responsible for its analgesic effects.[2][5] Concurrently, it possesses partial agonist and antagonist properties at the mu-opioid receptor.[1][2] This mixed agonist-antagonist profile contributes to its unique therapeutic and side-effect profile, including a lower potential for abuse and less severe respiratory depression compared to pure mu-opioid agonists like morphine.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of butorphanol with opioid receptors. This data is compiled from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinities of Butorphanol
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Species/System | Reference |
| Kappa (κ) | Butorphanol | 0.1 ± 0.02 | 0.1 ± 0.02 | Human KOR in Chem-1 cells | [6][7][8] |
| Mu (μ) | Butorphanol | < 1 | 2.4 ± 1.2 | Human MOR in cell membrane | [6][8][9][10] |
| Delta (δ) | Butorphanol | - | - | - | [11][12] |
Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity.
Table 2: Functional Activity of Butorphanol at the Kappa-Opioid Receptor
| Assay | Parameter | Value | Efficacy | Species/System | Reference |
| G-protein Activation ([35S]GTPγS) | EC50 | 2.8 nM | Partial Agonist (~50% of Salvinorin A) | KOR-expressing Chem-1 cells | [7] |
| β-arrestin Recruitment | EC50 | Not specified | Full Agonist (similar to Salvinorin A) | HEK-293 cells with human KOR | [6][7][8] |
EC50 (half-maximal effective concentration) is a measure of potency; a lower value indicates higher potency. Efficacy refers to the maximal response a drug can produce.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways affected by butorphanol and the logical framework of its dual action.
Caption: Signaling pathway of butorphanol's agonism at the kappa-opioid receptor.
References
- 1. Butorphanol [bionity.com]
- 2. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 3. Butorphanol Tartrate (Stadol, Torbutrol, this compound, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. drugs.com [drugs.com]
- 5. zoetisus.com [zoetisus.com]
- 6. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. Butorphanol: effects of a prototypical agonist-antagonist analgesic on kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butorphanol: Effects of a Prototypical Agonist-Antagonist Analgesic on κ-Opioid Receptors [jstage.jst.go.jp]
An In-depth Technical Guide on the Initial Studies of Butorphanol for Equine Colic Pain Relief
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the foundational research on butorphanol for the management of colic pain in horses. It consolidates quantitative data from initial clinical and experimental studies, details the methodologies employed in these seminal works, and visually represents experimental workflows and logical relationships through diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on butorphanol's use in equine colic.
Table 1: Butorphanol Dosage and Efficacy in Equine Colic
| Study/Drug | Dosage | Route of Administration | Efficacy/Outcome | Citation |
| Butorphanol | 0.01-0.02 mg/kg | IV | Effective for mild to moderate colic; often used in combination with xylazine. | [1] |
| Butorphanol | 0.1 mg/kg | IV | Recommended dosage; analgesic effects observed within 15 minutes and persist for about 4 hours. Alleviates pain associated with torsion, impaction, intussusception, spasmodic and tympanic colic, and postpartum pain. | [2][3][4] |
| Butorphanol | 0.05 - 0.4 mg/kg | IV | Effective in alleviating visceral and superficial pain for at least 4 hours. A dose-response relationship was observed, with 0.1 mg/kg being more effective than 0.05 mg/kg. | [3][4] |
| Butorphanol Tartrate | 0.1 mg/kg | Not Specified | In a multi-center clinical trial with 152 horses, analgesia was rated as satisfactory or highly satisfactory in none of the horses receiving butorphanol alone, compared to detomidine. | [5] |
| Butorphanol | 5-10 mg for an adult horse | IV | Can be combined with xylazine for greater pain relief. | [6] |
| Butorphanol Continuous Infusion | 5-10 mg/L at a rate of 2L/hr | IV | Evaluated for keeping horses comfortable post-colic surgery. | [6] |
| Butorphanol Continuous Infusion | 13 µg/kg/h | IV | Used in a randomized, blinded study for postoperative analgesia in colic patients. | [7] |
Table 2: Pharmacokinetic Parameters of Butorphanol in Horses
| Parameter | Value | Study Details | Citation |
| Terminal Elimination Half-Life | 44 minutes | Single IV injection. | [8] |
| Terminal Elimination Half-Life | 5.9 ± 1.5 hours | Single IV dose of 0.1 mg/kg in 10 exercised adult horses. | [9][10] |
| Clearance (Cls) | 21 ml/kg/min | Single IV injection. | [8] |
| Systemic Clearance | 11.5 ± 2.5 mL/min/kg | Single IV dose of 0.1 mg/kg in 10 exercised adult horses. | [9][10] |
| Volume of Distribution (Vd) | > 1.0 L/kg | Single IV injection, indicating wide tissue distribution. | [8] |
| Steady-State Volume of Distribution | 1.4 ± 0.3 L/kg | Single IV dose of 0.1 mg/kg in 10 exercised adult horses. | [9][10] |
| Onset of Action | Within 15 minutes | Following IV injection. | [2][3][4] |
| Duration of Analgesia | Approx. 60 minutes | In a visceral pain model (cecal balloon inflation). | [11] |
| Duration of Analgesia | Approx. 4 hours | Pre-clinical model studies and clinical field trials. | [2][3][4] |
| Plasma Concentration for Analgesia | 20-30 ng/ml | Estimated desired plasma concentration. | [8] |
Table 3: Comparative Efficacy of Butorphanol and Other Analgesics
| Drug Comparison | Experimental Model/Clinical Setting | Key Findings | Citation |
| Butorphanol vs. Detomidine | Multi-center clinical trial in 152 horses with abdominal pain. | Detomidine (20 or 40 µg/kg) provided significantly better analgesia and sedation than butorphanol (0.1 mg/kg). | [5] |
| Butorphanol vs. Xylazine, Meperidine, Pentazocine | Visceral pain model in 9 adult horses with colic induced by a cecal balloon. | Xylazine produced the most pronounced visceral analgesia with the longest duration (approx. 90 min), followed by butorphanol (approx. 60 min). | [11] |
| Butorphanol vs. N-butylscopolammonium bromide (NBB) | Balloon-induced model of colic in 8 ponies. | No statistical differences in cumulative pain score or duration of action between butorphanol (0.1 mg/kg) and NBB (0.3 mg/kg). 3 of 8 ponies responded to butorphanol, while 6 of 8 responded to NBB. | [12] |
| Butorphanol vs. Pentazocine | Instrumented model in 6 horses to measure response to painful superficial and visceral stimuli. | Butorphanol's analgesic effects were dose-related (0.05-0.4 mg/kg) with durations of 15-90 minutes. A 0.4 mg/kg dose of butorphanol provided more intense and longer-lasting analgesia than pentazocine (2.2 mg/kg). | [13] |
| Butorphanol vs. Buprenorphine | Multi-center, prospective, randomized, blinded clinical trial in 89 healthy horses undergoing elective surgery. | Post-operative pain scores between 3 and 6 hours were significantly lower after buprenorphine than after butorphanol. | [14] |
Experimental Protocols
Detailed methodologies from key initial studies are outlined below.
2.1. Visceral Analgesia Model (Muir & Robertson, 1985)
-
Objective: To determine the visceral analgesic, cardiorespiratory, and behavioral effects of xylazine, butorphanol, meperidine, and pentazocine in horses with induced colic.
-
Subjects: 9 adult horses.
-
Pain Induction: Colic was induced by inflating a balloon in the cecum of the horses.
-
Parameters Measured: Heart rate, respiratory rate, mean arterial blood pressure, and cardiac output were monitored.
-
Procedure:
-
Baseline hemodynamic measurements were taken.
-
The cecal balloon was inflated to induce colic signs.
-
Hemodynamic measurements were repeated to assess the response to pain.
-
Analgesics were administered, and the hemodynamic response to the ongoing cecal balloon inflation was monitored to evaluate the degree and duration of analgesia.
-
-
Outcome: The study concluded that xylazine and butorphanol decreased the hemodynamic response to cecal balloon inflation, with xylazine providing the most pronounced and longest-lasting visceral analgesia.[11]
2.2. Multi-Center Clinical Trial (Jochle et al., 1989)
-
Objective: To evaluate and compare the efficacy of detomidine hydrochloride, butorphanol tartrate, flunixin meglumine, and xylazine hydrochloride in clinical cases of equine colic.
-
Study Design: A blind, multi-center clinical trial.
-
Subjects: 152 horses presenting with abdominal pain.
-
Treatments:
-
Detomidine: 20 or 40 µg/kg IV
-
Butorphanol: 0.1 mg/kg IV
-
Flunixin meglumine: 1.0 mg/kg IV
-
Xylazine: 0.5 mg/kg IV
-
-
Procedure:
-
Horses were clinically assessed for pain indicators (sweating, kicking, pawing, head and body movement, attitude, lip curling, stretching to urinate), pulse rate, respiratory rate, and rectal temperature.
-
One of the study drugs was administered intravenously.
-
Clinical assessments were repeated at 15-minute intervals for at least one hour.
-
Investigators ranked the response to treatment from 'not satisfactory' to 'highly satisfactory'.
-
-
Outcome: Detomidine was found to be significantly more effective in providing analgesia and sedation compared to butorphanol and flunixin meglumine.[5]
2.3. Pharmacokinetic Study (Sellon et al., 2001)
-
Objective: To determine the pharmacokinetics and adverse effects of butorphanol administered by single intravenous injection or continuous intravenous infusion in horses.
-
Subjects: Healthy adult horses.
-
Procedure for Single IV Injection:
-
A single dose of butorphanol (0.1 mg/kg) was administered intravenously.
-
Blood samples were collected at predetermined time points.
-
Plasma concentrations of butorphanol were determined using a highly sensitive analytical method (details not specified in the abstract).
-
Pharmacokinetic parameters, including terminal half-life and clearance, were calculated.
-
-
Procedure for Continuous IV Infusion:
-
A continuous infusion rate was calculated to achieve a target steady-state plasma concentration of 25 ng/ml.
-
Butorphanol was administered via continuous IV infusion for 24 hours.
-
Blood samples were collected at various times during the infusion.
-
Plasma butorphanol concentrations were measured.
-
-
Outcome: The study established key pharmacokinetic parameters for both single IV injection and continuous infusion of butorphanol, providing a basis for dosing regimens.[8]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships described in the initial studies of butorphanol for equine colic.
Caption: Workflow of the cecal balloon model for visceral pain assessment.
Caption: Dose-response relationship of butorphanol analgesia.
Caption: Workflow for determining butorphanol's pharmacokinetic profile.
References
- 1. VetFolio [vetfolio.com]
- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 3. Torbugesic® (butorphanol tartrate injection) [dailymed.nlm.nih.gov]
- 4. dechra-us.com [dechra-us.com]
- 5. Comparison of detomidine, butorphanol, flunixin meglumine and xylazine in clinical cases of equine colic [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. ivis.org [ivis.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Pharmacokinetics and pharmacodynamics of butorphanol following intravenous administration to the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rmtcnet.com [rmtcnet.com]
- 11. Visceral analgesia: effects of xylazine, butorphanol, meperidine, and pentazocine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of N-butylscopolammonium bromide and butorphanol tartrate for analgesia using a balloon model of abdominal pain in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic effects of butorphanol in horses: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multicentre, prospective, randomised, blinded clinical trial to compare some perioperative effects of buprenorphine or butorphanol premedication before equine elective general anaesthesia and surgery - PMC [pmc.ncbi.nlm.nih.gov]
exploring the antitussive effects of Torbugesic in canines
An In-depth Technical Guide to the Antitussive Effects of Torbugesic (Butorphanol) in Canines
Abstract
Butorphanol, a synthetic opioid agonist-antagonist, is widely utilized in veterinary medicine for its analgesic and potent antitussive properties. Marketed under brand names such as this compound and Torbutrol, it provides effective suppression of non-productive cough in canines.[1][2] This technical guide synthesizes the current understanding of butorphanol's mechanism of action, pharmacokinetics, and clinical efficacy as an antitussive agent. It presents quantitative data in structured tables, details experimental protocols for evaluating its effects, and provides visual diagrams of its signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in the field.
Mechanism of Action
Butorphanol exerts its effects by interacting with multiple opioid receptors in the central nervous system (CNS). It is classified as a mixed agonist-antagonist; it demonstrates agonist activity at the kappa (κ) and sigma (σ) opioid receptors while acting as an antagonist at the mu (μ) opioid receptor.[3][4][5]
The primary antitussive effect is believed to result from the direct depression of the cough center located in the medulla oblongata of the brainstem.[6][7][8] Its interaction with κ-receptors contributes to mild sedation and analgesia, while its action on σ-receptors is associated with cough suppression.[4][9] By antagonizing the μ-receptor, butorphanol avoids many of the adverse effects associated with pure μ-agonist opioids, such as significant respiratory depression and potential for abuse.[10][11] The antitussive effects of butorphanol can be reversed by the opioid antagonist naloxone.[12]
Pharmacokinetics in Canines
The administration route significantly impacts the bioavailability and efficacy of butorphanol. While well-absorbed orally, it undergoes substantial first-pass metabolism in the liver, which reduces its systemic availability to less than 20%.[13] This necessitates a significantly higher oral dose compared to parenteral routes to achieve a therapeutic effect.[7][14] Following subcutaneous or intramuscular injection, butorphanol is rapidly absorbed.[10][15]
Table 1: Pharmacokinetic Parameters of Butorphanol in Canines
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Serum Half-Life (t½) | ~1.5 - 1.7 hours | SC, IM | [10] |
| 1.62 hours | SC, IM | [15] | |
| Time to Peak Concentration (Tmax) | 28 minutes | Subcutaneous (SC) | [15] |
| 40 minutes | Intramuscular (IM) | [15] | |
| Peak Serum Concentration (Cmax) | 25 - 33 ng/mL | SC, IM (0.25 mg/kg) | [10] |
| 29 ng/mL | SC, IM (0.25 mg/kg) | [15] | |
| Oral Bioavailability | < 20% | Oral (PO) | [13] |
| Antitussive Duration of Action | ~4 hours | N/A | [12] |
| | 4 - 10 hours | N/A |[1] |
Quantitative Efficacy and Dosage
Clinical and experimental data confirm butorphanol's status as a highly potent antitussive agent in dogs. It is reportedly more potent than both codeine and morphine for cough suppression.[7][14]
Table 2: Comparative Antitussive Potency of Butorphanol in Canines
| Drug | Potency Relative to Butorphanol | Route | Reference |
|---|---|---|---|
| Morphine | Butorphanol is 4x more potent | SC | [12][14] |
| Codeine | Butorphanol is 100x more potent | SC | [12][14] |
| dl-Pentazocine | Butorphanol is 10x more potent | SC | [12] |
| Codeine / Dextromethorphan | Butorphanol is 15-20x more potent | PO |[12][16] |
Dosages for antitussive therapy are well-established and vary by the route of administration. The oral dose is approximately 10 times the subcutaneous dose to compensate for poor bioavailability.[7][14]
Table 3: Recommended Antitussive Dosages of Butorphanol in Canines
| Route of Administration | Dosage Range | Dosing Interval | Reference |
|---|---|---|---|
| Oral (PO) | 0.5 - 1.1 mg/kg | Every 6 to 12 hours | [13][17] |
| Subcutaneous (SC) | 0.05 - 0.11 mg/kg | Every 6 to 12 hours | [13][17] |
| Intravenous (IV) | 0.05 - 0.1 mg/kg | Every 6 to 12 hours | |
A recent study demonstrated the clinical efficacy of a single intramuscular dose of butorphanol in an acute cough model.
Table 4: Efficacy of Intramuscular Butorphanol (0.3 mg/kg) in an Acute Canine Cough Model
| Time Post-Administration | Outcome | Reference |
|---|---|---|
| 1 Hour | Significant reduction in cough frequency | [18][19] |
| 3 Hours | Significant reduction in cough frequency (sustained effect) |[18][19] |
Experimental Protocols
Evaluating the efficacy of antitussive agents requires a reliable and reproducible method of cough induction. A recent comparative study utilized a novel, minimally invasive acute cough model in healthy Beagle dogs.[6][18][19]
Protocol: Transtracheal Saline-Induced Cough Model
-
Animal Model: Clinically healthy Beagle dogs (n=5) were used.[18][19]
-
Catheter Placement: A central venous catheter was placed transtracheally, with the tip positioned within the thoracic trachea (approximately 15 ± 2 cm from the insertion point).[19] This allows for direct stimulation of the tracheal mucosa.
-
Cough Induction: A baseline cough frequency was established. Coughing was then induced by administering a bolus of sterile saline via the catheter to mechanically stimulate cough receptors.[6][18]
-
Drug Administration: A single dose of butorphanol (0.3 mg/kg) was administered intramuscularly.[6][18] A washout period of 24 hours was observed between drug administrations in the crossover study design.[6]
-
Data Collection: Cough frequency was measured before administration (baseline) and at hourly intervals for up to 3 hours post-administration.[18][19]
-
Statistical Analysis: A linear mixed model was used to compare the change in cough frequency between the butorphanol-treated group and a saline control group.[19]
This protocol proved to be an effective and minimally invasive method for inducing an acute cough and evaluating the efficacy of antitussive agents.[18][19]
Clinical Considerations and Adverse Effects
Butorphanol is indicated for the relief of chronic non-productive cough associated with conditions such as tracheobronchitis ("kennel cough"), tracheitis, and collapsing trachea.[1][16] It should not be used in conditions with copious mucus production, as cough suppression can lead to mucus retention.[16]
The most common side effect is mild sedation, the degree of which is dose-related.[16] Other less frequent adverse reactions include anorexia, nausea, and diarrhea.[16] Due to its metabolism by the liver, butorphanol should be used with caution in dogs with a history of liver disease.[4][16]
Conclusion
This compound (butorphanol) is a potent and effective centrally-acting antitussive for use in canines. Its unique agonist-antagonist activity at opioid receptors provides robust cough suppression with a favorable safety profile compared to pure μ-agonist opioids.[11] Understanding its pharmacokinetic properties, particularly the significant first-pass effect, is critical for appropriate dose selection across different administration routes. The experimental models detailed herein provide a framework for future research and development of novel antitussive therapies. The quantitative data and mechanistic insights presented in this guide serve as a comprehensive resource for professionals engaged in veterinary drug development and respiratory research.
References
- 1. greatpetcare.com [greatpetcare.com]
- 2. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
- 3. A Comparison of Nalbuphine, Butorphanol, & Morphine in Dogs [cliniciansbrief.com]
- 4. Butorphanol Tartrate (Stadol, Torbutrol, this compound, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. askavet.com [askavet.com]
- 6. Comparative study of the effects of antitussive drugs in a canine acute cough model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitussive Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. medium.com [medium.com]
- 10. Dosing protocols to increase the efficacy of butorphanol in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dvm360.com [dvm360.com]
- 12. Antitussive properties of butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drugs Used in the Management of Respiratory Diseases - WSAVA2006 - VIN [vin.com]
- 14. Antitussive Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. Pharmacokinetics of subcutaneous and intramuscular butorphanol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zoetisus.com [zoetisus.com]
- 17. Table: Antitussive Drugs-MSD Veterinary Manual [msdvetmanual.com]
- 18. Comparative study of the effects of antitussive drugs in a canine acute cough model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Butorphanol's Affinity and Functional Profile at Mu and Kappa Opioid Receptors: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of butorphanol's binding affinity and functional activity at mu (µ) and kappa (κ) opioid receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.
Core Findings: Butorphanol's Receptor Interaction
Butorphanol is a synthetically derived opioid analgesic characterized by a mixed agonist-antagonist profile at opioid receptors. It demonstrates a notably higher affinity for the κ-opioid receptor (KOR) compared to the µ-opioid receptor (MOR). Functionally, it acts as a partial agonist at the MOR.[1][2][3] At the KOR, butorphanol exhibits biased agonism, functioning as a partial agonist for G-protein activation and a full agonist for β-arrestin recruitment.[4][5]
Quantitative Data Summary
The binding affinities and functional potencies of butorphanol at mu and kappa opioid receptors are summarized below. These values have been compiled from in vitro studies utilizing recombinant human opioid receptors expressed in various cell lines.
| Receptor | Parameter | Value (nM) | Cell Line | Reference |
| Kappa (κ) | Binding Affinity (Kd) | 0.1 ± 0.02 | Chem-1 | [4][5] |
| Functional Potency (EC50) - G-protein Activation | 2.8 | Chem-1 | [4] | |
| Mu (µ) | Binding Affinity (Kd) | 2.4 ± 1.2 | - | [4][5] |
Note: The binding affinity for the µ-opioid receptor was determined to be approximately twenty-fold lower than for the κ-opioid receptor.[4][5]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kd) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the dissociation constant (Kd) of butorphanol for the µ- and κ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from Chem-1 or HEK-293 cells).[5]
-
Radiolabeled antagonist, such as [3H]-naltrexone.
-
Unlabeled butorphanol.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Reaction: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled butorphanol.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the butorphanol concentration. The IC50 (the concentration of butorphanol that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Kd is then derived from the Ki value.
Workflow for Radioligand Competition Binding Assay
A flowchart of the radioligand competition binding assay workflow.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy of butorphanol in activating G-protein signaling at the κ-opioid receptor.
Materials:
-
Cell membranes expressing the κ-opioid receptor (e.g., from Chem-1 cells).[5]
-
[35S]GTPγS.
-
Butorphanol.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of butorphanol.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of butorphanol concentration to determine the EC50 and maximal effect (Emax).
Workflow for [35S]GTPγS Binding Assay
A flowchart of the [35S]GTPγS binding assay workflow.
β-Arrestin Recruitment Assay (PathHunter®)
This cell-based assay quantifies the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation technology.
Objective: To determine the ability of butorphanol to induce β-arrestin recruitment to the κ-opioid receptor.
Materials:
-
PathHunter® cells stably co-expressing the κ-opioid receptor tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., CHO-K1 OPRM1 β-arrestin cells).[6]
-
Butorphanol.
-
Cell culture medium and reagents.
-
PathHunter® Detection Reagents.
-
Luminometer.
Procedure:
-
Cell Culture and Plating: Culture the PathHunter® cells and seed them into a multi-well assay plate.
-
Compound Addition: Add varying concentrations of butorphanol to the wells.
-
Incubation: Incubate the plate to allow for agonist-induced β-arrestin recruitment.
-
Detection: Add the PathHunter® Detection Reagents, which contain the substrate for the complemented enzyme.
-
Signal Measurement: After a further incubation period, measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of β-arrestin recruited. Plot the signal as a function of butorphanol concentration to determine the EC50 and Emax.
Workflow for β-Arrestin Recruitment Assay
A flowchart of the β-arrestin recruitment assay workflow.
Signaling Pathways
Butorphanol's interaction with mu and kappa opioid receptors initiates distinct intracellular signaling cascades.
Mu-Opioid Receptor Signaling
At the µ-opioid receptor, butorphanol acts as a partial agonist.[1][2] This leads to a submaximal activation of the canonical G-protein signaling pathway compared to a full agonist like morphine. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Butorphanol Signaling at the Mu-Opioid Receptor
Butorphanol's partial agonism at the MOR leads to G-protein activation.
Kappa-Opioid Receptor Signaling
Butorphanol exhibits biased agonism at the κ-opioid receptor, differentially engaging G-protein and β-arrestin pathways.[4][5]
G-Protein Pathway (Partial Agonism): Similar to the µ-receptor, butorphanol partially activates the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[4] This contributes to its analgesic effects.
Butorphanol's Partial Agonism (G-Protein) at the Kappa-Opioid Receptor
Butorphanol partially activates the G-protein pathway at the KOR.
β-Arrestin Pathway (Full Agonism): In contrast to its partial effect on G-protein signaling, butorphanol acts as a full agonist for the recruitment of β-arrestin.[4][5] The binding of butorphanol to the KOR promotes receptor phosphorylation by G-protein coupled receptor kinases (GRKs), which then serves as a docking site for β-arrestin. This recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
Butorphanol's Full Agonism (β-Arrestin) at the Kappa-Opioid Receptor
Butorphanol fully activates the β-arrestin pathway at the KOR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 4. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Torbugesic (Butorphanol) in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Torbugesic® (butorphanol tartrate) as an analgesic in mice for research purposes. This document includes comprehensive dosage calculation guidelines, administration protocols, and methods for assessing analgesic efficacy.
Introduction to this compound (Butorphanol)
This compound®, with the active ingredient butorphanol tartrate, is a synthetically derived opioid with mixed agonist-antagonist properties.[1] It primarily functions as an agonist at the kappa (κ) opioid receptor and a partial agonist or antagonist at the mu (μ) opioid receptor.[2][3][4] This dual action provides analgesia with a reported ceiling effect on respiratory depression, making it a valuable tool in laboratory animal medicine.[5] In mice, butorphanol is effective for the relief of mild to moderate pain and has a relatively short duration of action.[6][7]
Dosage and Administration
Recommended Dosage
The generally recommended dosage of butorphanol for analgesia in mice ranges from 1 to 5 mg/kg of body weight, administered subcutaneously (SC).[8] The duration of analgesic effect at these doses is typically 1 to 4 hours.[6][7][9] It is crucial to calculate the precise dose for each animal based on its body weight.
Quantitative Dosage Data
The following table summarizes butorphanol dosages used in various mouse studies.
| Dosage (mg/kg) | Route of Administration | Mouse Strain | Analgesic Assay | Key Findings | Reference |
| 5.0 | Subcutaneous (SC) | ICR | Hot Plate & Tail Flick | Provided a low level of analgesia for 1-2 hours. | [6][7][9][10] |
| 1-5 | Subcutaneous (SC) | Not Specified | General Analgesia | Recommended for mild to moderate pain. | [8] |
| 3.0 | Subcutaneous (SC) | BALB/c | Anesthetic Adjunct | Prolonged anesthetic duration when combined with dexmedetomidine and tiletamine-zolazepam. | [1] |
| 1.0, 1.8, 3.2 | Intraperitoneal (IP) | Not Specified | Radiant-Heat Tail-Flick | Acted as a partial agonist; antinociceptive effects primarily mediated by mu-opioid receptors. | [11] |
Preparation of Injectable Solution
This compound® is available in a veterinary injection formulation, typically at a concentration of 10 mg/mL. For accurate dosing in mice, it is often necessary to dilute the stock solution with sterile saline or sterile water for injection.
Example Dilution Calculation:
-
Desired Dose: 2.5 mg/kg
-
Mouse Weight: 25 g (0.025 kg)
-
Total Drug Needed: 2.5 mg/kg * 0.025 kg = 0.0625 mg
-
Stock Concentration: 10 mg/mL
-
Volume of Stock: 0.0625 mg / 10 mg/mL = 0.00625 mL (6.25 µL)
This small volume can be difficult to measure accurately. Therefore, a 1:10 dilution is recommended:
-
Diluted Concentration: 1 mg/mL
-
Volume to Inject: 0.0625 mg / 1 mg/mL = 0.0625 mL (62.5 µL)
This volume is more manageable for accurate administration. Always use aseptic techniques when preparing dilutions.
Experimental Protocols
Subcutaneous (SC) Injection Protocol
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the flank or dorsal region.
-
Injection Site Preparation: While not always required for routine injections, the injection site can be wiped with 70% ethanol.
-
Needle Insertion: Using a 25-27 gauge needle, lift a fold of skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.[12]
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Injection: Slowly inject the calculated volume of the butorphanol solution.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Monitoring: Monitor the animal for any adverse reactions at the injection site, such as swelling or bleeding.[12]
Hot Plate Test Protocol
The hot plate test is used to assess the thermal pain threshold.
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[6][7]
-
Baseline Measurement: Place each mouse individually on the hot plate, which is typically maintained at a constant temperature between 52°C and 55°C.[6][13]
-
Observation: Start a timer immediately upon placing the mouse on the plate. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.[6][7][13]
-
Latency Recording: Record the latency (in seconds) to the first clear nocifensive response.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
Drug Administration: Administer this compound® at the desired dose and route.
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the hot plate test to assess the analgesic effect.
Tail-Flick Test Protocol
The tail-flick test measures the spinal reflex response to a thermal stimulus.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the tail.[14][15]
-
Animal Restraint: Place the mouse in a restraining device, allowing the tail to be exposed.[16]
-
Baseline Measurement: Position the tail such that the light beam is focused on a specific point, typically 2-3 cm from the tip.
-
Stimulus Application: Activate the light source, which starts a timer.
-
Latency Recording: The timer automatically stops when the mouse flicks its tail out of the path of the light beam. Record this latency.[14][15]
-
Cut-off Time: A maximum exposure time (e.g., 10-15 seconds) should be set to avoid tissue damage.
-
Drug Administration: Administer this compound® as planned.
-
Post-treatment Measurement: Re-evaluate the tail-flick latency at various time points after drug administration to determine the analgesic effect.
Visualization of Pathways and Workflows
Butorphanol Signaling Pathway
Butorphanol exerts its analgesic effects through its interaction with opioid receptors, which are G-protein coupled receptors. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of Butorphanol.
Experimental Workflow for Analgesic Testing
The following diagram outlines the typical workflow for assessing the analgesic effects of butorphanol in mice.
Caption: Experimental workflow for analgesic testing.
Potential Adverse Effects and Considerations
-
Sedation: Butorphanol can cause sedation in mice, which may interfere with behavioral tests.[5]
-
Injection Site Pain: Some studies have reported that subcutaneous injection of butorphanol may cause transient signs of pain, such as vocalization.[10]
-
Respiratory Depression: While butorphanol has a ceiling effect on respiratory depression compared to pure mu-opioid agonists, it should still be used with caution, especially in combination with other central nervous system depressants.[5]
-
Strain Differences: The analgesic efficacy of opioids can vary between different mouse strains. It is advisable to conduct pilot studies to determine the optimal dose for the specific strain being used.
Conclusion
This compound® (butorphanol) is an effective short-acting analgesic for mild to moderate pain in mice. Proper dosage calculation, administration technique, and the use of validated analgesic assessment methods are essential for obtaining reliable and reproducible results in research studies. Researchers should be aware of the potential side effects and consider them in their experimental design and animal monitoring plans.
References
- 1. Injectable Anesthesia for Mice: Combined Effects of Dexmedetomidine, Tiletamine-Zolazepam, and Butorphanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. butorphanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Butorphanol - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 5. xenonhealth.com [xenonhealth.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. eHåndboken for Oslo universitetssykehus [ehandboken.ous-hf.no]
- 9. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. diacomp.org [diacomp.org]
Application Notes and Protocols for Intravenous Torbugesic (Butorphanol Tartrate) Administration in Canines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Torbugesic (butorphanol tartrate) in canines. The information is collated from veterinary guidelines and scientific studies to ensure safe and effective use in a research setting.
Introduction
This compound, a brand name for butorphanol tartrate, is a synthetic opioid agonist-antagonist analgesic.[1] It exhibits agonist activity at kappa-opioid receptors and is a partial agonist or antagonist at mu-opioid receptors.[1][2] This dual action provides analgesia and sedation with a lower risk of severe respiratory depression compared to full mu-opioid agonists.[1] In canines, intravenous butorphanol is utilized for short-term analgesia, sedation, and as a pre-anesthetic agent.[3][4][5] Its effects are typically observed within 1 to 2 hours of administration.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the intravenous administration of butorphanol in canines.
Table 1: Recommended Intravenous Dosages of Butorphanol in Canines
| Application | Dosage (mg/kg) | Notes |
| Analgesia | 0.1 - 0.4 | Can be repeated as required for continuous analgesia.[3][6] |
| Sedation (in combination with medetomidine) | 0.1 | Administered with 10-25 µg/kg medetomidine. |
| Pre-anesthesia | 0.1 - 0.2 | Given 15 minutes prior to induction. |
| Pre-anesthesia (in combination with acepromazine) | 0.1 | Administered with 0.02 mg/kg acepromazine.[7] |
| IV Bolus (Experimental) | 0.4 | Used in pharmacokinetic and pharmacodynamic studies.[2][8] |
| IV Constant Rate Infusion (CRI) (Experimental) | 0.2 loading dose, followed by 0.2/hr for 8 hours | Maintained a mean steady-state plasma concentration of 43.1 ng/mL.[2][8] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of IV Butorphanol in Beagles
| Parameter | Value | Condition |
| Half-life | ~1.5 hours | Following a 0.4 mg/kg IV bolus.[2][8] |
| Onset of Sedation | 30 minutes - 1.5 hours | Moderate sedation observed after IV bolus.[8] |
| Duration of Sedation | Up to 2 hours | Following a 0.4 mg/kg IV bolus.[8] |
| Duration of Sedation (CRI) | Up to 8 hours | During a 0.2 mg/kg/hr infusion.[8] |
| Peak Analgesic Effect | 1 hour | Following a 0.4 mg/kg IV bolus in a thermal antinociception model.[8] |
| Duration of Analgesia | Decreasing at 2 and 4 hours | Following a 0.4 mg/kg IV bolus.[8] |
| Effect on Rectal Temperature | Significant decrease from 1.5 - 4 hours | Following a 0.4 mg/kg IV bolus.[2][8] |
| Effect on Rectal Temperature (CRI) | Significant decrease from 1 - 5 hours | During a 0.2 mg/kg/hr infusion.[2][8] |
Experimental Protocols
Protocol for Single Intravenous Bolus Administration
This protocol is based on experimental studies for pharmacokinetic and pharmacodynamic assessments.
Objective: To administer a single intravenous bolus of this compound for short-term analgesia or sedation and to study its effects.
Materials:
-
This compound (butorphanol tartrate) injectable solution (e.g., 10 mg/mL)
-
Sterile saline for dilution (if necessary)
-
Appropriately sized sterile syringes and needles
-
Intravenous catheter
-
Monitoring equipment (ECG, pulse oximeter, thermometer)
Procedure:
-
Animal Preparation: Ensure the canine subject is appropriately restrained. Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous) using aseptic technique.
-
Dose Calculation: Calculate the precise volume of this compound to be administered based on the animal's body weight and the desired dosage (e.g., 0.4 mg/kg).
-
Administration:
-
Administer the calculated dose slowly via the intravenous catheter. It is recommended not to inject as a rapid bolus.[8]
-
The injection should be given over a period of 1-2 minutes to minimize potential adverse effects.
-
-
Post-Administration Monitoring:
-
Continuously monitor vital signs, including heart rate, respiratory rate, and oxygen saturation, for at least 30 minutes post-injection.
-
Monitor for signs of sedation, ataxia, or any other adverse reactions.[4][9]
-
Record rectal temperature at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.[8]
-
Protocol for Constant Rate Infusion (CRI)
This protocol is designed for studies requiring prolonged and consistent plasma concentrations of butorphanol.
Objective: To maintain a steady state of analgesia or sedation through a constant rate infusion of this compound.
Materials:
-
This compound (butorphanol tartrate) injectable solution
-
Sterile saline or other compatible IV fluid
-
Syringe pump
-
Intravenous catheter (jugular catheter recommended for long-term infusion)[8]
-
Monitoring equipment
Procedure:
-
Animal Preparation: Place a jugular catheter using aseptic technique for secure, long-term venous access.[8]
-
Loading Dose: Administer an initial intravenous loading dose (e.g., 0.2 mg/kg) as a slow bolus over 1-2 minutes.[2][8]
-
CRI Preparation: Prepare the infusion solution by adding the calculated amount of this compound to a compatible IV fluid bag. The concentration will depend on the desired infusion rate and the animal's weight.
-
Initiate Infusion: Immediately following the loading dose, begin the constant rate infusion using a syringe pump at the predetermined rate (e.g., 0.2 mg/kg/hr).[2][8]
-
Monitoring:
-
Continuously monitor cardiovascular and respiratory parameters throughout the infusion period.
-
Assess the level of sedation and analgesia at regular intervals.
-
Monitor for adverse effects such as excessive sedation, respiratory depression, or gastrointestinal upset.[4]
-
Visualizations
Signaling Pathways
Butorphanol's mechanism of action involves complex interactions with opioid receptors.
Caption: Butorphanol's dual action on kappa and mu-opioid receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for an intravenous butorphanol study in canines.
References
- 1. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 2. Dosing protocols to increase the efficacy of butorphanol in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westernu.edu [westernu.edu]
- 4. dogcatdoc.com [dogcatdoc.com]
- 5. researchgate.net [researchgate.net]
- 6. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
Application Notes and Protocols: Torbugesic and Medetomidine Combination Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Torbugesic (butorphanol tartrate), a synthetic opioid agonist-antagonist, and medetomidine, a potent α2-adrenergic agonist, is a widely utilized anesthetic protocol in veterinary medicine and animal research. This combination provides reliable sedation, analgesia, and muscle relaxation. A key advantage of this protocol is its reversibility with atipamezole, an α2-adrenergic antagonist, which allows for rapid recovery of the animal. These application notes provide a detailed overview of the protocol, including dosage information for various species, physiological effects, and a standardized experimental workflow.
Mechanism of Action
The anesthetic and analgesic effects of this combination are achieved through the synergistic action of its components:
-
Medetomidine: Acts as a potent and selective α2-adrenergic agonist. By stimulating α2-receptors in the central nervous system, it inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation.
-
Butorphanol (this compound): An opioid with mixed agonist-antagonist properties. It primarily acts as an agonist at κ-opioid receptors, contributing to analgesia and sedation, and as an antagonist at µ-opioid receptors, which can mitigate some of the respiratory depressive effects associated with pure µ-agonist opioids.
Data Presentation
The following tables summarize recommended dosages and key anesthetic parameters for the this compound and medetomidine combination in various animal species as reported in the literature.
Table 1: Recommended Dosages of this compound (Butorphanol) and Medetomidine in Different Species
| Species | Butorphanol (mg/kg) | Medetomidine (µg/kg) | Route of Administration | Reference |
| Dogs | 0.1 | 10 - 25 | Intramuscular (IM) or Intravenous (IV) | [1] |
| Cats | 0.4 | 50 | IM or Subcutaneous (SC) | [1] |
| Rabbits | 2.0 | 200 | Intravenous (IV) and Subcutaneous (SC) dual route | [2][3] |
| Pigs | 0.2 | 80 | Intramuscular (IM) | [4] |
| Horses (Przewalski) | 0.05 | 60 | Intramuscular (IM) | [5] |
| Black-footed Cats (Captive) | 0.4 | Not specified in µg/kg, but part of a combination | Intramuscular (IM) | [6] |
| Black-footed Cats (Free-ranging) | 0.8 (higher dose) | Not specified in µg/kg, but part of a combination | Intramuscular (IM) | [6] |
| Various Ungulates | 0.03 - 0.13 | Detomidine used (another α2-agonist) | Intramuscular (IM) | [7][8] |
Table 2: Anesthetic Timelines and Reversal
| Species | Anesthetic Combination | Time to Anesthesia | Duration of Anesthesia | Reversal Agent | Time to Recovery after Reversal | Reference |
| Dogs | Medetomidine, Butorphanol, Midazolam | 2 ± 1 minutes | 82 ± 5 minutes | Atipamezole | < 20 minutes | [9] |
| Rats | Sufentanil, Medetomidine | Not specified | 76 - 124 minutes | Atipamezole and Butorphanol | < 7 minutes | [10] |
| Pigs | Medetomidine, Butorphanol, Ketamine | Not specified | Not specified | Atipamezole | Not specified | [11] |
| Rabbits | Medetomidine, Alfaxalone, Butorphanol | Not specified | Not specified | Atipamezole | Faster than MMB combination | [2][3] |
Experimental Protocols
General Anesthetic Protocol
This protocol outlines a general procedure for inducing anesthesia using a this compound and medetomidine combination. Note: Specific dosages should be determined based on the species, health status of the animal, and the required depth and duration of anesthesia (refer to Table 1).
Materials:
-
This compound (butorphanol tartrate) injectable solution
-
Medetomidine hydrochloride injectable solution
-
Sterile syringes and needles
-
Animal scale for accurate weight determination
-
Monitoring equipment (e.g., stethoscope, pulse oximeter, thermometer)
-
Atipamezole hydrochloride for reversal
-
Supplemental oxygen source (recommended)
-
Warming device (e.g., heating pad, forced-air warmer)
Procedure:
-
Pre-anesthetic Assessment:
-
Perform a thorough physical examination of the animal.
-
Accurately weigh the animal to ensure correct drug dosage calculation.
-
Withhold food for an appropriate period according to species-specific guidelines to reduce the risk of regurgitation and aspiration.
-
-
Drug Preparation:
-
Calculate the required volume of this compound and medetomidine based on the animal's weight and the desired dosage.
-
The two drugs can often be combined in the same syringe for a single injection.[1]
-
-
Administration:
-
Monitoring:
-
Continuously monitor vital signs throughout the anesthetic period. This includes:
-
Heart rate and rhythm
-
Respiratory rate and character
-
Oxygen saturation (SpO2)
-
Body temperature
-
-
Be aware of potential side effects such as bradycardia, respiratory depression, and hypothermia.[9][10][12]
-
Provide supplemental oxygen and thermal support as needed.
-
-
Reversal:
-
Once the procedure is complete, administer atipamezole to reverse the sedative and cardiovascular effects of medetomidine.
-
The dosage of atipamezole is typically based on the preceding dose of medetomidine.
-
Continue to monitor the animal closely during the recovery period.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound and Medetomidine Anesthesia.
Signaling Pathway (Simplified)
Caption: Simplified Mechanism of Action.
References
- 1. Dosage and administration - this compound 10 mg/ml Solution for Injection [noahcompendium.co.uk]
- 2. Dual-route medetomidine-alfaxalone-butorphanol anesthesia: a refined protocol for balanced anesthesia in male rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. DETOMIDINE AND BUTORPHANOL FOR STANDING SEDATION IN A RANGE OF ZOO-KEPT UNGULATE SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medetomidine-butorphanol-midazolam for anaesthesia in dogs and its reversal by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sufentanil and medetomidine anaesthesia in the rat and its reversal with atipamezole and butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Subcutaneous Torbugesic (Butorphanol) for Post-Operative Analgesia in Cats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of subcutaneous Torbugesic (butorphanol tartrate), a synthetic opioid agonist-antagonist, for the management of post-operative pain in feline models. The following sections detail its mechanism of action, pharmacokinetic profile, efficacy, and safety, along with standardized protocols for its application in a research setting.
Introduction
This compound is a centrally acting analgesic indicated for the relief of pain in cats associated with surgical procedures.[1][2] Its analgesic effects are mediated through its agonist activity at kappa opioid receptors and antagonist activity at mu opioid receptors.[1][2] This dual action provides analgesia with a lower incidence of certain side effects, such as respiratory depression, compared to pure mu-agonist opioids.[1][2] Understanding the appropriate application and limitations of this compound is crucial for ensuring animal welfare and the integrity of research data in studies involving post-operative feline models.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the use of butorphanol in cats.
Table 1: Recommended Dosing and Pharmacokinetics of Subcutaneous this compound in Cats
| Parameter | Value | Reference |
| Recommended Dosage | 0.4 mg/kg | [1][2] |
| Route of Administration | Subcutaneous Injection | [1][2] |
| Onset of Analgesia | Within 20 minutes | [1][2] |
| Duration of Analgesia | 3 to 6 hours | [1][2] |
| Dosing Frequency | Up to 4 times per day | [1][2] |
| Maximum Duration of Treatment | Up to 2 days | [1][2] |
Table 2: Comparative Efficacy of Butorphanol for Post-Operative Analgesia in Cats
| Comparison | Study Design | Key Findings | Reference |
| Butorphanol (0.1 mg/kg IM) vs. Medetomidine (15 µg/kg IM) vs. Saline | Placebo-controlled, blinded clinical trial in 64 cats post-ovariohysterectomy. | Butorphanol provided the best pain relief, followed by medetomidine. Both were effective in preventing post-operative restlessness and produced a similar degree of sedation. | [3][4][5] |
| Butorphanol (0.4 mg/kg IM) vs. Buprenorphine (0.02 mg/kg IM) | Randomized, blinded study in 39 cats post-ovariohysterectomy. | Buprenorphine provided significantly lower pain scores. All cats in the butorphanol group required rescue analgesia. | [6] |
| Butorphanol (0.4 mg/kg SC) vs. Methadone (0.6 mg/kg SC) | Randomized controlled clinical trial in 22 cats post-ovariohysterectomy. | Methadone provided significantly lower pain scores at 20 minutes post-extubation. 6 out of 10 cats in the butorphanol group required rescue analgesia. | [7][8] |
| Butorphanol (0.1 mg/kg or 0.3 mg/kg) vs. No Analgesia | Study in cats post-ovariohysterectomy. | Butorphanol administration diminished the increase in post-surgical cortisol concentrations. Systolic blood pressure was a good clinical predictor of post-operative pain. | [9] |
Table 3: Reported Side Effects of Subcutaneous Butorphanol in Cats
| Side Effect | Frequency | Reference |
| Sedation/Lethargy | Common | [2][10][11] |
| Pain on Injection | Reported | [1][2] |
| Mydriasis (Dilated Pupils) | Reported | [2][10] |
| Disorientation | Reported | [2] |
| Excitement | Possible | [10] |
| Anorexia | Possible | [10] |
| Respiratory Depression | Possible, especially at high doses | [10] |
| Ataxia | Possible | [10] |
| Seizures | Rare, at very high doses | [1][10] |
Experimental Protocols
Protocol for Administration of Subcutaneous this compound
Objective: To provide a standardized procedure for the subcutaneous administration of this compound to cats for post-operative analgesia.
Materials:
-
This compound (butorphanol tartrate) injectable solution (2 mg/mL)
-
Sterile 1 mL syringe with a 25-gauge needle
-
Animal scale
-
70% Isopropyl alcohol swabs
Procedure:
-
Accurately weigh the cat to determine the correct dose. The recommended dose is 0.4 mg/kg.
-
Calculate the required volume of this compound solution. For a 2 mg/mL solution, the volume is 0.2 mL per kg of body weight.
-
Using aseptic technique, draw up the calculated volume into the sterile syringe.
-
Identify an appropriate injection site, typically the loose skin between the shoulder blades.
-
Swab the injection site with an alcohol swab and allow it to dry.
-
Gently lift a fold of skin and insert the needle into the subcutaneous space.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution and withdraw the needle.
-
Record the time, dose, and route of administration.
Protocol for Post-Operative Pain Assessment
Objective: To provide a standardized method for assessing post-operative pain in cats to evaluate the efficacy of this compound.
Materials:
-
Validated pain scoring system (e.g., a multidimensional composite pain scale)
-
Quiet observation area
-
Physiological monitoring equipment (optional, for blood pressure, heart rate)
Procedure:
-
Baseline Assessment: Perform a pre-operative pain assessment to establish a baseline for each cat.
-
Post-Operative Monitoring: Begin pain assessments as soon as the cat has recovered from anesthesia and is in sternal recumbency.
-
Frequency of Assessment: Conduct assessments at regular intervals (e.g., 30, 60, 90, and 120 minutes post-administration, and then every 2 hours for the first 8 hours).[3][5]
-
Pain Scoring: Use a validated pain scale that includes both behavioral and physiological parameters.
-
Behavioral Indicators: Observe posture, activity level, response to palpation of the surgical site, vocalization, and overall demeanor.
-
Physiological Indicators (Optional): Measure heart rate, respiratory rate, and systolic blood pressure. Increased values can be indicative of pain.[9]
-
-
Rescue Analgesia: Define a threshold pain score that will trigger the administration of rescue analgesia to ensure animal welfare.
-
Data Recording: Record all pain scores, physiological measurements, and any administration of rescue analgesia.
Visualizations
Signaling Pathway of Butorphanol
Caption: Butorphanol's mechanism of action.
Experimental Workflow for Efficacy Study
Caption: Workflow for a post-operative analgesia study.
Logical Relationship of Analgesic Action
References
- 1. drugs.com [drugs.com]
- 2. zoetisus.com [zoetisus.com]
- 3. Postoperative pain control in cats: clinical trials with medetomidine and butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postoperative pain control in cats: clinical trials with medetomidine and butorphanol. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dvm360.com [dvm360.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. Indicators of postoperative pain in cats and correlation with clinical criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
- 11. dialavet.com [dialavet.com]
Application Notes and Protocols for Torbugesic (Butorphanol) as a Preanesthetic in Laboratory Dog Studies
Introduction
Torbugesic®, with the active ingredient butorphanol tartrate, is a synthetic opioid agonist-antagonist analgesic.[1] It is frequently utilized in veterinary medicine for its sedative and analgesic properties, making it a valuable agent for preanesthetic medication in laboratory dogs.[2][3][4] Butorphanol's mechanism of action involves interaction with opioid receptors in the central nervous system; it acts as an agonist at kappa-opioid receptors, which primarily mediates analgesia and sedation, and as a partial agonist or antagonist at mu-opioid receptors.[5][6] This dual action provides effective sedation and mild to moderate pain relief with a lower risk of profound respiratory depression compared to pure mu-agonist opioids.[5][7]
These application notes provide detailed protocols for the use of this compound as a preanesthetic agent in laboratory dog studies, summarizing key data and experimental methodologies to ensure safe and effective application.
Data Presentation
The following tables summarize quantitative data on the use of butorphanol as a preanesthetic in dogs, compiled from various laboratory studies.
Table 1: Recommended Dosages of Butorphanol for Preanesthesia and Sedation
| Route of Administration | Dosage Range (mg/kg) | Onset of Action | Duration of Action | Notes | Citations |
| Intravenous (IV) | 0.1 - 0.4 | ~1-2 minutes | ~1-2 hours | Provides rapid and profound sedation. Use lower end of the dose range when combined with other sedatives. | [5][8][9][10] |
| Intramuscular (IM) | 0.1 - 0.4 | ~10-15 minutes | ~2-4 hours | A common route for preanesthetic medication, providing a balance of onset and duration. | [7][11] |
| Subcutaneous (SC) | 0.2 - 0.8 | ~15-30 minutes | ~2-4 hours | Slower onset but longer duration of action. | [5][12] |
Table 2: Cardiopulmonary and Other Physiological Effects of Butorphanol Premedication
| Parameter | Effect | Magnitude of Change | Notes | Citations |
| Heart Rate | Decrease | Small but significant | Can be more pronounced when combined with alpha-2 agonists like medetomidine. | [8][13][14] |
| Arterial Blood Pressure | Decrease | Small but significant | Hypotension can occur, especially at higher doses or in combination with other agents. | [8][13][14] |
| Respiratory Rate | Decrease | Mild to moderate | Respiratory depression is a potential side effect, though generally less severe than with pure mu-agonists. | [14][15] |
| Rectal Temperature | Decrease | Significant with IV and CRI administration | Hypothermia can occur, particularly with prolonged procedures. | [5][10] |
| Sedation Score | Moderate | Dose-dependent | Produces reliable sedation, which can be enhanced by combination with other sedatives. | [5][16] |
Table 3: Common Drug Combinations with Butorphanol for Preanesthesia
| Combination Agent | Dosage Range (mg/kg) | Rationale | Potential Side Effects | Citations |
| Acepromazine | 0.005 - 0.060 | Enhanced sedation, smoother induction and recovery. | Hypotension. | [11] |
| Medetomidine/Dexmedetomidine | 0.010 - 0.025 (Medetomidine) | Profound sedation and analgesia, dose reduction of induction agents. | Significant bradycardia and decreased cardiac output. | [13][14][17][18] |
| Alfaxalone | 1.5 - 2.0 | As part of a total injectable anesthesia protocol for minor procedures. | Cardiorespiratory suppression. | [13][19] |
| Diazepam/Midazolam | 0.2 | To improve muscle relaxation and sedation. | Minimal cardiovascular effects. | [7] |
Experimental Protocols
Protocol 1: Basic Preanesthetic Sedation with Butorphanol
-
Objective: To induce a state of calm and mild sedation prior to the induction of general anesthesia.
-
Materials:
-
This compound (butorphanol tartrate) injectable solution (10 mg/mL)
-
Sterile syringes and needles
-
Laboratory dog (e.g., Beagle), properly identified and weighed
-
-
Procedure:
-
Confirm the dog's identity and record its body weight.
-
Calculate the required dose of butorphanol based on the desired level of sedation (refer to Table 1). A common starting dose is 0.2 mg/kg IM.
-
Aseptically draw up the calculated volume of butorphanol into a sterile syringe.
-
Administer the injection via the intramuscular route into the epaxial or quadriceps muscles.
-
Allow 15-20 minutes for the sedative effects to become apparent before proceeding with anesthetic induction.[11]
-
Monitor the dog for level of sedation, heart rate, and respiratory rate.
-
Protocol 2: Enhanced Sedation with Butorphanol and Acepromazine
-
Objective: To achieve a deeper level of sedation and tranquilization for more anxious animals or prior to procedures that may cause mild discomfort.
-
Materials:
-
This compound (butorphanol tartrate) injectable solution (10 mg/mL)
-
Acepromazine injectable solution (e.g., 10 mg/mL)
-
Sterile syringes and needles
-
Laboratory dog
-
-
Procedure:
-
Following confirmation of identity and weight, calculate the doses for butorphanol (e.g., 0.2 mg/kg) and acepromazine (e.g., 0.02 mg/kg).[18]
-
The two drugs can be combined in the same syringe for a single intramuscular injection.[18]
-
Administer the combination IM.
-
Allow approximately 20 minutes for the drugs to take full effect.[18]
-
Monitor for signs of hypotension (e.g., pale mucous membranes, prolonged capillary refill time) in addition to sedation level and cardiorespiratory parameters.
-
Protocol 3: Monitoring During Butorphanol Preanesthesia
-
Objective: To ensure the safety and well-being of the animal following the administration of butorphanol as a preanesthetic.
-
Procedure:
-
Baseline Measurements: Before drug administration, record baseline values for heart rate, respiratory rate, and rectal temperature.
-
Post-Administration Monitoring:
-
Continuously observe the animal's posture, responsiveness, and respiratory pattern.
-
At 5-10 minute intervals, record heart rate, respiratory rate, and assess the depth of sedation using a standardized scoring system (see Table 4).
-
Monitor for any adverse effects such as vomiting, hypersalivation, or paradoxical excitement.[2][5]
-
If available, non-invasive blood pressure monitoring is recommended, especially when butorphanol is combined with other cardiovascular-depressant drugs.
-
-
Record Keeping: Maintain a detailed anesthetic record throughout the preanesthetic and anesthetic period.
-
Table 4: Example of a Sedation Scoring System
| Score | Description |
| 0 | Alert and responsive, no sedation |
| 1 | Calm, slightly drowsy, but readily aroused |
| 2 | Moderate sedation, head lowered, reluctant to move, but responsive to stimuli |
| 3 | Deep sedation, sternal or lateral recumbency, minimally responsive to stimuli |
| 4 | Unresponsive |
Mandatory Visualizations
References
- 1. zoetisus.com [zoetisus.com]
- 2. dogcatdoc.com [dogcatdoc.com]
- 3. Butorphanol for Dogs and Horses - Wedgewood Pharmacy [wedgewood.com]
- 4. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
- 5. Dosing protocols to increase the efficacy of butorphanol in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butorphanol Tartrate (Stadol, Torbutrol, this compound, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. Butorphanol And Butorphanol/Diazepam Administration For Analgesia And Sedation Of Harbor Seals (Phoca Vitulina) - IAAAM2000 - VIN [vin.com]
- 8. Cardiopulmonary effects of butorphanol tartrate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of premedication with butorphanol or methadone on ease of endoscopic duodenal intubation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dosing protocols to increase the efficacy of butorphanol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VASG Preanesthetic Protocols [vasg.org]
- 12. A comparison of the analgesic effects of butorphanol with those of meloxicam after elective ovariohysterectomy in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiorespiratory and anesthetic effects produced by the combination of butorphanol, medetomidine and alfaxalone administered intramuscularly in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Cardiopulmonary and Acid-Base Effects of Butorphanol in Spontaneously Breathing Dogs Anesthetized by Desflurane - WSAVA2005 - VIN [vin.com]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [rex.libraries.wsu.edu]
- 18. Dosage and administration - this compound 10 mg/ml Solution for Injection [noahcompendium.co.uk]
- 19. Sedation Quality and Cardiorespiratory, Echocardiographic, Radiographic and Electrocardiographic Effects of Intramuscular Alfaxalone and Butorphanol in Spanish Greyhound Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Continuous Rate Infusion of Butorphanol in Equine Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butorphanol, a synthetic opioid agonist-antagonist, is a cornerstone of analgesic management in equine medicine.[1][2] Its primary mechanism of action involves agonism at the kappa-opioid receptor and partial agonism or antagonism at the mu-opioid receptor.[1][3][4] This dual activity provides effective analgesia while mitigating some of the undesirable side effects associated with pure mu-opioid agonists.[3][4] While traditionally administered as intermittent intravenous (IV) or intramuscular (IM) injections, continuous rate infusion (CRI) of butorphanol has emerged as a valuable technique to provide consistent and titratable analgesia, particularly in the perioperative setting.[5][6][7] A CRI maintains plasma drug concentrations within a therapeutic range, potentially reducing the incidence of adverse effects such as excitement, ataxia, and decreased gastrointestinal motility that can be associated with bolus administrations.[5][8]
These application notes provide a comprehensive overview of the use of butorphanol CRI in equine surgery, summarizing key pharmacokinetic and pharmacodynamic data, and detailing established experimental and clinical protocols.
Data Presentation
Pharmacokinetic Parameters of Butorphanol in Horses
The following table summarizes the key pharmacokinetic parameters of butorphanol in adult horses following intravenous administration. Understanding these parameters is crucial for designing effective CRI protocols.
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 44.37 minutes | [5] |
| 5.9 ± 1.5 hours | [9][10][11] | |
| Systemic Clearance (Cl) | 11.5 ± 2.5 mL/min/kg | [9][10][11] |
| Volume of Distribution (Vd) | 1.4 ± 0.3 L/kg | [9][10][11] |
Note: Variations in reported half-life may be attributed to differences in study design and analytical methods.
Recommended Butorphanol CRI Protocols for Equine Surgery
This table outlines established CRI protocols for butorphanol in equine surgical patients. These protocols have been evaluated for their efficacy in providing perioperative analgesia.
| Loading Dose | Infusion Rate | Clinical Application | Reference |
| 17.8 µg/kg IV | 23.7 µg/kg/h for 24 hours | General Analgesia | [5] |
| Not specified | 13 µg/kg/h for 24 hours | Post-celiotomy | [6][7][12] |
| 0.025 mg/kg IV bolus | 13 µg/kg/h | Intraoperative (orchiectomy) | [13][14] |
| 17.8 µg/kg IV | 0.38 µg/kg/min (22.8 µg/kg/h) | Standing Sedation (with detomidine) | [15] |
Pharmacodynamic Effects of Butorphanol CRI in Horses
The following table summarizes the observed pharmacodynamic effects of butorphanol CRI in horses during the perioperative period.
| Parameter | Observation | Clinical Significance | Reference |
| Analgesia | Improved behavior scores, indicating less pain. | Effective for postoperative pain management. | [6][7][12] |
| Stress Response | Significantly lower plasma cortisol concentrations. | Ameliorates the surgical stress response. | [6][7][12] |
| Gastrointestinal Motility | Delayed time to first passage of feces. | A potential adverse effect requiring monitoring. | [6][12] |
| Reduced gastrointestinal motility for 60 minutes post-infusion. | A transient effect that should be considered. | [13][14] | |
| Recovery | Improved recovery characteristics. | Contributes to a smoother and better-quality recovery from anesthesia. | [6][7][12] |
| Body Weight | Significantly less weight loss during hospitalization. | Suggests improved overall well-being and faster return to feeding. | [6][7][12] |
Experimental Protocols
Protocol 1: Pharmacokinetics and Adverse Effects of Butorphanol CRI
This protocol is based on the study by Sellon et al. (2001) which aimed to determine an infusion rate of butorphanol that maintains therapeutic plasma concentrations while minimizing adverse effects.[5]
1. Subjects:
-
10 healthy adult horses.
2. Procedure:
-
Single IV Injection Phase:
-
Administer a single IV injection of butorphanol at a dose of 0.1 to 0.13 mg/kg.
-
Collect blood samples at predetermined intervals for pharmacokinetic analysis.
-
Monitor for adverse behavioral and gastrointestinal effects (e.g., ataxia, decreased borborygmi, and defecation).
-
-
Continuous IV Infusion Phase:
-
Administer a loading dose of 17.8 µg/kg of butorphanol IV.
-
Immediately following the loading dose, begin a continuous IV infusion of butorphanol at a rate of 23.7 µg/kg/h for 24 hours.
-
Collect blood samples at various time points during and after the infusion to determine plasma butorphanol concentrations.
-
Monitor physical examination parameters, gastrointestinal tract transit time, and behavior throughout the infusion period.
-
3. Sample Analysis:
-
Determine plasma butorphanol concentrations using high-performance liquid chromatography (HPLC).
4. Data Analysis:
-
Calculate pharmacokinetic variables from the plasma concentration-time data.
-
Compare the incidence of adverse effects between the single injection and continuous infusion groups.
Protocol 2: Efficacy of Butorphanol CRI for Postoperative Analgesia Following Celiotomy
This protocol is adapted from the randomized, controlled, blinded clinical trial conducted by Sellon et al. (2004) to evaluate the effects of butorphanol CRI on pain and stress responses in horses after abdominal surgery.[6][7][12]
1. Subjects:
-
31 horses undergoing exploratory celiotomy for abdominal pain.
2. Randomization and Blinding:
-
Randomly assign horses to either the treatment or control group.
-
The study should be blinded, with personnel involved in patient care and data collection unaware of the treatment allocation.
3. Treatment Protocol:
-
Treatment Group:
-
Immediately after surgery, begin a continuous rate infusion of butorphanol at 13 µg/kg/h for 24 hours.
-
-
Control Group:
-
Receive an equivalent volume of isotonic saline as a placebo.
-
-
Standard Care:
-
All horses in both groups receive flunixin meglumine (1.1 mg/kg IV every 12 hours) as a standard analgesic.
-
4. Data Collection:
-
Collect blood samples at 0, 2, 4, 8, 12, 16, 20, and 24 hours after surgery to measure plasma cortisol concentrations.
-
Monitor and record behavioral pain scores at regular intervals during the first 24 hours post-surgery.
-
Record physiological parameters including heart rate and respiratory rate.
-
Note the time to the first passage of feces.
-
Measure body weight at admission and discharge.
5. Data Analysis:
-
Compare plasma cortisol concentrations, behavior scores, time to first defecation, and weight loss between the treatment and control groups using appropriate statistical methods.
Mandatory Visualization
Signaling Pathway of Butorphanol
Butorphanol exerts its effects through interaction with opioid receptors, primarily the kappa and mu receptors, which are G-protein coupled receptors. The following diagram illustrates the general signaling pathway following receptor activation.
Caption: Butorphanol's mechanism of action at opioid receptors.
Experimental Workflow for a Butorphanol CRI Clinical Trial
The following diagram outlines a typical workflow for a clinical trial investigating the efficacy of butorphanol CRI in equine surgical patients.
Caption: Workflow for a randomized controlled trial of butorphanol CRI.
References
- 1. Butorphanol [bionity.com]
- 2. madbarn.com [madbarn.com]
- 3. xenonhealth.com [xenonhealth.com]
- 4. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 5. Pharmacokinetics and adverse effects of butorphanol administered by single intravenous injection or continuous intravenous infusion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of continuous rate intravenous infusion of butorphanol on physiologic and outcome variables in horses after celiotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ivis.org [ivis.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Pharmacokinetics and pharmacodynamics of butorphanol following intravenous administration to the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rmtcnet.com [rmtcnet.com]
- 11. madbarn.com [madbarn.com]
- 12. madbarn.com [madbarn.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of a continuous rate infusion of butorphanol in isoflurane-anesthetized horses on cardiorespiratory parameters, recovery quality, gastrointestinal motility and serum cortisol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Sedation with Torbugesic® (Butorphanol) and Acepromazine
Introduction
Neuroleptanalgesia, the state of central nervous system depression and analgesia induced by the combination of a tranquilizer (neuroleptic) and an opioid analgesic, is a common practice in veterinary medicine and animal research.[1] The combination of acepromazine, a phenothiazine tranquilizer, and Torbugesic® (butorphanol tartrate), a synthetic opioid agonist-antagonist, is frequently used to produce sedation and analgesia for minor procedures or as a preanesthetic agent.[1][2] This combination leverages a synergistic effect, allowing for reduced doses of each drug and thereby minimizing the risk of adverse effects associated with higher doses of single agents.[1] These application notes provide detailed protocols and quantitative data for the use of this combination in various laboratory animal species.
Mechanism of Action
The sedative and analgesic effects of the acepromazine and butorphanol combination result from their distinct actions on the central nervous system.
-
Acepromazine: As a phenothiazine tranquilizer, its primary mechanism involves the blockade of dopaminergic (D2) receptors in the brain, leading to tranquilization and reduced motor activity.[3] It also possesses alpha-adrenergic blocking properties, which can cause vasodilation and subsequent hypotension.[3] Acepromazine itself has no direct analgesic properties.[1]
-
Butorphanol: This synthetic opioid acts as a kappa (κ) opioid receptor agonist and a partial mu (μ) opioid receptor antagonist.[4] The agonistic activity at kappa receptors is primarily responsible for its analgesic and sedative effects.[3][4] Its antagonistic action at mu receptors means it can reverse the effects of pure mu agonist opioids like morphine.[1]
The combination results in a state of neuroleptanalgesia, providing both sedation from both agents and moderate analgesia from butorphanol.[2]
Caption: Simplified signaling pathway for Acepromazine and Butorphanol.
Application Notes
-
Level of Sedation: The combination typically produces mild to moderate sedation.[5][6] In dogs, it can achieve marked sedation and lateral recumbency with minimal need for manual restraint.[7] However, in healthy cats, the degree of sedation is often mild, regardless of whether it is administered intravenously (IV) or intramuscularly (IM).[5][8]
-
Synergistic Effect: The primary advantage of this combination is the synergistic effect, which allows for a substantial reduction in the required dose of acepromazine, thereby lowering the risk of dose-dependent side effects like hypotension or prolonged sedation.[1]
-
Analgesia: Butorphanol provides short-acting analgesia, which is generally considered more effective for visceral pain than somatic pain.[4][9] The analgesic effect may last for a shorter duration (around 40 minutes) than the sedative effect (2 or more hours).[9]
-
Adverse Effects: The most significant adverse effect is a reduction in arterial blood pressure (hypotension), primarily due to acepromazine's alpha-adrenergic blockade.[5][8] Decreases in heart rate and respiratory rate are also commonly observed.[6][7]
-
Contraindications: Caution should be exercised in animals that are geriatric, debilitated, or have liver dysfunction, anemia, or hypovolemia.[1][10]
Experimental Protocols
General Protocol for Sedation Assessment
This workflow outlines the key steps for administering the drug combination and assessing the level of sedation in a research setting.
Caption: General experimental workflow for sedation protocol.
Protocol 1: Sedation in Canines
This protocol is adapted from studies evaluating sedative effects in healthy dogs.[6][7][11]
-
Animal Model: Healthy adult dogs (e.g., Beagles).[11]
-
Pre-medication:
-
Administration:
-
Monitoring and Data Collection:
-
Record baseline physiological variables (heart rate, respiratory rate, mean arterial pressure, rectal temperature) before drug administration.
-
Following administration, record variables and assess sedation scores at set intervals (e.g., 15, 30, 60, 90, and 120 minutes).[6]
-
Sedation can be assessed using a numeric descriptive scale (NDS) or simple numerical scale (SNS).[6]
-
Analgesia can be evaluated by response to a stimulus like a toe pinch.[7]
-
Protocol 2: Sedation in Felines
This protocol is based on a study evaluating sedation in healthy domestic cats.[5][8]
-
Animal Model: Healthy adult cats.
-
Pre-medication:
-
Administration:
-
Mix drugs in a single syringe immediately before administration.
-
Administer intravenously (IV) via a cephalic catheter or intramuscularly (IM) into the semitendinosus muscle.[5]
-
-
Monitoring and Data Collection:
-
Record baseline data prior to administration.
-
Assess sedation scores (e.g., Dynamic Interactive Visual Analogue Scale) and physiological variables approximately 30 minutes after treatment.[5][8]
-
Monitor for adverse effects, particularly arterial hypotension (Systolic Arterial Pressure <90 mmHg).[5][8]
-
Quantitative Data
Table 1: Recommended Dosages by Species
| Species | Acepromazine Dose (mg/kg) | Butorphanol Dose (mg/kg) | Route(s) | Reference(s) |
| Canine | 0.01 - 0.22 | 0.1 - 0.4 | IV, IM, SC | [1][7][10][12] |
| Feline | 0.04 - 0.10 | 0.1 - 0.4 | IV, IM, SC | [1][5][12] |
| Rodents/Rabbits | 0.08 - 0.25 | 0.08 - 0.25 | IM, IV | [13] |
| Swine | 1.1 (with Ketamine) | 0.1 - 0.3 | IM | [14] |
Note: Dosages should be tailored to the individual animal's health status, age, and temperament. Lower doses are recommended for IV administration.[1]
Table 2: Summary of Physiological Effects in Canines and Felines
| Species | Parameter | Observation | Magnitude of Change | Reference(s) |
| Canine | Heart Rate (HR) | Significant decrease over time | Varies by study | [6][7] |
| Respiratory Rate (fR) | Significant decrease over time | Varies by study | [6][7] | |
| Systolic Arterial Pressure (SAP) | Significant decrease over time | Varies by study | [7] | |
| Feline | Systolic Arterial Pressure (SAP) | Significant decrease from baseline | Mean SAP decreased to 97-108 mmHg | [5][8] |
| Arterial Hypotension | Observed in some cats | SAP <90 mmHg in 4/11 (IM) and 5/11 (IV) cats in one study | [5][8] |
Table 3: Sedation Scores in Felines
A study in healthy cats reported the following sedation scores 30 minutes after administration.[5][8]
| Treatment Group (Acepromazine 0.05 mg/kg + Opioid) | Route | Sedation Score (DIVAS, 0-100mm) (Median [IQR]) |
| Butorphanol (0.4 mg/kg) | IM | 11 [7-14] |
| Butorphanol (0.4 mg/kg) | IV | 12 [7-19] |
DIVAS = Dynamic Interactive Visual Analogue Scale; IQR = Interquartile Range. Scores indicate that only mild sedation was achieved.[5]
References
- 1. VASG Preanesthetic Protocols [vasg.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xenonhealth.com [xenonhealth.com]
- 5. Sedative effects of acepromazine in combination with nalbuphine or butorphanol, intramuscularly or intravenously, in healthy cats: a randomized, blinded clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the sedative effects of nalbuphine and butorphanol, alone or in combination with acepromazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Sedative effects of acepromazine in combination with nalbuphine or butorphanol, intramuscularly or intravenously, in healthy cats: a randomized, blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 10. dvm360.com [dvm360.com]
- 11. Effects of intravenous acepromazine and butorphanol on propofol dosage for induction of anesthesia in healthy Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bsavalibrary.com [bsavalibrary.com]
- 13. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 14. depts.ttu.edu [depts.ttu.edu]
Protocol for Torbugesic (Butorphanol) Use in Soft Tissue Surgery in Rabbits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torbugesic®, with the active ingredient butorphanol tartrate, is a synthetic opioid agonist-antagonist analgesic. It is frequently utilized in rabbits for the management of mild to moderate pain associated with soft tissue surgery. Its agonist activity at kappa opioid receptors provides analgesia and sedation, while its antagonist activity at mu opioid receptors may result in fewer adverse effects compared to pure mu-agonist opioids.[1] This document provides detailed application notes and protocols for the use of butorphanol in rabbits undergoing soft tissue surgery, with a focus on multimodal analgesic approaches to optimize pain management.
Data Presentation
Table 1: Pharmacokinetic Parameters of Butorphanol in Rabbits
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Dosage | 0.5 mg/kg | 0.5 mg/kg |
| Half-life | 1.64 hours[2] | 3.16 hours[2] |
| Onset of Action | Immediate[1] | Approximately 30 minutes[1] |
| Duration of Analgesia | Approximately 3 hours[3] | Approximately 3 hours[3] |
Table 2: Recommended Dosages of Butorphanol for Soft Tissue Surgery in Rabbits
| Application | Dosage | Route of Administration | Frequency | Notes |
| Pre-emptive Analgesia | 0.1 - 0.5 mg/kg | IM, SC, IV | Single dose 15-20 minutes prior to surgery[4] | Often used in combination with a sedative. |
| Intra-operative Analgesia | 0.1 - 0.5 mg/kg | IV | As needed, based on physiological response | Titrate to effect. |
| Post-operative Analgesia | 0.1 - 0.5 mg/kg | SC, IM, IV | Every 4 hours[5] | Due to its short duration of action, frequent redosing is necessary.[3] |
| Part of Anesthetic Cocktail | 0.1 mg/kg | IM | Single dose | In combination with xylazine (5 mg/kg) and ketamine (15 mg/kg).[6] |
| Part of Anesthetic Cocktail | 0.2 mg/kg | IM | Single dose | In combination with ketamine (20 mg/kg) and medetomidine (0.4 mg/kg).[7] |
Experimental Protocols
Protocol 1: Multimodal Analgesic Approach for Soft Tissue Surgery (e.g., Laparotomy)
This protocol outlines a multimodal approach to pain management for a rabbit undergoing an elective soft tissue surgical procedure.
1. Pre-operative Preparation:
- Perform a thorough physical examination and obtain an accurate body weight.
- To minimize stress, handle the rabbit in a quiet environment.
- Withhold food for 1-2 hours prior to anesthesia to ensure the oral cavity is empty; water should not be withheld.[8]
2. Pre-emptive Analgesia and Sedation (Administer 15-20 minutes prior to induction):
- Administer butorphanol at a dose of 0.3-0.5 mg/kg intramuscularly (IM) or subcutaneously (SC).
- Concurrently, administer midazolam at a dose of 0.5-1.0 mg/kg IM for its sedative and muscle relaxant properties.[9]
- Alternatively, a combination of butorphanol (0.1 mg/kg), medetomidine (0.25 mg/kg), and ketamine (5 mg/kg) can be administered IM for profound sedation and analgesia.
3. Anesthetic Induction and Maintenance:
- Place an intravenous catheter in the marginal ear vein.
- Induce anesthesia with propofol or alfaxalone to effect.
- Intubate the rabbit and maintain anesthesia with isoflurane or sevoflurane in oxygen.
4. Intra-operative Management:
- Administer intravenous fluids at a rate of 5-10 ml/kg/hr.
- Monitor vital signs continuously (heart rate, respiratory rate, temperature, blood pressure, and oxygen saturation).
- If signs of pain (e.g., increased heart rate, respiratory rate, or movement) are observed, administer an additional bolus of butorphanol at 0.1-0.2 mg/kg IV.
5. Post-operative Pain Management:
- Before recovery from anesthesia, administer a non-steroidal anti-inflammatory drug (NSAID) such as meloxicam (0.5-1.0 mg/kg SC) for its anti-inflammatory and analgesic effects, provided the rabbit is normotensive and well-hydrated.
- Continue butorphanol at 0.1-0.5 mg/kg SC or IM every 4 hours for the first 12-24 hours.[5]
- Transition to a longer-acting opioid such as buprenorphine or continue with an NSAID for ongoing pain management as needed.
- Assess pain regularly using a validated pain scale for rabbits. Signs of pain can include reluctance to move, abnormal posturing, teeth grinding, and decreased appetite.
Protocol 2: Butorphanol as part of an Injectable Anesthetic Regimen for Minor Soft Tissue Procedures
This protocol is suitable for short, minimally invasive soft tissue procedures where inhalant anesthesia may not be required.
1. Pre-operative Preparation:
- As detailed in Protocol 1.
2. Anesthetic Induction:
- Administer a single intramuscular injection of a combination of:
- Butorphanol: 0.1 mg/kg
- Xylazine: 5 mg/kg
- Ketamine: 15 mg/kg[6]
- Allow 10-15 minutes for the anesthetic to take full effect.
3. Monitoring:
- Continuously monitor the rabbit's respiratory rate, heart rate, and body temperature.
- Provide supplemental oxygen via a face mask.
- Maintain body temperature using a heating pad or other external warming device.
4. Post-procedural Care:
- Administer a dose of meloxicam (0.5-1.0 mg/kg SC) for post-operative analgesia.
- Monitor the rabbit closely during recovery.
- Provide food and water as soon as the rabbit is ambulatory.
Signaling Pathways and Workflows
Caption: Workflow for butorphanol use in rabbit soft tissue surgery.
Important Considerations
-
Respiratory Depression: While butorphanol generally causes less respiratory depression than pure mu-agonists, it is still a potential side effect, especially when used in combination with other central nervous system depressants.[3]
-
Gastrointestinal Stasis: Opioids can decrease gastrointestinal motility in rabbits. It is crucial to monitor for signs of gut stasis (reduced fecal output, anorexia) and provide supportive care as needed.
-
Multimodal Therapy: For optimal pain management, butorphanol should be used as part of a multimodal analgesic plan that may include NSAIDs and local anesthetics.[3]
-
Individual Variation: Rabbits may show individual variation in their response to butorphanol. Doses should be tailored to the individual patient and the expected degree of pain.
-
Pain Assessment: Regular and careful pain assessment is critical to ensure adequate analgesia is being provided. Behavioral changes are key indicators of pain in rabbits.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Pharmacokinetics of butorphanol tartrate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Multimodal Analgesia with Low-Dose Buprenorphine and Meloxicam on Fecal Glucocorticoid Metabolites after Surgery in New Zealand White Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. veterinarypaper.com [veterinarypaper.com]
- 7. Post-Neutering Pain Management in Pet Rabbits - Vetjournal - Continuing scientific education in veterinary medicine [vetjournal.it]
- 8. docsinnovent.com [docsinnovent.com]
- 9. Anesthesia and the Rabbit - House Rabbit Network [rabbitnetwork.org]
Application Notes and Protocols for Torbugesic (Butorphanol Tartrate) in Balanced Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the appropriate use of Torbugesic (butorphanol tartrate), a centrally acting opioid agonist-antagonist analgesic, within a balanced anesthesia protocol for various animal species. The following information is intended to guide researchers in designing effective and humane anesthetic regimens.
Introduction
This compound (butorphanol tartrate) is a synthetic opioid with a mixed agonist-antagonist profile. It primarily acts as an agonist at kappa-opioid receptors, providing analgesia and sedation, while acting as an antagonist at mu-opioid receptors. This dual action results in a ceiling effect for respiratory depression, making it a safer option compared to pure mu-agonist opioids.[1][2] In balanced anesthesia, this compound is utilized for its analgesic and sedative properties, often in combination with other agents to reduce the required dose of each drug and minimize adverse effects.[3][4]
Mechanism of Action
Butorphanol exerts its effects by interacting with opioid receptors in the central nervous system. Its analgesic and sedative properties are primarily mediated through agonism of the kappa-opioid receptor. As a mu-opioid receptor antagonist, it can reverse the respiratory depression caused by mu-agonist opioids while still providing analgesia.
Caption: Butorphanol's dual action on opioid receptors.
Data Presentation: Recommended Dosages
The following tables summarize recommended dosages of this compound for various species as part of a balanced anesthesia protocol. Dosages may require adjustment based on the individual animal's health status, the nature of the procedure, and in combination with other anesthetic agents.
Table 1: this compound Dosage for Canines
| Application | Dosage (mg/kg) | Route of Administration | Combination Agents (Examples) |
| Analgesia | 0.1 - 0.4[5] | IV, IM, SC | --- |
| Sedation (in combination) | 0.1 | IV, IM | Acepromazine (0.02 mg/kg)[6] |
| 0.1 | IV, IM | Medetomidine (10-25 µg/kg)[6] | |
| 0.15 | IM | Dexmedetomidine (0.01 mg/kg)[7] | |
| Pre-anesthesia | 0.1 - 0.2 | IV, IM, SC | Reduces requirement for induction agents[8] |
| Anesthesia (in combination) | 0.1 | IM | Medetomidine (25 µg/kg) + Ketamine |
Table 2: this compound Dosage for Felines
| Application | Dosage (mg/kg) | Route of Administration | Combination Agents (Examples) |
| Analgesia | 0.1 - 0.4[5] | IV, IM, SC | --- |
| Sedation (in combination) | 0.4 | IM, SC | Medetomidine (50 µg/kg)[6] |
| Anesthesia (in combination) | 0.1 | IV | Medetomidine (40 µg/kg) + Ketamine (1.25-2.5 mg/kg)[6] |
Table 3: this compound Dosage for Equines
| Application | Dosage (mg/kg) | Route of Administration | Combination Agents (Examples) |
| Analgesia | 0.1 | IV | ---[9] |
| Sedation (in combination) | 0.02 | IV | Romifidine (40-120 µg/kg)[6] |
Table 4: this compound Dosage for Laboratory Animals
| Species | Application | Dosage (mg/kg) | Route of Administration | Combination Agents (Examples) |
| Rabbit | Sedation | 1.0 | IM, SC | Acepromazine (0.5 mg/kg)[5] |
| Analgesia | 0.1 - 0.5 | IV, SC | ---[5] | |
| Anesthesia | 2.0 | IV, SC | Medetomidine (0.2 mg/kg) + Alfaxalone (2.0 mg/kg)[10] | |
| Anesthesia | 2.0 | IV, SC | Medetomidine (0.2 mg/kg) + Midazolam (2.0 mg/kg)[11] | |
| Guinea Pig | Anesthesia | 0.1 | IM | Telazol (60 mg/kg) + Xylazine (5 mg/kg)[5] |
| Swine | Pre-anesthesia | 0.2 | IM | Dexmedetomidine + Ketamine[12] |
Experimental Protocols
The following are example protocols for the use of this compound in a balanced anesthetic regimen. These protocols should be adapted to the specific needs of the research study and animal species.
Protocol 1: Sedation and Analgesia for Minor Procedures in Canines
Objective: To provide sedation and analgesia for non-invasive or minimally invasive procedures.
Materials:
-
This compound (10 mg/mL injection)
-
Medetomidine (1 mg/mL injection) or Dexmedetomidine (0.5 mg/mL injection)
-
Sterile syringes and needles
-
Appropriate monitoring equipment (e.g., stethoscope, pulse oximeter)
Procedure:
-
Accurately weigh the dog to determine the correct drug dosages.
-
Prepare the injection. This compound and medetomidine may be combined in the same syringe.[6]
-
Administer this compound (0.1 mg/kg) and medetomidine (10-25 µg/kg) via intramuscular (IM) or intravenous (IV) injection.[6]
-
Allow approximately 20 minutes for profound sedation to develop before beginning the procedure.[6]
-
Monitor the animal's heart rate, respiratory rate, and oxygen saturation throughout the procedure.
-
If reversal is required, atipamezole can be administered.
Protocol 2: Balanced Anesthesia for Surgical Procedures in Felines
Objective: To induce and maintain a surgical plane of anesthesia.
Materials:
-
This compound (2 mg/mL or 10 mg/mL injection)
-
Medetomidine (1 mg/mL injection)
-
Ketamine (100 mg/mL injection)
-
Intravenous catheter
-
Endotracheal tube and laryngoscope
-
Inhalant anesthetic machine (optional for maintenance)
-
Monitoring equipment
Procedure:
-
Administer a pre-anesthetic combination of this compound (0.1 mg/kg) and medetomidine (40 µg/kg) via intramuscular injection.
-
Once sedated, place an intravenous catheter.
-
Induce anesthesia with ketamine (1.25-2.5 mg/kg) administered intravenously to effect.[6]
-
Intubate the cat and, if necessary, maintain anesthesia with an inhalant anesthetic (e.g., isoflurane, sevoflurane).
-
Monitor vital signs continuously throughout the surgical procedure and recovery period.
-
Reversal of medetomidine with atipamezole can facilitate a smoother recovery.
Caption: General workflow for balanced anesthesia.
Considerations and Precautions
-
Species-Specific Sensitivity: Dosage requirements and physiological responses to butorphanol can vary significantly between species.
-
Hepatic and Renal Impairment: Use with caution in animals with liver or kidney disease, as butorphanol is metabolized in the liver and excreted by the kidneys.[13]
-
Cardiovascular Effects: While butorphanol has minimal effects on the cardiovascular system, it is often used in combination with drugs that do (e.g., alpha-2 agonists), necessitating careful cardiovascular monitoring.
-
Respiratory Depression: Although butorphanol has a ceiling effect on respiratory depression, it can still occur, especially in compromised animals or when combined with other respiratory depressant drugs.
-
Controlled Substance: Butorphanol is a controlled substance, and its acquisition, storage, and use must comply with all relevant regulations.[13]
These application notes and protocols are intended as a guide. It is imperative that all procedures are carried out by trained personnel and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. This compound-SA for Cats - Drugs.com [drugs.com]
- 2. zoetisus.com [zoetisus.com]
- 3. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 4. dvm360.com [dvm360.com]
- 5. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 6. Dosage and administration - this compound 10 mg/ml Solution for Injection [noahcompendium.co.uk]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. hyperdrug.co.uk [hyperdrug.co.uk]
- 9. This compound® (butorphanol tartrate injection) [dailymed.nlm.nih.gov]
- 10. Dual-route medetomidine-alfaxalone-butorphanol anesthesia: a refined protocol for balanced anesthesia in male rabbits [jstage.jst.go.jp]
- 11. Dual-route administration of balanced anesthesia using medetomidine, midazolam, and butorphanol provides both suitable anesthetic depth and reduced tissue injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scij-tmvm.com [scij-tmvm.com]
- 13. Butorphanol Tartrate (this compound®, Torbutrol®, Dolorex®) for Dogs and Cats [petplace.com]
Application Notes and Protocols for Monitoring Sedation Levels with Torbugesic (Butorphanol) in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butorphanol tartrate, marketed as Torbugesic®, is a synthetic opioid agonist-antagonist commonly used in veterinary medicine for its analgesic and sedative properties.[1][2] It functions as a kappa-opioid receptor agonist and a mu-opioid receptor partial agonist or antagonist.[3][4] This dual action provides mild to moderate sedation with minimal cardiopulmonary depression compared to pure mu-agonist opioids.[3][4][5] Accurate monitoring of sedation levels is crucial for ensuring patient safety and efficacy during diagnostic or therapeutic procedures. These application notes provide detailed protocols for quantitative and qualitative assessment of sedation in dogs treated with butorphanol.
Physiological Effects of Butorphanol
Butorphanol administration in dogs can lead to a range of physiological changes. While generally considered to have minimal cardiopulmonary depressant effects at clinical doses, some changes are consistently observed.[3][5]
Cardiopulmonary Effects:
-
Heart Rate: A small but significant decrease in heart rate may occur.[6]
-
Blood Pressure: A slight decrease in arterial blood pressure can be observed.[6]
-
Respiration: Respiratory depression is a potential side effect, though it is generally mild.[1] Panting has also been reported in some dogs.[6]
Other Physiological Effects:
-
Body Temperature: Butorphanol can cause a decrease in rectal temperature, an effect that can parallel its central opioid activity.[3]
-
Pupil Size: Miosis (constriction of the pupils) can be a dose-related effect.[3]
Quantitative Monitoring Techniques
Quantitative monitoring involves the use of objective measurements to assess the level of sedation. This includes physiological parameter monitoring and the use of validated sedation scoring systems.
Physiological Parameter Monitoring
Continuous or intermittent monitoring of vital signs is a cornerstone of sedation monitoring. The following parameters should be recorded at baseline (before drug administration) and at regular intervals (e.g., every 5-15 minutes) post-administration.
Table 1: Key Physiological Parameters for Monitoring Sedation
| Parameter | Normal Range (Adult Dog) | Expected Change with Butorphanol | Monitoring Equipment |
| Heart Rate (HR) | 60 - 160 beats per minute | Mild decrease[6] | Stethoscope, ECG, Pulse Oximeter |
| Respiratory Rate (RR) | 10 - 30 breaths per minute | Mild decrease or panting[1][6] | Observation, Stethoscope |
| Systolic Blood Pressure (SBP) | 100 - 160 mmHg | Mild decrease[6] | Doppler, Oscillometric device |
| Diastolic Blood Pressure (DBP) | 60 - 100 mmHg | Mild decrease | Doppler, Oscillometric device |
| Mean Arterial Pressure (MAP) | 80 - 120 mmHg | Mild decrease | Doppler, Oscillometric device |
| Oxygen Saturation (SpO2) | >95% | Minimal change in healthy patients | Pulse Oximeter |
| Rectal Temperature | 100.5 - 102.5 °F (38.1 - 39.2 °C) | Decrease[3] | Digital thermometer |
Sedation Scoring Systems
Sedation scoring systems provide a standardized method for quantifying the level of sedation. These scales typically assess posture, response to stimuli, and muscle relaxation.
Table 2: Example of a Numerical Sedation Scale
This is a composite scale adapted from various sources for assessing sedation levels.[7][8][9]
| Category | Score | Description |
| Spontaneous Posture | 0 | Standing or sitting, normal posture |
| 1 | Sternal recumbency, able to stand | |
| 2 | Sternal or lateral recumbency, unable to stand | |
| Response to Noise | 0 | Alert, immediate head turn |
| 1 | Delayed or slight head turn | |
| 2 | No response | |
| Jaw & Tongue Relaxation | 0 | Normal tone |
| 1 | Mild relaxation | |
| 2 | Marked relaxation, tongue hanging out | |
| General Appearance/Attitude | 0 | Bright, alert, responsive |
| 1 | Calm, quiet, slightly drowsy | |
| 2 | Very drowsy, head lowered | |
| 3 | Asleep, arousable | |
| 4 | Unresponsive | |
| Resistance to Lateral Recumbency | 0 | Resists |
| 1 | Slight resistance | |
| 2 | No resistance |
Total Score: A higher cumulative score indicates a deeper level of sedation.
Experimental Protocols
Protocol 1: Intravenous Butorphanol Sedation Monitoring
Objective: To assess the level of sedation in dogs following intravenous administration of butorphanol.
Materials:
-
Butorphanol tartrate injectable solution (e.g., this compound®)
-
Sterile syringes and needles
-
Intravenous catheter
-
Monitoring equipment (ECG, pulse oximeter, blood pressure monitor, thermometer)
-
Sedation scoring sheet (based on Table 2)
-
Timer
Procedure:
-
Baseline Data Collection:
-
Acclimatize the dog to the experimental setting to minimize stress-related physiological changes.
-
Record baseline physiological parameters: heart rate, respiratory rate, blood pressure, oxygen saturation, and rectal temperature.
-
Perform a baseline sedation score assessment.
-
-
Drug Administration:
-
Administer butorphanol intravenously at the desired dose (e.g., 0.1-0.4 mg/kg).
-
Record the exact time of administration.
-
-
Post-Administration Monitoring:
-
Begin continuous monitoring of heart rate, respiratory rate, and oxygen saturation.
-
Record all physiological parameters and perform a sedation score assessment at 5, 10, 15, 30, and 60 minutes post-injection, and then every 30 minutes until the dog has returned to baseline.
-
Note the onset of any adverse effects, such as excessive sedation, respiratory depression, or excitement.
-
Protocol 2: Intramuscular Butorphanol Sedation Monitoring
Objective: To assess the level of sedation in dogs following intramuscular administration of butorphanol.
Materials:
-
Same as Protocol 1 (IV catheter is optional but recommended for supportive care if needed).
Procedure:
-
Baseline Data Collection:
-
Follow the same procedure as in Protocol 1 for baseline data collection.
-
-
Drug Administration:
-
Administer butorphanol intramuscularly at the desired dose (e.g., 0.2-0.4 mg/kg).
-
Record the exact time of administration.
-
-
Post-Administration Monitoring:
-
Due to the slower onset of action with intramuscular injection, begin detailed monitoring at 10 minutes post-injection.
-
Record all physiological parameters and perform a sedation score assessment at 10, 20, 30, 45, and 60 minutes post-injection, and then every 30 minutes until recovery.
-
Note the onset of action and time to peak sedation.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 3: Sample Data Table for Physiological Parameters
| Time Point | Heart Rate (bpm) | Respiratory Rate (breaths/min) | Systolic BP (mmHg) | Rectal Temp (°C) |
| Baseline | ||||
| 5 min | ||||
| 15 min | ||||
| 30 min | ||||
| 60 min |
Table 4: Sample Data Table for Sedation Scores
| Time Point | Spontaneous Posture | Response to Noise | Jaw & Tongue Relaxation | General Appearance | Resistance to Lateral Recumbency | Total Score |
| Baseline | ||||||
| 5 min | ||||||
| 15 min | ||||||
| 30 min | ||||||
| 60 min |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for monitoring sedation in dogs.
Butorphanol Mechanism of Action
Caption: Butorphanol's mechanism of action.
Conclusion
Consistent and thorough monitoring is paramount when using butorphanol for sedation in dogs. The protocols and tools outlined in these application notes provide a framework for the objective assessment of sedation levels, contributing to enhanced safety and more reliable experimental outcomes. Researchers should adapt these guidelines to their specific study needs while adhering to the principles of careful observation and quantitative measurement.
References
- 1. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
- 2. vetscraft.com [vetscraft.com]
- 3. Dosing protocols to increase the efficacy of butorphanol in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zoetisus.com [zoetisus.com]
- 6. Cardiopulmonary effects of butorphanol tartrate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sedative effect of intravenous butorphanol in dogs with intracranial space occupying lesions or indicators of intracranial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of sedation in dogs: methadone or butorphanol in combination with dexmedetomidine intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chronic Torbugesic (Butorphanol) Use in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects associated with the chronic use of Torbugesic (butorphanol) in animal research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with chronic butorphanol administration in laboratory animals?
Chronic administration of butorphanol can lead to a range of side effects, with sedation being the most frequently reported in species like dogs and cats.[1][2][3][4][5] Other common adverse effects include gastrointestinal issues such as decreased appetite, constipation, and occasionally diarrhea.[1][3][4][5] In horses, ataxia and sedation are common shortly after dosing, which can sometimes be followed by excitement at higher doses.[1]
Q2: Can chronic butorphanol use lead to dependence and withdrawal in animal models?
Yes, studies in rats have demonstrated that chronic butorphanol administration can induce dependence.[6][7][8] Termination of the drug can precipitate a withdrawal syndrome, characterized by behaviors such as teeth-chattering, wet shakes, forepaw tremors, yawning, and urination.[6][7] Research indicates that delta-opioid receptors may play a role in mediating butorphanol dependence.[7]
Q3: What are the potential cardiovascular side effects of long-term butorphanol use?
The cardiovascular effects of butorphanol can vary depending on the species and experimental conditions. In isoflurane-anesthetized dogs, butorphanol has been shown to cause a significant reduction in mean, systolic, and diastolic arterial blood pressures, as well as cardiac output.[9] However, in pain-free adult horses, intravenous butorphanol at doses of 0.1, 0.2, and 0.4 mg/kg did not cause significant changes in heart rate, mean and diastolic arterial pressure, or cardiac output.[10] In some cases, a significant increase in systolic arterial blood pressure was observed at the 0.2 mg/kg dose in horses.[10] Butorphanol can also slow the heart rate, although this is generally not considered clinically significant in normal patients.[3]
Q4: Does chronic butorphanol administration affect the respiratory system?
Respiratory depression is a potential side effect of butorphanol, although it is often described as limited or rare.[1][11] In turtles, a high dose of butorphanol (28 mg/kg) caused temporary respiratory depression by decreasing breathing frequency.[12] While butorphanol is a potent antitussive (cough suppressant), its effects on respiration should be monitored, especially at higher doses or when used in conjunction with other sedating drugs.[2][13]
Q5: Are there any neurological or behavioral side effects associated with chronic butorphanol use?
Beyond sedation, chronic butorphanol use can lead to other neurological and behavioral changes. In some animals, particularly at higher doses, excitement and CNS excitation can occur.[1][11] In piglets, a 0.2 mg/kg intramuscular dose of butorphanol induced anxiety-like behavior, restlessness, distress, and excessive vocalization.[14] In dogs with the ABCB1-1Δ (MDR1) mutation, butorphanol can cause severe neurotoxicity, including profound sedation, ataxia, hypersalivation, and seizures.[15]
Troubleshooting Guides
Issue: Unexpected level of sedation or ataxia in research animals.
Possible Cause:
-
Species-specific sensitivity: Different species and even breeds can have varied sensitivity to butorphanol. For example, dogs with the MDR1 mutation are particularly sensitive to the sedative effects.[3][15]
-
Dose: Higher doses are more likely to induce profound sedation.
-
Drug interactions: Co-administration with other CNS depressants can potentiate the sedative effects of butorphanol.[3][4]
Troubleshooting Steps:
-
Verify Dosage: Double-check the calculated dose for the specific animal's weight and the intended experimental protocol.
-
Review Animal's Genetic Background: If working with dog breeds known to carry the MDR1 mutation (e.g., Collies, Australian Shepherds), consider dose reduction or alternative analgesics.[2]
-
Assess for Drug Interactions: Review all other medications or substances the animal is receiving for potential synergistic sedative effects.
-
Monitor Vital Signs: Closely monitor respiratory rate and heart rate in heavily sedated animals.
Issue: Signs of withdrawal upon cessation of chronic butorphanol administration.
Possible Cause:
-
Development of physical dependence: Prolonged exposure to butorphanol can lead to neuroadaptations resulting in a withdrawal syndrome upon discontinuation.[6][8]
Troubleshooting Steps:
-
Gradual Tapering: Instead of abrupt cessation, consider a gradual dose reduction schedule to minimize the severity of withdrawal symptoms.
-
Symptomatic Support: Provide supportive care for animals exhibiting withdrawal signs, such as maintaining hydration and a comfortable environment.
-
Monitor Withdrawal Behaviors: Quantify and document the frequency and severity of withdrawal signs (e.g., teeth chattering, tremors) to assess the effectiveness of the tapering protocol.
Quantitative Data Summary
Table 1: Cardiovascular Effects of Butorphanol in Different Animal Species
| Species | Anesthetic Condition | Butorphanol Dose & Route | Observed Cardiovascular Effects | Reference |
| Dog | Isoflurane-anesthetized | 0.2 mg/kg, IV | Significant decrease in mean, systolic, and diastolic arterial blood pressures; decreased cardiac output. | [9] |
| Horse | Pain-free, conscious | 0.1, 0.2, 0.4 mg/kg, IV | No significant changes in heart rate, mean and diastolic arterial pressure, or cardiac output. Significant increase in systolic arterial pressure at 0.2 mg/kg. | [10] |
| Horse | Isoflurane-anesthetized | Not specified | No adverse effects on heart rate and arterial blood pressure. | [16] |
Table 2: Behavioral and Physiological Responses to Butorphanol in Piglets
| Parameter | Butorphanol Group (0.2 mg/kg IM) | Control Group (Saline) | p-value | Reference |
| Jumping against wall (events/min in first 30 min) | 1.2 | 0 | 0.0011 | [14] |
| Sleeping time (minutes) | 12.7 ± 2.9 | 45.1 ± 2.9 | <0.0001 | [14] |
| Rectal Temperature (°C) at 30 min | 41 ± 0.7 | 39.6 ± 0.3 | 0.0075 | [14] |
Experimental Protocols
Protocol 1: Induction of Butorphanol Dependence and Precipitated Withdrawal in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dependence Induction: Continuous intracerebroventricular (i.c.v.) infusion of butorphanol (26 nmol/µl per hour) for 72 hours via a subcutaneously implanted osmotic minipump.
-
Precipitated Withdrawal: Following the 72-hour infusion, withdrawal is precipitated by an i.c.v. injection of a delta-opioid receptor antagonist, naltrindole (NTI), at doses of 24, 48, and 100 nM.
-
Behavioral Assessment: Observe and quantify withdrawal behaviors such as teeth-chattering, wet shakes, forepaw tremors, yawning, ejaculation, and urination for a defined period post-antagonist administration.
-
Reference: [7]
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for the development of butorphanol dependence and withdrawal.
Caption: Experimental workflow for assessing cardiovascular effects in dogs.
References
- 1. dogcatdoc.com [dogcatdoc.com]
- 2. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
- 3. Butorphanol Tartrate (Stadol, Torbutrol, this compound, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Butorphanol Tartrate | Pet Medicine Info | Hastings Veterinary Hospital [hastingsvet.com]
- 5. Butorphanol Tartrate (this compound®, Torbutrol®, Dolorex®) for Dogs and Cats [petplace.com]
- 6. Butorphanol precipitates abstinence in morphine dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid antagonists and butorphanol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butorphanol dependence and withdrawal decrease hippocampal kappa 2-opioid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of butorphanol administration in isoflurane-O2 anesthetized healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiopulmonary effects of butorphanol tartrate in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic efficacy and respiratory effects of butorphanol and morphine in turtles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drugs that Affect the Respiratory System | Veterian Key [veteriankey.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Case Report: Adverse reaction to butorphanol in a Collie homozygous for the ABCB1-1∆ (MDR1) mutation [frontiersin.org]
- 16. Effect of butorphanol administration on cardiovascular parameters in isoflurane-anesthetized horses - a retrospective clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Torbugesic-Induced Ataxia in Research Horses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Torbugesic (butorphanol)-induced ataxia in research horses.
Troubleshooting Guides
Scenario 1: A horse in my study has developed mild to moderate ataxia after a bolus injection of this compound.
-
Question: What are the immediate steps I should take?
-
Answer: Ensure the horse is in a safe, well-bedded stall free of obstacles to prevent injury. Minimize external stimuli such as loud noises or sudden movements. Closely monitor the horse's vital signs and the severity of the ataxia. In most cases, mild ataxia is transient and resolves within 3 to 10 minutes.[1]
-
-
Question: How should I monitor the horse?
-
Answer: Use a standardized ataxia grading scale, such as the Mayhew scale, to objectively assess the severity and progression of the clinical signs. This will allow for consistent monitoring over time and between different observers. Your pet's respiratory rate should be monitored, especially at higher doses. Appetite, bowel function, urinary function, and central nervous system effects should be monitored closely, and any changes should be reported to your veterinarian.
-
-
Question: Should I consider administering a reversal agent?
-
Answer: For mild to moderate ataxia that is not endangering the horse, a reversal agent is often not necessary as the effects are typically short-lived. However, if the ataxia is severe or prolonged, or if there are other adverse effects, the use of an opioid antagonist like naloxone can be considered to reverse the effects of butorphanol.
-
Scenario 2: I am planning a study that requires the use of this compound, but I am concerned about the potential for ataxia.
-
Question: How can I minimize the risk of ataxia?
-
Answer: Consider alternative administration methods to a bolus injection. A continuous rate infusion (CRI) of butorphanol has been shown to minimize adverse behavioral and gastrointestinal effects, including ataxia, while maintaining effective analgesia.
-
-
Question: Are there specific dose recommendations to reduce the risk of ataxia?
-
Answer: Ataxia is a dose-dependent side effect. The recommended intravenous dosage for analgesia is 0.1 mg/kg.[1] Higher doses are associated with a greater incidence and severity of ataxia. When combining butorphanol with other sedatives like detomidine, even a higher dose of butorphanol (50 µg/kg vs. 20 µg/kg) with the same dose of detomidine can cause more pronounced ataxia shortly after injection, without providing greater sedation.
-
Frequently Asked Questions (FAQs)
-
What is this compound-induced ataxia?
-
This compound (butorphanol tartrate) is a synthetic opioid analgesic used in horses for pain relief.[1] Ataxia, or incoordination, is a known side effect of butorphanol administration in horses. It typically manifests as a staggering or unsteady gait.
-
-
How common is ataxia with this compound administration?
-
What is the typical duration of this compound-induced ataxia?
-
Slight ataxia is generally transient, lasting from 3 to 10 minutes.[1] In some cases, it can persist for up to 20 minutes following a single intravenous injection.
-
-
Can this compound-induced ataxia be reversed?
-
Yes, the effects of butorphanol, including ataxia, can be reversed with an opioid antagonist such as naloxone.
-
-
Are there any long-term consequences of this compound-induced ataxia?
-
This compound-induced ataxia is typically a transient side effect with no reported long-term neurological consequences. The primary risk is self-injury if the horse is not in a safe environment during the ataxic episode.
-
Data Presentation
Table 1: Dose-Dependent Incidence and Duration of Ataxia with Intravenous Butorphanol
| Butorphanol Dose (mg/kg) | Incidence of Ataxia | Severity of Ataxia | Typical Duration |
| 0.1 | Common | Slight | 3-10 minutes[1] |
| 0.3 | High | Slight to Moderate | Transient |
| 0.5 | High | Slight to Moderate | Transient |
| 1.0 (10x recommended) | High | Ataxia and other behavioral changes | Not specified |
| 2.0 (20x recommended) | High | Inability to stand, muscle fasciculation, seizure | Recovery within 3 minutes |
Table 2: Ataxia Grading Scale (Modified Mayhew Scale)
| Grade | Description |
| 0 | Normal strength and coordination. |
| 1 | Subtle neurological deficits, only noted under special circumstances (e.g., circling). |
| 2 | Mild neurological deficits, apparent at all gaits. |
| 3 | Moderate deficits at all gaits, obvious to all observers. |
| 4 | Severe deficits with a tendency to buckle, stumble, and risk of falling. |
| 5 | Recumbent, unable to stand. |
Experimental Protocols
Protocol 1: Assessment of Butorphanol-Induced Ataxia
-
Baseline Assessment: Prior to drug administration, perform a baseline neurological examination of the horse, including a gait assessment at a walk and trot in a straight line and in tight circles. Record the baseline ataxia grade (expected to be 0).
-
Drug Administration: Administer this compound (butorphanol) at the desired dose and route.
-
Post-Administration Monitoring:
-
Immediately following administration, place the horse in a safe, enclosed area with good footing.
-
At 5, 10, 15, 30, and 60 minutes post-administration, perform a gait assessment.
-
At each time point, assign an ataxia grade using the Modified Mayhew Scale (Table 2).
-
Record all observations, including the onset, severity, and duration of ataxia.
-
-
Data Analysis: Compare the ataxia grades at different time points and between different treatment groups (if applicable) to quantify the ataxic effects of butorphanol.
Protocol 2: Management of Severe Ataxia with Supportive Care
-
Immediate Action: If a horse develops severe ataxia (Grade 4 or 5), immediately ensure the safety of both the horse and personnel. Guide the horse to a well-bedded stall or a padded, enclosed area.
-
Supportive Care:
-
If the horse is recumbent, position it in sternal or lateral recumbency and turn it every 2-4 hours to prevent pressure sores and myopathy.
-
Provide assistance for the horse to stand if it is attempting to but is unable. Slings may be used for support if available.
-
Ensure easy access to water and hay. Hand-feeding and watering may be necessary.
-
-
Monitoring:
-
Continuously monitor vital signs (heart rate, respiratory rate, temperature).
-
Perform regular neurological assessments to track any changes in the ataxia grade.
-
Monitor for any signs of secondary complications, such as colic or limb injury.
-
-
Consideration of Reversal: If the horse's condition does not improve or deteriorates, consider the administration of an opioid antagonist like naloxone.
Mandatory Visualization
Caption: Workflow for managing this compound-induced ataxia.
Caption: Decision tree for ataxia management.
References
Technical Support Center: Optimizing Torbugesic® (Butorphanol Tartrate) Dosage to Minimize Respiratory Depression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Torbugesic® (butorphanol tartrate) in experimental settings, with a primary focus on minimizing the risk of respiratory depression while achieving effective analgesia.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it work?
A1: this compound® is an injectable solution containing butorphanol tartrate, a centrally acting synthetic opioid analgesic.[1] It exhibits a unique mechanism of action as a mixed agonist-antagonist.[2] Butorphanol is an agonist at kappa (κ) opioid receptors, which is primarily responsible for its analgesic and sedative effects.[3] Concurrently, it acts as a partial agonist or antagonist at mu (μ) opioid receptors, which is thought to contribute to its ceiling effect on respiratory depression compared to pure μ-agonist opioids like morphine.[4][5]
Q2: What is the "ceiling effect" on respiratory depression observed with this compound®?
A2: The ceiling effect refers to the phenomenon where increasing the dose of butorphanol beyond a certain point does not produce a corresponding increase in the magnitude of respiratory depression.[4] While higher doses may prolong the duration of respiratory effects, the maximum level of depression plateaus.[4] This characteristic makes butorphanol a potentially safer option for analgesia compared to full μ-agonist opioids, which can induce dose-dependent and potentially fatal respiratory depression.
Q3: Can this compound® still cause significant respiratory depression?
A3: Yes, while butorphanol has a ceiling effect on respiratory depression, it can still cause clinically significant respiratory compromise, especially at higher doses or in sensitive individuals.[4][6] Co-administration with other central nervous system (CNS) depressants, such as benzodiazepines, anesthetics, or alcohol, can lead to profound sedation, respiratory depression, coma, and even death.[4] Therefore, careful dose titration and monitoring are essential.
Q4: How can I reverse the effects of a this compound® overdose?
A4: The effects of butorphanol, including respiratory depression, can be reversed with an opioid antagonist such as naloxone.[4][7] It is important to note that higher doses of naloxone may be required to reverse the effects of mixed agonist-antagonists like butorphanol compared to pure μ-agonists.[7] The reversal effect of naloxone is of shorter duration than butorphanol, so repeated doses may be necessary.[7]
Q5: What are the storage and stability recommendations for this compound®?
A5: this compound® should be stored at a controlled room temperature (20°C to 25°C or 68°F to 77°F) and protected from light.[8] The product is stable under normal conditions of use and is unlikely to spontaneously decompose.[9]
Troubleshooting Guide
Scenario 1: Insufficient Analgesia at a Standard Dose
-
Problem: The experimental animal is still exhibiting signs of pain (e.g., vocalization, guarding, increased heart rate) despite receiving a standard dose of this compound®.
-
Possible Causes:
-
Individual variation in pain threshold and drug metabolism.
-
The type of pain (e.g., severe somatic pain) may be less responsive to kappa-opioid agonism. Butorphanol is often considered more effective for mild to moderate visceral pain.[10]
-
Inadequate dose for the specific species or strain.
-
-
Solutions:
-
Dose Titration: Cautiously increase the dose in small increments, carefully monitoring for signs of sedation and respiratory depression. Refer to the dose-response data in Table 1.
-
Multimodal Analgesia: Combine butorphanol with a non-opioid analgesic, such as a non-steroidal anti-inflammatory drug (NSAID) or a local anesthetic. This can enhance pain relief without increasing the risk of opioid-related side effects.
-
Consider an Alternative Opioid: For severe or persistent pain, a pure μ-agonist opioid may be more effective, but will require more intensive respiratory monitoring.
-
Scenario 2: Excessive Sedation or Ataxia
-
Problem: The animal appears overly sedated, ataxic (uncoordinated), or difficult to arouse after this compound® administration.
-
Possible Causes:
-
Dose is too high for the individual, species, or strain.
-
Concurrent administration of other CNS depressants.[4]
-
Genetic sensitivity, such as the ABCB1-1Δ (MDR1) mutation in certain dog breeds (e.g., Collies), which increases susceptibility to the neurotoxic effects of butorphanol.
-
-
Solutions:
-
Reduce the Dose: For future experiments in the same animal or strain, start with a lower dose.
-
Monitor Vitals: Closely monitor respiratory rate, heart rate, and oxygen saturation.
-
Partial Reversal: If sedation is excessive but some analgesia is still required, a very low dose of naloxone can be carefully titrated to effect.[7]
-
Full Reversal: In cases of severe CNS depression, administer a full reversal dose of naloxone.[7] Be prepared to manage the return of pain.
-
Scenario 3: Signs of Respiratory Depression
-
Problem: The animal exhibits a significantly decreased respiratory rate, shallow breathing, or cyanosis (blue-tinged mucous membranes).
-
Possible Causes:
-
Overdose of butorphanol.
-
Interaction with other CNS depressant drugs.[4]
-
Underlying respiratory or cardiovascular disease.
-
-
Solutions:
-
Immediate Intervention:
-
Ensure a patent airway.
-
Provide supplemental oxygen.
-
If necessary, assist ventilation (e.g., with a bag-valve mask).
-
-
Administer Naloxone: Administer an appropriate dose of naloxone intravenously for the fastest onset of action.[7] Be prepared to redose as the effects of naloxone may wear off before the butorphanol is fully metabolized.[7]
-
Monitor Closely: Continuously monitor respiratory rate, heart rate, oxygen saturation, and level of consciousness until the animal is stable.
-
Review Protocol: Thoroughly review the experimental protocol to identify any potential contributing factors and adjust future procedures accordingly.
-
Scenario 4: Paradoxical Excitement or Dysphoria
-
Problem: The animal becomes agitated, vocalizes, or shows signs of distress after receiving this compound®.
-
Possible Causes:
-
This is a known, though less common, side effect of butorphanol, potentially related to its action on sigma receptors.[2]
-
-
Solutions:
-
Rule out Pain: Ensure that the excitement is not a response to unrelieved pain.
-
Provide a Quiet Environment: Minimize external stimuli that could exacerbate the excitement.
-
Consider a Different Analgesic: If this reaction is consistently observed, butorphanol may not be the appropriate analgesic for this species or individual.
-
Partial Reversal: A low dose of naloxone may help to mitigate the dysphoric effects.[7]
-
Data Presentation
Table 1: Dose-Response Relationship of Butorphanol: Analgesia vs. Respiratory Effects in Common Laboratory Animals
| Species | Dose Range (mg/kg) | Route | Analgesic Effect | Respiratory Effect | Citation(s) |
| Rat | 2.0 | SC | Mild analgesia of short duration (1-2 hours). | Data not consistently available in comparative studies. | [11] |
| Mouse | 5.0 | SC | Mild analgesia of short duration (1-2 hours). | Data not consistently available in comparative studies. | [11] |
| Dog | 0.025 - 0.1 | SC | Increasing visceral analgesia with dose. | Minimal at lower doses. | [10] |
| 0.2 - 0.8 | SC | Most effective visceral analgesia. Pulse rate decreased at 0.8 mg/kg. | [10] | ||
| 0.4 | IV | Peak thermal antinociception at 1 hour. | Minimal cardiopulmonary depression at clinically relevant doses. | [12] | |
| Cat | 0.3 | IM | Low pain scores post-orchiectomy. | No significant difference in respiratory rate compared to buprenorphine group. | [13] |
| Turtle | 2.8 | SC | No significant thermal antinociception. | Minimal respiratory depression. | [6][14] |
| 28.0 | SC | No significant thermal antinociception. | Temporary respiratory depression (56-60%) for 1-2 hours. | [6][14] |
Note: The analgesic and respiratory effects of butorphanol can vary significantly based on the specific strain, age, and health status of the animal, as well as the type of noxious stimulus used in the experiment.
Experimental Protocols
Protocol 1: Assessment of Respiratory Function using Whole-Body Plethysmography (WBP) in Rodents
This protocol provides a non-invasive method for measuring respiratory parameters in conscious, unrestrained rodents.
Materials:
-
Whole-body plethysmography chamber (appropriate size for the animal)
-
Pressure transducer
-
Amplifier and data acquisition system
-
Computer with appropriate software
-
Calibration syringe (e.g., 1 ml)
-
Temperature and humidity probe
-
Animal scale
Procedure:
-
System Calibration:
-
Calibrate the pressure transducer and amplifier according to the manufacturer's instructions.
-
Calibrate the plethysmography chamber by injecting a known volume of air (e.g., 0.5 ml) with the calibration syringe and recording the resulting pressure change. This allows for the conversion of pressure signals to volume.
-
-
Animal Acclimation:
-
Habituate the animal to the plethysmography chamber for a period of 30-60 minutes on at least one day prior to the experiment to minimize stress-induced changes in breathing.[15]
-
-
Baseline Measurement:
-
Place the animal in the chamber and allow it to acclimate for 15-30 minutes.
-
Record baseline respiratory parameters for a stable period (e.g., 5-10 minutes). Key parameters include:
-
Respiratory Rate (f, breaths/min)
-
Tidal Volume (VT, ml)
-
Minute Ventilation (VE = f x VT, ml/min)[15]
-
-
-
Drug Administration:
-
Remove the animal from the chamber and administer this compound® via the desired route (e.g., subcutaneous, intraperitoneal).
-
-
Post-Dose Measurement:
-
Immediately return the animal to the chamber and continuously record respiratory parameters for the duration of the expected drug effect (e.g., 1-2 hours).
-
-
Data Analysis:
-
Analyze the recorded data to determine the time course and magnitude of butorphanol's effect on respiratory parameters compared to baseline.
-
Pay close attention to periods of apnea (cessation of breathing) or significant decreases in minute ventilation.
-
Protocol 2: Assessment of Arterial Blood Gases
This protocol provides a direct measure of gas exchange and respiratory status.
Materials:
-
Surgical instruments for catheterization
-
Arterial catheter (appropriate size for the vessel and animal)
-
Heparinized saline
-
Blood gas analyzer
-
Syringes for blood collection
-
Anesthesia (for catheter implantation surgery)
Procedure:
-
Surgical Catheter Implantation:
-
Under anesthesia, surgically implant a catheter into a major artery (e.g., carotid or femoral artery).
-
Exteriorize the catheter, for example, at the dorsal cervical region, and keep it patent with heparinized saline.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Baseline Blood Sample:
-
In a conscious and calm animal, collect a baseline arterial blood sample (typically 0.1-0.2 ml) from the catheter.
-
Immediately analyze the sample using a blood gas analyzer to determine baseline PaO₂, PaCO₂, and pH.
-
-
Drug Administration:
-
Administer this compound® at the desired dose and route.
-
-
Post-Dose Blood Sampling:
-
Collect arterial blood samples at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Analyze each sample immediately.
-
-
Data Analysis:
-
Compare post-dose PaO₂, PaCO₂, and pH values to baseline to quantify the degree of respiratory depression. A significant increase in PaCO₂ (hypercapnia) and a decrease in PaO₂ (hypoxemia) are indicative of respiratory depression.
-
Mandatory Visualizations
Caption: Butorphanol's dual-action signaling pathway.
Caption: Experimental workflow for optimizing butorphanol dosage.
References
- 1. connect.provet.com.au [connect.provet.com.au]
- 2. medium.com [medium.com]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. N | Veterian Key [veteriankey.com]
- 8. This compound® (butorphanol tartrate injection) [dailymed.nlm.nih.gov]
- 9. www2.zoetis.co.nz [www2.zoetis.co.nz]
- 10. Dose response to butorphanol administered subcutaneously to increase visceral nociceptive threshold in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dosing protocols to increase the efficacy of butorphanol in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized clinical trial comparing butorphanol and buprenorphine within a multimodal analgesic protocol in cats undergoing orchiectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analgesic efficacy and respiratory effects of butorphanol and morphine in turtles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Butorphanol-Induced Paradoxical Excitement in Cats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter paradoxical excitement in cats following the administration of butorphanol.
Frequently Asked Questions (FAQs)
Q1: What is butorphanol and how does it work in cats?
Butorphanol is a synthetic opioid analgesic that functions as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist.[1][2] In cats, it is primarily used for short-term, mild to moderate pain relief and sedation.[3][4] Its mechanism of action involves activating kappa receptors, which contributes to analgesia and sedation, while blocking mu receptors.[1][5] This dual action provides pain relief with a lower risk of the more severe side effects, such as respiratory depression, that are often associated with pure mu-agonist opioids.[1]
Q2: What is paradoxical excitement, and what are its clinical signs in cats?
Paradoxical excitement, also known as dysphoria, is an adverse reaction to a drug that results in signs of agitation and disorientation instead of the expected sedation or analgesia.[6][7] In cats treated with butorphanol, clinical signs of this phenomenon can include:
-
Vocalization (e.g., crying, yowling)[6]
-
Restlessness and pacing[6]
-
Hallucinatory-like behaviors[6]
-
Open-mouth breathing[6]
-
Mydriasis (dilated pupils)[8]
It is important to differentiate these signs from those of pain, as the treatment approach will differ.[7]
Q3: How common is paradoxical excitement with butorphanol in cats?
While butorphanol is generally considered to have a lower incidence of excitement compared to pure mu-agonist opioids, cats are known to be more susceptible to opioid-induced dysphoria than some other species.[4][7] The exact incidence is not well-documented and can be influenced by dosage, the individual cat's temperament, and the presence of painful stimuli. Higher doses are more likely to be associated with dysphoria.[4]
Q4: What is the suspected mechanism behind butorphanol-induced excitement?
The precise mechanism is not fully understood, but it is thought to be related to butorphanol's mixed agonist-antagonist effects on opioid receptors. While kappa-receptor agonism typically leads to sedation, stimulation of sigma receptors, another type of opioid receptor, has been associated with adverse effects like dysphoria, excitement, and anxiety.[2] It is possible that in some individuals, the effects on sigma receptors or other neurotransmitter systems become more pronounced, leading to paradoxical excitement.
Troubleshooting Guide for Paradoxical Excitement
This guide provides a step-by-step approach for managing a cat exhibiting signs of paradoxical excitement following butorphanol administration during an experiment.
Step 1: Confirm the Diagnosis
First, carefully assess the cat to differentiate paradoxical excitement from pain. A cat in pain may also vocalize and be restless, but they will often react to palpation of the painful area. A dysphoric cat may seem disoriented and not respond to comforting human interaction.[7]
Step 2: Consider a Sedative Co-administration
If the cat is agitated, administering a sedative can help manage the clinical signs. Alpha-2 agonists like dexmedetomidine are effective choices.[9] Phenothiazines such as acepromazine can also be used, often in combination with an opioid.[10][11] It's crucial to ensure the cat's pain is well-managed before administering a sedative alone.[7]
Step 3: Partial or Full Reversal of Butorphanol
If sedation is not sufficient or contraindicated, consider reversing the effects of butorphanol.
-
Partial Reversal: Administering a low dose of a pure mu-agonist opioid can sometimes counteract the dysphoric effects. However, this approach should be used with caution.
-
Full Reversal: Naloxone is a non-selective opioid antagonist that can be used to completely reverse the effects of butorphanol.[12] This will also reverse any analgesic effects, so alternative pain management must be provided.[12][13]
Step 4: Provide a Quiet and Calm Environment
Placing the cat in a quiet, dimly lit environment can help reduce stimulation and may lessen the severity of the dysphoric episode.
Quantitative Data Summary
The following tables provide dosage information for butorphanol and the agents used to manage paradoxical excitement.
Table 1: Butorphanol Dosage in Cats
| Indication | Route of Administration | Dosage Range |
| Analgesia | IV, IM, SC | 0.1 - 0.4 mg/kg[3] |
| Sedation (in combination) | IV, IM | 0.2 - 0.4 mg/kg[11] |
Table 2: Dosages of Agents for Managing Paradoxical Excitement
| Drug | Route of Administration | Dosage Range | Notes |
| Dexmedetomidine | IM | 10 - 20 µg/kg[9] | Often used in combination with butorphanol for sedation.[9] |
| Acepromazine | IV, IM | 0.03 - 0.05 mg/kg[11] | Can cause hypotension.[14] |
| Naloxone (Reversal) | IV, IM | 0.02 - 0.04 mg/kg[12] | Short duration of action (30-60 minutes); may require redosing.[12][13] |
Experimental Protocols
Protocol 1: Management of Acute Butorphanol-Induced Excitement with Dexmedetomidine
-
Objective: To sedate a cat exhibiting paradoxical excitement following butorphanol administration.
-
Materials: Dexmedetomidine (0.5 mg/mL injectable solution), sterile syringe, and needle.
-
Procedure:
-
Confirm that the cat's behavior is consistent with dysphoria and not uncontrolled pain.
-
Calculate the appropriate dose of dexmedetomidine (e.g., 10 µg/kg).
-
Draw up the calculated volume of dexmedetomidine into a sterile syringe.
-
Administer the dose via intramuscular (IM) injection into the epaxial or quadriceps muscles.
-
Place the cat in a quiet, comfortable cage and monitor its vital signs and level of sedation until the signs of excitement have resolved.
-
Protocol 2: Reversal of Butorphanol with Naloxone
-
Objective: To reverse the effects of butorphanol in a cat with severe paradoxical excitement.
-
Materials: Naloxone hydrochloride (0.4 mg/mL injectable solution), sterile syringe, needle, and an alternative analgesic.
-
Procedure:
-
Calculate the dose of naloxone (e.g., 0.04 mg/kg).
-
Administer the dose via intravenous (IV) injection for the fastest onset of action. Intramuscular (IM) administration is also an option.[15]
-
Monitor the cat for the reversal of dysphoric signs. Onset of action is typically within 2 minutes for IV administration.
-
Since naloxone also reverses analgesia, administer an alternative analgesic (e.g., a non-steroidal anti-inflammatory drug or a different class of opioid like buprenorphine) as soon as the cat is stable to ensure continued pain management.
-
Be aware that naloxone has a short duration of action, and re-sedation or a return of dysphoria may occur.[13] Be prepared to re-administer naloxone if necessary.
-
Visualizations
Caption: Butorphanol's dual action on opioid receptors.
References
- 1. drugs.com [drugs.com]
- 2. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 3. Butorphanol Tartrate (Torbugesic®, Torbutrol®, Dolorex®) for Dogs and Cats [petplace.com]
- 4. dvm360.com [dvm360.com]
- 5. xenonhealth.com [xenonhealth.com]
- 6. Rough Recoveries — VETERINARY ANESTHESIA NERDS [veterinaryanesthesianerds.com]
- 7. mspca.org [mspca.org]
- 8. researchgate.net [researchgate.net]
- 9. Sedative effects of dexmedetomidine, dexmedetomidine-pethidine and dexmedetomidine-butorphanol in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive effects of oxymorphone-butorphanol-acepromazine combination in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sedative effects of acepromazine in combination with nalbuphine or butorphanol, intramuscularly or intravenously, in healthy cats: a randomized, blinded clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesia for the Surgical Patient [vss.net.au]
- 13. dvm360.com [dvm360.com]
- 14. Sedative effects of acepromazine in combination with nalbuphine or butorphanol, intramuscularly or intravenously, in healthy cats: a randomized, blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naloxone | VCA Animal Hospitals [vcahospitals.com]
Technical Support Center: Torbugesic (Butorphanol) Analgesia in Canine Research
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering inadequate analgesia with Torbugesic (butorphanol) in canine experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (butorphanol) and what is its mechanism of action in dogs?
This compound is an opioid analgesic with a mixed agonist-antagonist mechanism of action.[1][2][3] It primarily stimulates kappa (κ) opioid receptors, which is responsible for analgesia and sedation.[1][3] Concurrently, it acts as an antagonist at mu (μ) opioid receptors, which can affect the efficacy of other pure mu-agonist opioids like morphine or fentanyl.[2][3] This dual action provides mild to moderate pain relief with minimal respiratory and cardiovascular depression compared to pure mu-agonists.[1][4]
Q2: For what type of pain is this compound most effective in canine models?
Butorphanol is generally considered effective for mild to moderate pain.[2][5] It has shown significant efficacy in models of visceral pain, such as that caused by colonic distension.[1][6] However, its effectiveness for severe, acute, or surgical pain, such as that from an ovariohysterectomy, is often inadequate when used as a sole agent.[5][7]
Q3: What are the typical dosage, onset, and duration of action for butorphanol in dogs?
The analgesic effects of butorphanol are short-lived, with a reported half-life of approximately 1.5 to 1.7 hours in dogs.[1] Following intravenous (IV) administration, the peak analgesic effect is typically observed around one hour and diminishes by two to four hours.[1] Subcutaneous (SC) or intramuscular (IM) injections have a mean peak serum concentration at around 30-40 minutes.[8] Due to its short duration, maintaining consistent analgesia can be challenging.
Troubleshooting Inadequate Analgesia
Q1: My canine model is still showing signs of pain after administering this compound. What are the potential reasons?
Several factors can contribute to insufficient analgesia with butorphanol:
-
Ceiling Effect: Butorphanol exhibits a "ceiling effect," meaning that beyond a certain dosage, increasing the dose does not produce a greater analgesic effect.[4][6][9] This is a key difference from pure mu-agonist opioids like morphine.[9]
-
Type and Severity of Pain: The experimental model may induce a level of pain (e.g., severe somatic pain from orthopedic procedures) that exceeds butorphanol's analgesic capacity.[7] It is more suitable for visceral or mild-to-moderate pain.[1]
-
Short Duration of Action: The rapid metabolism and short half-life of butorphanol (around 1.5 hours) can lead to breakthrough pain between doses.[1]
-
Prior Mu-Agonist Administration: Due to its mu-antagonist properties, administering butorphanol can reverse the analgesic effects of previously administered pure mu-agonist opioids.[3]
-
Individual Variation: As with any compound, metabolic and physiological differences between individual animals can lead to varied responses.
Q2: How can I objectively measure the level of pain and analgesic efficacy in my experiments?
Subjective observation should be supplemented with validated, objective pain scoring systems to accurately assess analgesia.
-
Validated Pain Scales: The Glasgow Composite Measure Pain Scale (CMPS) and its short form (CMPS-SF) are well-validated, behavior-based tools for assessing acute pain in dogs.[10][11][12] An intervention level is defined (a score of ≥6/24 for ambulatory dogs) to indicate when additional analgesia is required.[10][13]
-
Physiological Parameters: While parameters like heart rate, respiratory rate, and blood pressure can be monitored, they can be influenced by stress and sedation, not just pain, making them less reliable as sole indicators.[14]
-
Behavioral Assessment: Systematic observation of behaviors such as posture, interaction with handlers, attention to the painful area, and vocalization is a core component of validated pain scales.[11]
Q3: What experimental approaches can I take to address insufficient analgesia with this compound?
If butorphanol is providing inadequate analgesia, consider the following experimental modifications:
-
Adjust the Dosing Regimen: Instead of single bolus injections, a constant rate infusion (CRI) can maintain more stable plasma concentrations and may prolong the analgesic effect. A loading dose followed by a CRI has been shown to be effective.[1][15]
-
Incorporate Multimodal Analgesia: Combine butorphanol with an analgesic from a different class, such as a non-steroidal anti-inflammatory drug (NSAID) like carprofen or firocoxib.[5] This approach targets different pain pathways and is often more effective than a single agent.
-
Switch to a More Potent Opioid: For moderate to severe pain, a pure mu-agonist like hydromorphone or fentanyl may be a more appropriate choice.[1]
-
Consider Local Anesthetic Techniques: For surgical models, local blocks (e.g., incisional or intratesticular) can provide excellent, targeted pain relief and reduce the requirement for systemic opioids.[16]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Butorphanol in Dogs
| Parameter | Value | Route of Administration | Dosage | Source |
|---|---|---|---|---|
| Half-Life (t½) | ~1.5 - 1.7 hours | IV, SC, IM | 0.25 - 0.4 mg/kg | [1] |
| Peak Serum Conc. (Cmax) | 29 ng/mL | SC | 0.25 mg/kg | [8] |
| Time to Peak Conc. (Tmax) | 28 minutes | SC | 0.25 mg/kg | [8] |
| Time to Peak Conc. (Tmax) | 40 minutes | IM | 0.25 mg/kg | [8] |
| CRI Steady State Conc. | 43.1 ng/mL | IV CRI | 0.2 mg/kg/hr |[1][4] |
Table 2: Comparison of Analgesic Efficacy in a Canine Ovariohysterectomy Model
| Analgesic Agent | Dosage | % Requiring Rescue Analgesia | Source |
|---|---|---|---|
| Butorphanol | Pre-anesthetic | 91.7% | [5] |
| Firocoxib (NSAID) | Pre-anesthetic | 15.4% |[5] |
Experimental Protocols
Protocol 1: Assessment of Analgesic Efficacy Using the Glasgow Composite Measure Pain Scale - Short Form (CMPS-SF)
Objective: To quantitatively assess the level of postoperative pain and determine the need for rescue analgesia.
Methodology:
-
Baseline Assessment: Before any procedures, thoroughly familiarize observers with the CMPS-SF scoring system and perform a baseline pain assessment on each dog to establish a non-painful score.
-
Observer Training: Ensure all personnel scoring the animals are trained on the specific behavioral descriptors to ensure inter-observer reliability.
-
Post-Procedural Scoring: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-procedure), an observer who is ideally blinded to the treatment groups should evaluate the animal.
-
Evaluation Steps:
-
Observation: First, observe the dog from a distance without interaction, scoring vocalization, attention to the wound/painful area, and posture/activity.
-
Interaction: Approach the dog's cage, speak to it, and open the cage door to score demeanor.
-
Ambulation: If possible, encourage the dog to walk a few steps to assess mobility.
-
Palpation: Gently palpate the area around the wound or suspected painful site and score the dog's response to touch.
-
-
Scoring and Intervention: Sum the scores from each of the six categories. The maximum score is 24 for an ambulatory dog and 20 for a non-ambulatory dog.[13]
-
Intervention Threshold: If the total score is ≥6 (ambulatory) or ≥5 (non-ambulatory), administer rescue analgesia as defined in the experimental protocol.[13]
-
-
Data Recording: Record all scores, time points, and any rescue analgesia administered for each animal.
Protocol 2: Evaluating a Constant Rate Infusion (CRI) Regimen for Butorphanol
Objective: To determine if a butorphanol CRI provides more consistent and prolonged analgesia compared to intermittent bolus injections.
Methodology:
-
Animal Allocation: Randomly assign canine subjects to two or more groups (e.g., Group A: Intermittent SC Butorphanol; Group B: Butorphanol CRI).
-
Group A (Bolus Dosing): Administer butorphanol (e.g., 0.4 mg/kg) via subcutaneous injection at the end of the surgical procedure and every 2-3 hours thereafter for the duration of the study period.
-
Group B (CRI):
-
Pain Assessment: Use a validated pain scale (like the CMPS-SF described in Protocol 1) to assess all animals at regular, frequent intervals (e.g., every 30-60 minutes for the first 4 hours, then every 2 hours).
-
Rescue Analgesia: Define a clear intervention point (e.g., CMPS-SF score ≥6). If an animal requires rescue analgesia, record the time and dose, and consider this a primary endpoint for that subject.
-
Data Analysis: Compare the mean pain scores between groups at each time point. Additionally, compare the number of animals in each group that required rescue analgesia and the time to first rescue intervention.
Visualizations
Caption: Mechanism of action for Butorphanol at opioid receptors.
References
- 1. Dosing protocols to increase the efficacy of butorphanol in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
- 3. Butorphanol Tartrate (Stadol, Torbutrol, this compound, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. researchgate.net [researchgate.net]
- 5. Canine Surgical Pain—Bypass the Butorphanol [cliniciansbrief.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. dvm360.com [dvm360.com]
- 8. Pharmacokinetics of subcutaneous and intramuscular butorphanol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of butorphanol, a 3,14-dihydroxymorphinan narcotic antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recognition and quantification of acute pain... - Veterinary Practice [veterinary-practice.com]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. researchgate.net [researchgate.net]
- 13. Review of different methods used for clinical recognition and assessment of pain in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Dosing protocols to improve the efficacy of butorphanol in healthy dogs [krex.k-state.edu]
- 16. vettimes.com [vettimes.com]
minimizing cardiovascular side effects of Torbugesic in anesthetized animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cardiovascular side effects of Torbugesic (butorphanol) in anesthetized animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the cardiovascular system?
A1: this compound, with the active ingredient butorphanol, is a synthetic opioid analgesic that acts as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist. This dual action provides pain relief with a ceiling effect on respiratory depression, which is a common side effect of pure mu-agonist opioids. However, in anesthetized animals, butorphanol can cause cardiovascular side effects, most notably a decrease in heart rate (bradycardia) and blood pressure (hypotension). These effects are generally dose-dependent and can be more pronounced when used in combination with other anesthetic agents, such as isoflurane or desflurane.[1][2][3]
Q2: What are the primary cardiovascular side effects observed with this compound administration in anesthetized animals?
A2: The most consistently reported cardiovascular side effects are a transient decrease in heart rate and arterial blood pressure.[1][4] In some cases, a decrease in cardiac output has also been observed.[4] The significance of these changes can vary depending on the animal species, the dose of butorphanol administered, and the concurrent anesthetic agents used.
Q3: How can I minimize the cardiovascular side effects of this compound?
A3: Several strategies can be employed:
-
Dose Titration: Use the lowest effective dose of butorphanol to achieve the desired level of analgesia.
-
Co-administration of Anticholinergics: To counteract bradycardia, an anticholinergic agent such as atropine or glycopyrrolate can be administered.
-
Fluid Therapy: Intravenous fluid administration can help to support blood pressure.
-
Reversal Agents: In cases of severe cardiovascular depression, butorphanol's effects can be reversed with an opioid antagonist like naloxone or naltrexone.[5][6] However, this will also reverse the analgesic effects.
Q4: Are there specific anesthetic protocols that are more or less likely to exacerbate the cardiovascular side effects of this compound?
A4: The cardiovascular depressant effects of butorphanol can be more pronounced when used with inhalant anesthetics like isoflurane and desflurane, as these agents also cause dose-dependent cardiovascular depression.[3][7] Combining butorphanol with other sedatives or tranquilizers should be done with caution, as this can lead to additive cardiovascular effects.[8]
Q5: In which animal species are the cardiovascular side effects of this compound most prominent?
A5: Cardiovascular effects have been documented in various species, including dogs, cats, and horses.[1][9][10] Studies in cats have shown that butorphanol can cause more significant cardiovascular depression compared to an equipotent concentration of isoflurane alone.[3] In dogs, significant reductions in heart rate and blood pressure have been observed, particularly at higher doses.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant drop in heart rate (Bradycardia) after this compound administration. | Vagal stimulation or direct effect of butorphanol. | - Administer an anticholinergic agent (e.g., atropine, glycopyrrolate) as per veterinary guidance.- Reduce the concentration of inhalant anesthetic if applicable.- Monitor vital signs closely. |
| Significant drop in blood pressure (Hypotension) after this compound administration. | Vasodilation from concurrent anesthetics, decreased cardiac output. | - Administer a crystalloid or colloid fluid bolus intravenously.- Reduce the concentration of inhalant anesthetic.- Consider a vasopressor agent if hypotension is severe and unresponsive to fluids, under veterinary supervision. |
| Inadequate analgesia at doses that do not cause cardiovascular side effects. | Individual variation in pain threshold or opioid receptor sensitivity. | - Consider a multimodal analgesic approach by adding a non-opioid analgesic (e.g., an NSAID, if appropriate for the patient).- Explore the use of a constant rate infusion (CRI) of a lower dose of butorphanol. |
| Prolonged recovery from anesthesia. | Additive sedative effects of butorphanol and other anesthetic agents. | - Ensure the animal is kept warm and monitored in a quiet environment.- Consider partial or full reversal with an opioid antagonist if recovery is dangerously prolonged. |
Data Summary of Cardiovascular Effects
The following tables summarize the quantitative data on the cardiovascular effects of butorphanol from various studies in different animal species.
Table 1: Cardiovascular Effects of Butorphanol in Anesthetized Dogs
| Anesthetic Protocol | Butorphanol Dose | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) | Reference |
| Halothane | 0.2 mg/kg IV | Significant transient decrease | Significant transient decrease | No significant change | [1] |
| Isoflurane | 0.2 mg/kg IV | No significant change | Significant decrease | Significant decrease | [4] |
| Desflurane | 0.4 mg/kg IM | Significant decrease | Significant decrease | No significant change | [7] |
| Alfaxalone | 0.2 mg/kg IM | Significant decrease | Significant decrease | Not reported |
Table 2: Cardiovascular Effects of Butorphanol in Anesthetized Cats
| Anesthetic Protocol | Butorphanol Dose | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Index (CI) | Reference | | :--- | :--- | :--- | :--- | :--- | | Isoflurane | Target Plasma Concentrations of 1.1 and 2.2 µg/mL | Significant decrease | No significant change | Significant decrease |[3][10] | | Isoflurane with Midazolam | 0.4 mg/kg IV | Significant decrease | Significant decrease | Not reported |[10] |
Table 3: Cardiovascular Effects of Butorphanol in Anesthetized Horses
| Anesthetic Protocol | Butorphanol Administration | Systolic Arterial Pressure (SAP) | Mean Arterial Pressure (MAP) | Diastolic Arterial Pressure (DAP) | Heart Rate (HR) | Reference |
| Isoflurane | As part of a balanced protocol | No significant change | No significant change | No significant change | No significant change | |
| Isoflurane | In response to >10% increase in HR or BP | Significant decrease | Significant decrease | Significant decrease | No significant change |
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects of Butorphanol in Isoflurane-Anesthetized Dogs
This protocol is based on the methodology described by Tyner et al. (1989).[4]
-
Animal Preparation: Healthy adult dogs are fasted overnight. Anesthesia is induced with a short-acting anesthetic agent and maintained with a stable end-tidal concentration of isoflurane (e.g., 1.7%). Animals are mechanically ventilated to maintain normal carbon dioxide levels.
-
Instrumentation:
-
An arterial catheter is placed for direct blood pressure monitoring and blood gas analysis.
-
A thermodilution catheter is placed in the pulmonary artery via the jugular vein to measure cardiac output.
-
ECG leads are attached for continuous heart rate and rhythm monitoring.
-
-
Data Collection (Baseline): Once a stable plane of anesthesia is achieved, baseline cardiovascular parameters are recorded, including heart rate, systolic, diastolic, and mean arterial pressures, and cardiac output.
-
Butorphanol Administration: A bolus of butorphanol (e.g., 0.2 mg/kg) is administered intravenously.
-
Data Collection (Post-Butorphanol): Cardiovascular parameters are recorded at predetermined intervals (e.g., 1, 5, 15, 30, and 60 minutes) after butorphanol administration.
-
Reversal (Optional): To study the reversal of effects, an opioid antagonist like naloxone can be administered, and cardiovascular parameters are monitored subsequently.
Signaling Pathways and Experimental Workflows
Butorphanol's Mechanism of Action
Butorphanol exerts its effects primarily through its interaction with opioid receptors. The diagram below illustrates the proposed signaling pathway following kappa-opioid receptor activation.
References
- 1. Cardiovascular effects of butorphanol administration in isoflurane-O2 anesthetized healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of butorphanol in desflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sedation Quality and Cardiorespiratory, Echocardiographic, Radiographic and Electrocardiographic Effects of Intramuscular Alfaxalone and Butorphanol in Spanish Greyhound Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hemodynamic Effects of Butorphanol‐Oxygen Anesthesia in Dogs | Semantic Scholar [semanticscholar.org]
- 6. graphviz.org [graphviz.org]
- 7. Effect of butorphanol administration on cardiovascular parameters in isoflurane-anesthetized horses - a retrospective clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid-induced Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of butorphanol postconditioning on myocardial ischaemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Torbugesic® (Butorphanol Tartrate) Contraindications in Animals with Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the use of Torbugesic® (butorphanol tartrate) in experimental animal models with liver disease. This resource is intended to help researchers navigate the complexities of opioid analgesia in subjects with compromised hepatic function, ensuring animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound® contraindicated or recommended for cautious use in animals with liver disease?
A1: this compound®, with its active ingredient butorphanol, is primarily metabolized by the liver.[1] In animals with hepatic disease, the liver's ability to process and clear the drug is impaired. This can lead to an accumulation of butorphanol in the bloodstream, a prolonged half-life, and an increased risk of adverse effects such as profound sedation, respiratory depression, and central nervous system disturbances.[1]
Q2: What are the primary metabolic pathways for butorphanol?
A2: Butorphanol is extensively metabolized in the liver through oxidation and glucuronidation. The cytochrome P450 enzyme system is involved in the initial oxidative steps. In cases of liver disease, both blood flow to the liver and the enzymatic activity of hepatocytes can be reduced, significantly slowing down this metabolism.
Q3: What are the potential consequences of administering standard doses of this compound® to an animal with undiagnosed liver disease?
A3: Administering a standard dose of this compound® to an animal with compromised liver function can result in an overdose. Researchers might observe prolonged and deeper than expected sedation, ataxia, respiratory depression, and an extended recovery period. In severe cases, it can lead to coma and even be life-threatening.
Q4: Are there any specific types of liver disease that are of particular concern?
A4: Any condition that impairs hepatocellular function or reduces hepatic blood flow is a concern. This includes, but is not limited to, cirrhosis, hepatitis, cholestatic disease, and portosystemic shunts. Animals with portosystemic shunts are particularly at risk because a significant portion of the drug bypasses the liver's first-pass metabolism, leading to higher systemic bioavailability.[2]
Q5: How does liver disease affect the pharmacodynamics of butorphanol?
A5: Liver disease, particularly when it leads to hepatic encephalopathy, can alter the central nervous system's sensitivity to opioids. Studies in models of hepatic encephalopathy have shown an up-regulation of mu-opioid receptors in the brain.[3] While butorphanol is a kappa-opioid agonist and mu-opioid antagonist, the overall increased sensitivity to central nervous system depressants in animals with liver disease is a critical consideration.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Profound and prolonged sedation after a standard dose of this compound® | Undiagnosed or underestimated severity of liver disease leading to decreased drug clearance. | 1. Provide supportive care, including thermal support and intravenous fluids. 2. Monitor vital signs closely, especially respiratory rate and depth. 3. Consider partial or full reversal with an opioid antagonist like naloxone. Be aware that this will also reverse the analgesic effects. 4. Conduct a thorough evaluation of liver function. |
| Unexpected excitement or dysphoria | While sedation is more common, paradoxical excitement can occur with opioids. In the context of liver disease, altered neurotransmitter levels in the brain may contribute. | 1. Ensure a quiet and calm environment to minimize stimulation. 2. Rule out other causes of distress, such as pain or anxiety. 3. If severe, consider a low dose of a sedative with a different mechanism of action, but be extremely cautious due to the compromised liver function. |
| Inadequate analgesia at a reduced dose | The necessary dose reduction for safety in liver disease may result in sub-therapeutic analgesic plasma concentrations. | 1. Consider a multimodal analgesic approach by adding a non-opioid analgesic that is not primarily metabolized by the liver or is considered safer in hepatic disease (e.g., local anesthetics, certain NSAIDs with caution and appropriate monitoring). 2. Explore the use of a continuous rate infusion (CRI) of butorphanol at a significantly reduced rate to maintain a more stable and potentially effective plasma concentration without high peaks. |
| Development of neurological signs (e.g., seizures) post-administration | In animals with severe liver disease, particularly those with portosystemic shunts, opioids can exacerbate hepatic encephalopathy. Seizures can be a complication following the correction of portosystemic shunts, and opioids may lower the seizure threshold.[2] | 1. Discontinue the opioid immediately. 2. Administer supportive care to manage the neurological signs. 3. Consult with a veterinarian for appropriate anticonvulsant therapy, keeping in mind the liver's compromised metabolic capacity. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Butorphanol in Healthy Dogs
The following table summarizes the pharmacokinetic parameters of butorphanol in healthy dogs. Note: Data for animals with liver disease is scarce in the literature, which underscores the importance of cautious dosing and intensive monitoring in this population.
| Parameter | Intramuscular (IM) Administration (0.25 mg/kg) | Intravenous (IV) Administration (0.4 mg/kg) | Continuous Rate Infusion (CRI) (0.2 mg/kg/hr) |
| Mean Peak Serum Concentration (Cmax) | 29 ng/mL[5] | Not applicable | 43.1 ng/mL (steady state)[6] |
| Time to Peak Concentration (Tmax) | 40 minutes[5] | Not applicable | Not applicable |
| Serum Half-life (t½) | 1.62 hours[5] | ~1.5 hours[6] | Not directly measured, but plasma concentrations remained stable during infusion.[6] |
| Serum Clearance (Cl) | 3.45 L/kg/hr[5] | Not specified | Not specified |
Table 2: General Guidelines for Opioid Dose Adjustment in Liver Disease (Extrapolated from Human Medicine)
These are general recommendations and should be adapted based on the individual animal's condition and response.
| Severity of Liver Disease | Recommended Initial Dose Reduction | Dosing Interval Adjustment |
| Mild | 25% of the standard dose | Standard interval with close monitoring |
| Moderate | 50% of the standard dose[7] | Prolong the interval based on clinical signs of drug accumulation[1] |
| Severe | 50-75% of the standard dose[7] | Significantly prolong the interval and consider alternative analgesics[1] |
Experimental Protocols
Protocol 1: Induction of a Carbon Tetrachloride (CCl₄) Model of Acute Liver Injury in Rats
This protocol is for inducing a well-characterized model of acute liver injury to study the effects of this compound®.
Materials:
-
Male Wistar rats (200-250g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (vehicle)
-
Butorphanol tartrate
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Tissue collection and preservation supplies
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Induction of Liver Injury:
-
Prepare a 50% (v/v) solution of CCl₄ in olive oil.
-
Administer a single intraperitoneal (IP) injection of the CCl₄ solution at a dose of 1 mL/kg body weight.
-
-
Experimental Groups:
-
Control Group: Administer vehicle (olive oil) only.
-
CCl₄ Group: Administer CCl₄ as described above.
-
CCl₄ + Butorphanol Group: Administer CCl₄ followed by a reduced dose of butorphanol at a predetermined time point (e.g., 24 hours post-CCl₄).
-
-
Monitoring:
-
Observe animals for clinical signs of distress, sedation, and pain.
-
Collect blood samples at baseline and various time points post-treatment to measure liver enzymes (ALT, AST), bilirubin, and albumin.
-
At the end of the study, euthanize the animals and collect liver tissue for histopathological examination.
-
-
Pharmacokinetic Sub-study:
-
In a separate cohort of animals, administer butorphanol and collect serial blood samples to determine pharmacokinetic parameters (Cmax, Tmax, t½, Cl) in the presence of CCl₄-induced liver injury.
-
Protocol 2: Monitoring Anesthesia in a Dog with a Portosystemic Shunt
This protocol outlines key monitoring parameters for a dog with a known portosystemic shunt undergoing a procedure requiring sedation or anesthesia where butorphanol might be considered at a significantly reduced dose as part of a multimodal approach.
Pre-anesthetic Preparation:
-
Stabilization: Ensure the patient is stable, with any signs of hepatic encephalopathy medically managed.
-
Baseline Bloodwork: Obtain recent bloodwork, including a complete blood count, serum chemistry panel (with special attention to liver enzymes, albumin, and glucose), and coagulation profile.
-
Fasting: A shorter fasting period may be indicated.
Anesthetic and Monitoring Protocol:
-
Premedication: If an opioid is deemed necessary, use a significantly reduced dose of butorphanol (e.g., 25-50% of the standard dose) in combination with a reversible agent like a benzodiazepine. Avoid acepromazine.
-
Induction: Use an induction agent with minimal hepatic metabolism, such as propofol, administered to effect.
-
Maintenance: Use an inhalant anesthetic like isoflurane or sevoflurane.
-
Intensive Monitoring:
-
Cardiovascular: Continuous ECG, invasive or frequent non-invasive blood pressure monitoring (maintain mean arterial pressure > 60 mmHg), and central venous pressure if indicated.[8]
-
Respiratory: Pulse oximetry, capnography (maintain end-tidal CO₂ between 35-45 mmHg), and respiratory rate.
-
Temperature: Continuous core body temperature monitoring to prevent and treat hypothermia.[9]
-
Metabolic: Monitor blood glucose levels every 30-60 minutes and supplement with dextrose as needed.[8]
-
Fluid Therapy: Administer intravenous fluids judiciously to maintain hydration and blood pressure, avoiding fluid overload.
-
Post-operative Care:
-
Recovery Monitoring: Continue to monitor all vital signs closely in a quiet, warm environment.[8]
-
Analgesia: Continue with a multimodal analgesic plan, using reduced doses of any hepatically metabolized drugs.
-
Neurological Assessment: Monitor for any signs of worsening hepatic encephalopathy.
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Butorphanol's mechanism of action via the kappa-opioid receptor.
Experimental Workflow for Assessing Butorphanol in a Liver Disease Model
Caption: Workflow for evaluating butorphanol in an animal model of liver disease.
Logical Relationship: Decision Tree for Analgesic Choice in Liver Disease
Caption: Decision-making for analgesic use in patients with liver disease.
References
- 1. Opioid Drugs in Patients With Liver Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portosystemic Shunts - WSAVA2005 - VIN [vin.com]
- 3. Up-regulation of central mu-opioid receptors in a model of hepatic encephalopathy: a potential mechanism for increased sensitivity to morphine in liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Pharmacokinetics of subcutaneous and intramuscular butorphanol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dosing protocols to increase the efficacy of butorphanol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mypcnow.org [mypcnow.org]
- 8. Anaesthesia for medical patients: how to care for patients with liver disease — Veterinary Internal Medicine Nursing [veterinaryinternalmedicinenursing.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Torbugesic (Butorphanol) and Gastrointestinal Function
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Torbugesic (butorphanol)-induced gastrointestinal (GI) upset in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (butorphanol) and how does it affect the gastrointestinal system?
A1: this compound, the brand name for butorphanol tartrate, is a synthetic opioid analgesic with a mixed agonist-antagonist mechanism of action. It primarily acts as an agonist at kappa (κ) opioid receptors and a partial agonist or antagonist at mu (μ) opioid receptors.[1][2] This dual action provides analgesia with a generally lower risk of severe side effects compared to pure μ-opioid agonists like morphine.[3] However, butorphanol can still impact the gastrointestinal system. Its agonist activity at opioid receptors in the gut can lead to decreased GI motility, delayed gastric emptying, and constipation.[4][5] In some cases, it may also cause anorexia or, less commonly, diarrhea.[6]
Q2: Are the gastrointestinal side effects of this compound as severe as those of other opioids?
A2: Generally, the GI side effects of butorphanol are considered less severe than those of full μ-opioid agonists such as morphine.[3] This is attributed to its mixed agonist-antagonist profile. However, the extent of GI upset can vary depending on the dose, species, and individual animal's sensitivity. Even mild to moderate GI stasis can be a concern in a research setting, potentially affecting experimental outcomes and animal welfare.
Q3: What are the primary strategies to mitigate this compound-induced gastrointestinal upset?
A3: Mitigation strategies can be broadly categorized into pharmacological and non-pharmacological interventions.
-
Pharmacological Strategies:
-
Prokinetic Agents: Drugs like metoclopramide and cisapride can be used to stimulate GI motility.[7]
-
Opioid Antagonists: Peripherally acting μ-opioid receptor antagonists (PAMORAs) or low-dose naloxone can counteract the effects of butorphanol on the gut without significantly reversing its analgesic effects.[8]
-
-
Non-Pharmacological Strategies:
Troubleshooting Guide: Managing this compound-Induced GI Upset in Experiments
Issue: Decreased Fecal Output and Signs of GI Stasis
-
Initial Assessment:
-
Confirm GI Stasis: Monitor for reduced or absent fecal production, abdominal distension, and signs of discomfort.
-
Rule out Obstruction: Ensure there is no physical blockage of the GI tract. A radiographic examination may be necessary.[12]
-
Evaluate Hydration Status: Dehydration can exacerbate GI stasis. Assess skin turgor, mucous membrane moisture, and urine output.[13][14]
-
-
Mitigation Strategies:
-
Pharmacological Intervention:
-
Metoclopramide: This prokinetic agent can help stimulate upper GI motility.[7][15] A typical dosage for dogs is 0.2 to 0.5 mg/kg every 8 hours.[16]
-
Cisapride: This agent has broader prokinetic activity, affecting both the upper and lower GI tract.[7][17] In cats, a common dose is 2.5 to 5 mg per cat every 8 to 12 hours.[8]
-
Naloxone: A low-dose or "micro-dose" of this opioid antagonist can be used to specifically target peripheral opioid receptors in the gut. Care must be taken to avoid reversing the analgesic effects of butorphanol.[8]
-
-
Non-Pharmacological Intervention:
-
Issue: Anorexia or Reduced Feed/Water Intake
-
Initial Assessment:
-
Mitigation Strategies:
-
Pharmacological Intervention:
-
Supportive Care:
-
Data Presentation
Table 1: Comparative Efficacy of Prokinetic Agents on Morphine-Induced GI Transit Delay in Mice
| Prokinetic Agent | Dose (mg/kg, p.o.) | Reversal of Morphine-Induced Gastric Emptying Delay | Reversal of Morphine-Induced Small Intestinal Transit Delay |
| Metoclopramide | 20 | Most Effective | Effective |
| Cisapride | 10 | Effective | Most Effective |
| Mosapride | 20 | Effective | Effective |
| Domperidone | 20 | Not Significant | Not Significant |
| Erythromycin | 6 | Not Significant | Not Significant |
Source: Adapted from a study on morphine-induced gastrointestinal transit delay in mice.[9] Note: While this data is for morphine, it provides a relative comparison of prokinetic efficacy that may be informative for butorphanol-induced GI upset.
Experimental Protocols
1. Charcoal Meal Test for Gastrointestinal Transit Time
-
Objective: To assess the rate of gastrointestinal transit.
-
Methodology:
-
Fasting: Fast the animals for a standardized period (e.g., 6-12 hours) with free access to water to ensure an empty stomach.[24]
-
Drug Administration: Administer this compound (butorphanol) at the desired dose and route.
-
Mitigation Agent (if applicable): Administer the prokinetic agent or opioid antagonist at the specified time relative to butorphanol and the charcoal meal.
-
Charcoal Administration: After a set time following drug administration (e.g., 30 minutes), administer a non-toxic charcoal meal (e.g., 5-10% activated charcoal in a 5-10% gum arabic suspension) via oral gavage.[25][26][27][28]
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal (e.g., 20-30 minutes), humanely euthanize the animal.[27]
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Express the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.[24]
-
2. Radiographic Barium Contrast Study for Gastric Emptying and Intestinal Transit
-
Objective: To visually and quantitatively assess gastrointestinal motility.
-
Methodology:
-
Fasting: Fast the animal for 12-24 hours.[12]
-
Survey Radiographs: Obtain survey abdominal radiographs (lateral and ventrodorsal views) to confirm an empty GI tract.[12]
-
Drug Administration: Administer this compound (butorphanol). If sedation is required for the procedure, be aware that many sedatives can also affect GI motility.[4][5][12]
-
Mitigation Agent (if applicable): Administer the prokinetic or antagonist agent.
-
Contrast Administration: Administer a liquid barium sulfate suspension (e.g., 30% w/v) via orogastric tube.[12][29]
-
Serial Radiography: Acquire a series of radiographs at specific time points post-barium administration (e.g., immediately, 15, 30, 60, 120 minutes, and then hourly) until the barium reaches the colon.[12][29]
-
Analysis: Evaluate the radiographs to determine the rate of gastric emptying and the transit time through the small intestine.
-
Mandatory Visualizations
Caption: Butorphanol's mechanism of action on GI opioid receptors.
Caption: Overview of mitigation strategies for butorphanol-induced GI upset.
Caption: General experimental workflow for assessing GI motility.
References
- 1. Butorphanol: effects of a prototypical agonist-antagonist analgesic on kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Mu and Kappa Opioid Actions of Butorphanol in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 4. Effects of Midazolam and Midazolam-Butorphanol on Gastrointestinal Transit Time and Motility in Cockatiels (Nymphicus hollandicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acepromazine and butorphanol on positive-contrast upper gastrointestinal tract examination in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wagwalking.com [wagwalking.com]
- 7. Metoclopramide HCl for Pets | PetPlace.com [petplace.com]
- 8. Butorphanol and naloxone Interactions - Drugs.com [drugs.com]
- 9. Effect of dietary fiber on morphine-induced constipation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid-Induced Constipation and Bowel Dysfunction: A Clinical Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid-induced constipation: a narrative review of therapeutic options in clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Considerations for Creating a Fluid Therapy Plan - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 15. Metoclopramide for Dogs: Uses, Side Effects, and Dosage [dailypaws.com]
- 16. oncnursingnews.com [oncnursingnews.com]
- 17. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluid Therapy—The Essentials - WSAVA 2018 Congress - VIN [vin.com]
- 19. aaha.org [aaha.org]
- 20. awrc.org.au [awrc.org.au]
- 21. Opioid-Induced Constipation Treatment: Medication and Remedies [healthline.com]
- 22. Metoclopramide (Reglan) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 23. Effect of metoclopramide on nausea and emesis in dogs premedicated with morphine and dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. clintox.org [clintox.org]
- 26. Gastrointestinal transit times of cathartics combined with charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Gastrointestinal transit times of a charcoal/sorbitol slurry in overdose patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Torbugesic® (Butorphanol) Protocols for Geriatric Research Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective use of Torbugesic® (butorphanol) in geriatric research animals. The following information is intended to serve as a resource for protocol development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is special consideration required when administering this compound® to geriatric research animals?
Geriatric animals undergo physiological changes that can significantly alter their response to drugs like butorphanol.[1] These changes include:
-
Reduced Hepatic Metabolism: The liver's ability to metabolize drugs may decrease with age due to reduced blood flow and enzymatic activity.[2] This can lead to a longer duration of action and increased potential for side effects.
-
Impaired Renal Excretion: A decline in kidney function can slow the elimination of butorphanol and its metabolites from the body.
-
Altered Body Composition: Geriatric animals often have a higher percentage of body fat and less lean muscle mass, which can affect drug distribution and sequestration.
-
Increased Sensitivity: Studies have shown that aged male rats are more sensitive to the pain-relieving effects of butorphanol compared to their younger counterparts, especially at higher pain intensities.[3]
These age-related factors necessitate careful dose adjustments and intensified monitoring to prevent adverse events.
Q2: How should I adjust the dose of this compound® for geriatric rodents?
Due to increased sensitivity and potentially slower clearance, a dose reduction is generally recommended for geriatric rodents. While specific pharmacokinetic data comparing young and aged rodents is limited, a conservative approach is to start with the lowest effective dose and titrate upwards based on the animal's response and the level of pain.
For mild to moderate pain, a starting dose at the lower end of the recommended range for adult animals is advisable. One study in rats and mice suggested butorphanol is best for mild pain of short duration.[4]
Q3: What are the potential adverse effects of this compound® in geriatric research animals?
Besides the common side effects observed in adult animals (sedation, respiratory depression), geriatric animals may be more susceptible to:
-
Profound and Prolonged Sedation: Due to slower metabolism and clearance.
-
Cardiovascular Depression: Characterized by bradycardia (slow heart rate) and hypotension (low blood pressure).
-
Hypothermia: A significant drop in body temperature, which can delay recovery from anesthesia and surgery.
-
Gastrointestinal Issues: Reduced gut motility can be exacerbated in older animals.
-
Pica Behavior: In some rat strains, opioids like buprenorphine have been associated with pica (eating non-food items), and it is a potential concern with other opioids as well.
Close monitoring is essential to detect and manage these potential complications promptly.
Q4: What parameters should I monitor in geriatric animals receiving this compound®?
Continuous and diligent monitoring is critical when working with geriatric animals under anesthesia or analgesia. Key parameters to track include:
| Parameter | Normal Range (Anesthetized Rats) | Monitoring Frequency |
| Respiratory Rate | 70 - 110 breaths/min (a 50% drop can be normal)[5] | Every 5 minutes[6] |
| Heart Rate | 260 - 500 beats/min[5] | Every 5 minutes[6] |
| Body Temperature | 35.9°C - 37.5°C (96.6°F - 99.5°F)[5] | Every 5 minutes[6] |
| Oxygen Saturation (SpO2) | >95% | Every 5 minutes[6] |
| Mucous Membrane Color | Pink[5] | Visually inspect regularly |
| Capillary Refill Time (CRT) | < 2 seconds[5] | Periodically |
| Anesthetic Depth | Lack of response to painful stimuli (e.g., toe pinch) | Before and during any procedure |
Table 1: Recommended Monitoring Parameters for Anesthetized Geriatric Rats.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Prolonged Recovery/Excessive Sedation | - Overdose due to age-related sensitivity or reduced clearance.- Hypothermia. | - Provide supplemental heat to maintain normal body temperature.- Ensure a quiet and comfortable recovery environment.- Consider partial or full reversal with an antagonist like naloxone, under veterinary guidance.- Reduce subsequent doses. |
| Respiratory Depression (Shallow or Slow Breathing) | - Opioid-induced suppression of the respiratory center. | - If mild, stimulate the animal by gentle rubbing.- If severe, provide supplemental oxygen and consider assisted ventilation.- Administer a reversal agent (naloxone) if necessary. |
| Cardiovascular Instability (Bradycardia, Hypotension) | - Butorphanol's effects on the cardiovascular system, exacerbated by age. | - Ensure adequate hydration with warmed fluids.- Reduce the depth of anesthesia if applicable.- Administer cardiovascular support agents as directed by a veterinarian. |
| Inadequate Analgesia | - Dose is too low for the level of pain.- Short duration of action of butorphanol (1-2 hours in rodents).[4] | - Administer a supplemental dose of butorphanol, carefully monitoring for adverse effects.- Consider a multimodal analgesic approach by adding a non-steroidal anti-inflammatory drug (NSAID) like carprofen or meloxicam, if appropriate for the study and the animal's health status. |
Table 2: Troubleshooting Common Issues with this compound® in Geriatric Rodents.
Experimental Protocols
Protocol 1: Pain Assessment and Management in Geriatric Mice
This protocol outlines a method for assessing pain and administering butorphanol for post-operative analgesia in aged mice.
Materials:
-
This compound® (butorphanol tartrate) injectable solution (10 mg/mL)
-
Sterile saline for dilution
-
1 mL syringes with 25-27 gauge needles
-
Heating pad
-
Mouse grimace scale chart
-
Digital scale
Procedure:
-
Pre-operative Preparation:
-
Accurately weigh the mouse.
-
Prepare the butorphanol dilution. For a 1 mg/mL solution, dilute 0.1 mL of 10 mg/mL butorphanol with 0.9 mL of sterile saline.
-
-
Administration:
-
Administer a pre-emptive dose of butorphanol (e.g., 1-2 mg/kg) subcutaneously (SC) 15-20 minutes before the start of the surgical procedure.
-
-
Post-operative Monitoring and Dosing:
-
Place the mouse on a heating pad to maintain body temperature during recovery.
-
At 1-2 hour intervals for the first 8 hours post-surgery, assess the mouse for signs of pain using the mouse grimace scale and by observing behavior (hunching, piloerection, reduced activity).
-
If signs of pain are present, administer a supplemental dose of butorphanol (e.g., 0.5-1 mg/kg SC).
-
Continue monitoring and dosing as needed, being mindful of the short duration of action.[4]
-
Protocol 2: Anesthetic Cocktail with Butorphanol for Geriatric Rats
This protocol describes the preparation and use of an injectable anesthetic cocktail containing butorphanol for short surgical procedures in aged rats.
Materials:
-
Ketamine (100 mg/mL)
-
Xylazine (20 mg/mL)
-
Butorphanol (10 mg/mL)
-
Sterile saline
-
Sterile vials for mixing
-
Syringes and needles
-
Ophthalmic ointment
-
Heating pad
-
Monitoring equipment (pulse oximeter, thermometer)
Procedure:
-
Anesthetic Cocktail Preparation (Example):
-
To a sterile vial, add:
-
4 mL Ketamine (100 mg/mL)
-
1 mL Xylazine (20 mg/mL)
-
0.5 mL Butorphanol (10 mg/mL)
-
4.5 mL Sterile Saline
-
-
This results in a solution with Ketamine (40 mg/mL), Xylazine (2 mg/mL), and Butorphanol (0.5 mg/mL).
-
-
Dosing and Administration:
-
Weigh the rat accurately.
-
The typical dose for this cocktail is 1 mL/kg body weight, administered intraperitoneally (IP).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Anesthetic Monitoring:
-
Place the rat on a heating pad.
-
Continuously monitor vital signs as outlined in Table 1.
-
Confirm surgical plane of anesthesia by lack of pedal withdrawal reflex (toe pinch).
-
-
Recovery:
-
Keep the rat on the heating pad until it is ambulatory.
-
Monitor for any signs of distress or prolonged recovery.
-
Visualizations
Caption: Decision workflow for adjusting this compound® dose in geriatric animals.
Caption: Simplified signaling pathway of Butorphanol's analgesic action.
References
- 1. Age-related changes in pharmacokinetics and pharmacodynamics: basic principles and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of age-related changes in rodent liver morphology and physiology on drug metabolism--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-related differences in sensitivity to the antinociceptive effects of opioids in male rats. Influence of nociceptive intensity and intrinsic efficacy at the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Butorphanol (Torbugesic) Tolerance in Long-Term Pain Studies
Welcome to the technical support center for researchers utilizing butorphanol (Torbugesic) in long-term pain studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to analgesic tolerance.
Frequently Asked Questions (FAQs)
Q1: What is butorphanol tolerance and why does it occur?
A1: Butorphanol tolerance is a phenomenon where the analgesic effectiveness of the drug decreases with repeated administration, requiring higher doses to achieve the same level of pain relief. Butorphanol is a mixed agonist-antagonist opioid, primarily exerting its analgesic effects through agonism at the kappa-opioid receptor (KOR) and partial agonism/antagonism at the mu-opioid receptor (MOR). Tolerance development is a complex process of neuroadaptation. Chronic activation of KORs can lead to receptor desensitization, downregulation, and alterations in downstream signaling pathways. Following chronic butorphanol administration, there can be an increase in the gene expression of kappa-opioid receptors in certain brain regions, which may be a compensatory mechanism contributing to tolerance.
Q2: How quickly does tolerance to butorphanol develop in animal models?
A2: The onset of tolerance can vary depending on the dose, frequency of administration, and the specific pain model. Studies in rats have shown that tolerance to the analgesic effects of butorphanol can develop within 96 hours of continuous intrathecal infusion. Another study in mice demonstrated tolerance development after 14 days of treatment. It is crucial to establish a baseline analgesic response and monitor it over time in your specific experimental paradigm.
Q3: Can I use NMDA receptor antagonists like MK-801 to prevent butorphanol tolerance?
A3: While N-methyl-D-aspartate (NMDA) receptor antagonists are effective in attenuating tolerance to mu-opioid agonists like morphine, their effectiveness for kappa-opioid-mediated tolerance is questionable. Research suggests that NMDA receptor antagonists and nitric oxide synthase inhibitors fail to attenuate the development of tolerance to kappa-opioid agonists. Therefore, co-administration of drugs like MK-801 or ketamine may not be an effective strategy for preventing butorphanol tolerance and is not recommended without further validation for this specific compound.
Q4: What are the primary signs that my study animals are developing tolerance to butorphanol?
A4: The primary indicator of tolerance is a reduced analgesic response to a previously effective dose of butorphanol. This can be observed as:
-
A shorter duration of action.
-
A decreased maximum possible effect in nociceptive tests (e.g., hot plate, tail-flick).
-
The need to increase the dose to achieve the same level of analgesia.
-
Behavioral signs of pain reappearing sooner than expected post-administration.
Q5: Are there alternative analgesics I can rotate with butorphanol to mitigate tolerance?
A5: Yes, rotating analgesics with different mechanisms of action is a common strategy. However, cross-tolerance can occur. Butorphanol has been shown to produce cross-tolerance with other opioids, including morphine and other kappa agonists. One study suggested that butorphanol is less likely to produce cross-tolerance with morphine compared to other agonist-antagonists.
Potential alternatives for rotation include:
-
NSAIDs (Non-Steroidal Anti-Inflammatory Drugs): Such as meloxicam or carprofen, which act via cyclooxygenase (COX) inhibition.
-
Local Anesthetics: Bupivacaine or lidocaine for targeted, peripheral pain management.
-
Other Opioid Classes: Caution is required due to cross-tolerance. A pure mu-agonist like morphine might be considered, but its own tolerance profile must be managed. Buprenorphine, a partial mu-agonist, offers a longer duration of action but has a ceiling effect.
Troubleshooting Guides
Issue 1: Decreased Analgesic Efficacy Observed Mid-Study
You've noticed that the same dose of butorphanol is no longer providing adequate pain relief in your long-term study animals.
Troubleshooting Steps:
-
Confirm Tolerance:
-
Action: Perform a dose-response assessment. Test the current dose and at least one higher and one lower dose to quantify the shift in analgesic potency.
-
Rationale: This will confirm that the issue is tolerance and not another confounding factor, and it will help determine the new effective dose. A rightward shift in the dose-response curve is indicative of tolerance.
-
-
Evaluate Dosing Strategy:
-
Action: Review your dosing interval. Butorphanol has a relatively short duration of action, typically 1-2 hours in rodents.
-
Rationale: If the interval is too long, animals may experience breakthrough pain, which can complicate the assessment of tolerance. Consider if a continuous infusion model might be more appropriate than intermittent injections.
-
-
Consider a "Drug Holiday":
-
Action: If your experimental design allows, temporarily cease butorphanol administration for a period (e.g., several days) and use an alternative analgesic class like an NSAID.
-
Rationale: A drug-free period may help to partially resensitize the opioid receptors, although this is not always effective and depends on the degree of tolerance.
-
-
Implement Analgesic Rotation:
-
Action: Switch to an analgesic with a different mechanism of action (e.g., meloxicam).
-
Rationale: This avoids the issue of cross-tolerance between opioids and provides an alternative pathway for pain management.
-
Issue 2: Ceiling Effect Encountered with Dose Escalation
You've increased the butorphanol dose to counteract tolerance, but you're not seeing a corresponding increase in analgesia.
Troubleshooting Steps:
-
Recognize the Ceiling Effect:
-
Action: Understand that butorphanol, particularly due to its partial agonist activity at the mu-receptor and its kappa-agonist properties, exhibits a ceiling effect for analgesia.
-
Rationale: Beyond a certain dose, increasing the amount of butorphanol will not produce greater pain relief and may increase the risk of adverse effects like sedation or dysphoria.
-
-
Introduce a Co-Analgesic:
-
Action: Instead of further increasing the butorphanol dose, add a non-opioid analgesic to your protocol. This is known as multimodal analgesia.
-
Rationale: Combining butorphanol with an agent like an NSAID or a local anesthetic targets different pain pathways simultaneously, often resulting in superior analgesia at lower individual doses.
-
-
Switch to a Full Agonist Opioid:
-
Action: If the level of pain is severe and not managed by the butorphanol combination, consider switching to a full mu-opioid agonist like morphine or fentanyl, which do not have a ceiling effect for analgesia.
-
Rationale: Full agonists can provide a higher level of pain relief, but be mindful that they come with their own tolerance and side-effect profiles.
-
Data Presentation: Butorphanol Dosing and Efficacy
Table 1: Recommended Dosing and Duration of Action for Butorphanol in Rodents
| Species | Dose Range (mg/kg) | Route | Duration of Analgesia | Source(s) |
| Rat | 2.0 - 5.0 | SC | 1 - 2 hours | |
| Mouse | 5.0 | SC | 1 - 2 hours | |
| Dog | 0.2 - 0.8 | SC | 23 - 53 minutes (visceral) | |
| Cat | 0.1 - 0.8 | IV | ~90 minutes (thermal) |
Note: Duration can vary significantly based on the pain model and stimulus being tested.
Table 2: Example of Dose-Response Shift with Tolerance Development (Visceral Analgesia in Rats)
| Treatment Group | Administration | Outcome | Interpretation | Source |
| Control | Intrathecal Saline Infusion (96h) | Normal dose-response to butorphanol challenge. | Baseline analgesic effect. | |
| Tolerant | Intrathecal Butorphanol Infusion (52 nmol/hr for 96h) | Significant rightward shift in the dose-response curve. | Tolerance developed, requiring higher doses for the same effect. |
Experimental Protocols
Protocol 1: Induction and Assessment of Butorphanol Tolerance (Hot Plate Test)
This protocol is designed to induce and quantify the development of tolerance to butorphanol's analgesic effects in rodents.
Materials:
-
Butorphanol Tartrate
-
Sterile Saline
-
Hot Plate Analgesia Meter (e.g., Ugo Basile)
-
Rodents (rats or mice)
-
Syringes and needles for subcutaneous (SC) injection
Methodology:
-
Acclimation:
-
Handle animals for 5 minutes daily for 3-5 days prior to testing to reduce stress-induced analgesia.
-
Acclimate animals to the hot plate apparatus by placing them on the turned-off plate for 2-3 sessions.
-
-
Baseline Nociceptive Threshold Determination (Day 0):
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 51-52.5°C).
-
Place the animal on the hot plate and start a timer.
-
Record the latency (in seconds) to a nocifensive response (e.g., hind paw lick, jump).
-
Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
Obtain 2-3 baseline readings for each animal, with at least 15 minutes between readings.
-
-
Induction of Tolerance (Days 1-7):
-
Divide animals into a control group (saline) and a treatment group (butorphanol).
-
Administer butorphanol (e.g., 5 mg/kg, SC) or an equivalent volume of saline to the respective groups twice daily for 7 consecutive days.
-
-
Assessment of Tolerance (Day 8):
-
On the test day, administer a challenge dose of butorphanol to all animals (both control and chronically treated groups).
-
Measure the hot plate latency at peak effect time for butorphanol (e.g., 30, 60, 90 minutes post-injection).
-
Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100
-
A significantly lower %MPE in the butorphanol-pretreated group compared to the saline-pretreated group indicates the development of tolerance.
-
Visualizations
Signaling Pathways in Opioid Tolerance
Caption: Signaling pathways in acute analgesia and chronic tolerance to butorphanol.
Experimental Workflow for Tolerance Study
Caption: Workflow for a typical butorphanol tolerance induction and assessment study.
Troubleshooting Logic Tree
Caption: A logical approach to troubleshooting decreased butorphanol efficacy.
Validation & Comparative
A Comparative Analysis of Torbugesic® (Butorphanol) and Buprenorphine for Post-Surgical Pain Management in Canines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used opioid analgesics, Torbugesic® (butorphanol tartrate) and buprenorphine, for the management of post-surgical pain in dogs. The information presented is based on a comprehensive review of peer-reviewed veterinary literature and is intended to inform research and clinical decision-making.
Executive Summary
Butorphanol, a kappa-opioid receptor agonist and mu-opioid receptor antagonist, is characterized by a rapid onset of action but a relatively short duration of analgesia. In contrast, buprenorphine, a partial mu-opioid receptor agonist and kappa-opioid receptor antagonist, has a slower onset but provides a significantly longer period of pain relief. The choice between these two agents, or their potential combination, depends on the anticipated level and duration of post-operative pain, as well as the desired level of sedation. While butorphanol may be suitable for mild, short-lived pain, buprenorphine is generally considered more effective for managing moderate to severe post-surgical pain.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for butorphanol and buprenorphine based on available experimental data.
| Parameter | This compound® (Butorphanol) | Buprenorphine |
| Mechanism of Action | Kappa-opioid receptor agonist, Mu-opioid receptor antagonist | Partial mu-opioid receptor agonist, Kappa-opioid receptor antagonist |
| Typical Dosage (Dogs) | 0.2 - 0.4 mg/kg IV, IM, SC[1] | 0.01 - 0.02 mg/kg IV, IM[2] |
| Onset of Action | Rapid (within minutes)[1] | Slower (30-45 minutes)[3] |
| Duration of Analgesia | Short (approx. 45-90 minutes)[3] | Long (6-12 hours)[1] |
| Analgesic Efficacy | Mild to moderate analgesia[3] | Moderate to severe analgesia |
| Common Side Effects | Sedation, ataxia, respiratory depression (at higher doses)[4] | Sedation, respiratory depression (less pronounced than pure mu-agonists)[5][6] |
| Controlled Substance Schedule (US) | Schedule IV | Schedule III |
Experimental Protocols
To rigorously compare the analgesic efficacy of this compound® and buprenorphine in a clinical setting, a prospective, randomized, blinded study design is essential. Below is a detailed methodology for a typical experiment.
1. Animal Subjects:
-
A cohort of healthy adult dogs of similar breed and weight undergoing a standardized soft tissue surgery (e.g., ovariohysterectomy) to minimize variability in pain stimulus.
-
All animals would undergo a thorough pre-operative physical examination and bloodwork to ensure they are suitable candidates for the study.
2. Anesthetic and Analgesic Protocol:
-
Randomization: Dogs would be randomly assigned to one of two treatment groups:
-
Group A (Butorphanol): Receives a standardized pre-anesthetic protocol including acepromazine and butorphanol (0.4 mg/kg IM). Post-operatively, butorphanol is administered every 2 hours as needed based on pain scores.
-
Group B (Buprenorphine): Receives a standardized pre-anesthetic protocol including acepromazine and buprenorphine (0.02 mg/kg IM). Post-operatively, buprenorphine is administered every 8 hours as needed based on pain scores.
-
-
Anesthesia: A standardized anesthetic induction and maintenance protocol (e.g., propofol induction, isoflurane in oxygen maintenance) would be used for all animals.
-
Blinding: The observer assessing pain and the clinician administering post-operative analgesia would be blinded to the treatment group of each dog.
3. Pain Assessment:
-
Pain Scoring System: The Glasgow Composite Measure Pain Scale Short Form (CMPS-SF) would be utilized for post-operative pain assessment. This is a validated, behavioral pain scoring system for dogs that evaluates factors such as vocalization, attention to the wound, mobility, and response to touch.
-
Assessment Schedule: Pain scores would be recorded at baseline (pre-operatively) and at regular intervals post-extubation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Rescue Analgesia: A rescue analgesia protocol (e.g., with a full mu-agonist opioid like hydromorphone) would be in place for any dog exhibiting a pain score above a predetermined threshold, indicating inadequate pain control. The number of rescue analgesic interventions required for each group would be a key outcome measure.
4. Data Collection and Analysis:
-
In addition to pain scores, physiological parameters such as heart rate, respiratory rate, and blood pressure would be monitored and recorded.
-
Statistical analysis would be performed to compare pain scores, the requirement for rescue analgesia, and physiological parameters between the two groups over time.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for Analgesic Comparison.
References
- 1. academy.royalcanin.com [academy.royalcanin.com]
- 2. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. vettimes.co.uk [vettimes.co.uk]
- 5. How to Assess Perioperative Pain in Dogs and Cats - WSAVA 2018 Congress - VIN [vin.com]
- 6. medium.com [medium.com]
Comparative Efficacy of Torbugesic (Butorphanol) and Morphine in Equine Pain Models: A Research Guide
This guide provides a detailed comparison of the analgesic efficacy of Torbugesic (butorphanol) and morphine, two commonly used opioids in equine medicine. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an examination of their distinct mechanisms of action.
Introduction and Mechanism of Action
Morphine and butorphanol are central to equine pain management, yet they operate via different pharmacological pathways, which dictates their efficacy and clinical application.
-
Morphine: A classic opioid analgesic, morphine acts as a pure agonist at the mu (µ) opioid receptors in the central nervous system.[1][2] Stimulation of these receptors is responsible for producing potent analgesia but also contributes to side effects like respiratory depression and reduced gastrointestinal motility.[1]
-
This compound (Butorphanol): This synthetic opioid is classified as a mixed agonist-antagonist.[2] It primarily acts as an agonist at kappa (κ) opioid receptors, which contributes to analgesia and sedation.[3][4] Concurrently, it acts as an antagonist at mu (µ) receptors, which can limit some of the adverse effects associated with pure mu agonists like morphine but also places a ceiling on its analgesic potential.[3]
The distinct receptor interactions of these two compounds are visualized in the signaling pathway diagram below.
References
A Comparative Guide to the Cardiovascular Effects of Torbugesic in Anesthetized Dogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular effects of Torbugesic (butorphanol) and other commonly used opioid analgesics—fentanyl, buprenorphine, and morphine—in dogs under general anesthesia. The data presented is compiled from various experimental studies to offer an objective overview for informed decision-making in research and drug development settings.
I. Comparative Analysis of Cardiovascular Parameters
The following table summarizes the key cardiovascular changes observed with the administration of butorphanol, fentanyl, buprenorphine, and morphine in anesthetized dogs. The data is extracted from studies utilizing similar inhalant anesthetic agents (isoflurane or desflurane) to facilitate a relevant comparison. It is important to note that direct head-to-head studies involving all four drugs under identical conditions are limited; therefore, this table synthesizes findings from multiple sources.
| Drug | Anesthetic Agent | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) / Cardiac Index (CI) | Systemic Vascular Resistance (SVR) |
| This compound (Butorphanol) | Isoflurane | Significant decrease[1] | Significant decrease[1] | Significant decrease[1] | No significant change |
| Desflurane | Significant decrease | Significant decrease (from 86 ± 10 to 64 ± 10 mmHg)[2][3] | Maintained Cardiac Index[2] | Significant decrease[2] | |
| Fentanyl | Isoflurane | Significant decrease[4][5] | Significant decrease[4] | Significant decrease[4][5] | Significant increase[5] |
| Buprenorphine | Isoflurane | Significant decrease[6] | Significant decrease[6] | Significant decrease[6] | Significant increase[6] |
| Morphine | Isoflurane | Decrease | Decrease | Data not consistently reported under isoflurane in the provided results | Data not consistently reported under isoflurane in the provided results |
| Halothane | Suppressed at higher doses[7] | Decreased at higher doses[7] | Increased at moderate doses, then decreased[8] | Decreased at higher doses[8] |
II. Experimental Protocols
The methodologies summarized below are representative of the studies from which the comparative data were drawn.
Butorphanol Study Protocol (Isoflurane Anesthesia)[1]
-
Subjects: Healthy dogs.
-
Anesthesia: Anesthesia was maintained with 1.7% end-tidal isoflurane. Dogs were mechanically ventilated.
-
Drug Administration: Butorphanol tartrate (0.2 mg/kg) was administered intravenously.
-
Cardiovascular Monitoring: Mean, systolic, and diastolic arterial blood pressures, and cardiac output were measured.
Butorphanol Study Protocol (Desflurane Anesthesia)[2][3]
-
Subjects: Twenty healthy dogs weighing 12 ± 3 kg.
-
Anesthesia: Anesthesia was induced with propofol and maintained with 10% desflurane.
-
Drug Administration: Butorphanol (0.4 mg/kg) was administered intramuscularly 40 minutes after induction.
-
Cardiovascular Monitoring: Heart rate, arterial pressures, cardiac output, cardiac index, central venous pressure, and systemic vascular resistance were measured at 15-minute intervals.
Fentanyl Study Protocol (Isoflurane Anesthesia)[4][5]
-
Subjects: Healthy male Beagle dogs.
-
Anesthesia: Anesthesia was maintained with isoflurane at 1.3 times the minimum alveolar concentration (MAC).
-
Drug Administration: Fentanyl was administered intravenously as a loading dose followed by a constant rate infusion. Both low-dose (33 μg/kg loading dose, 0.2 μg/kg/min infusion) and high-dose (102 μg/kg loading dose, 0.8 μg/kg/min infusion) regimens were tested.
-
Cardiovascular Monitoring: Heart rate, cardiac index, and systemic vascular resistance index were measured.
Buprenorphine Study Protocol (Isoflurane Anesthesia)[6]
-
Subjects: Six healthy adult hound-type dogs.
-
Anesthesia: Anesthesia was induced and maintained with 1.9% end-tidal isoflurane. Dogs were mechanically ventilated.
-
Drug Administration: Buprenorphine (16 µg/kg) was administered intravenously.
-
Cardiovascular Monitoring: Arterial blood pressures, cardiac output, cardiac index, heart rate, and systemic vascular resistance were determined at 15-minute intervals.
Morphine Study Protocol (Halothane Anesthesia)[7][8]
-
Subjects: Four healthy dogs.
-
Anesthesia: Anesthesia was maintained with halothane.
-
Drug Administration: Morphine was administered intravenously at doses of 0.1, 1, and 10 mg/kg over 10 minutes.
-
Cardiovascular Monitoring: Heart rate, mean blood pressure, cardiac output, and total peripheral vascular resistance were measured.
III. Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for assessing the cardiovascular effects of an analgesic in anesthetized dogs.
References
- 1. Cardiovascular effects of butorphanol administration in isoflurane-O2 anesthetized healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of butorphanol in desflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiopulmonary and Acid-Base Effects of Butorphanol in Spontaneously Breathing Dogs Anesthetized by Desflurane - WSAVA2005 - VIN [vin.com]
- 4. Cardiopulmonary effects of intravenous fentanyl infusion in dogs during isoflurane anesthesia and with concurrent acepromazine or dexmedetomidine administration during anesthetic recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and respiratory effects of two doses of fentanyl in the presence or absence of bradycardia in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of buprenorphine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of cardiohemodynamic and electrophysiological effects of morphine along with its toxicokinetic profile using the halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of cardiohemodynamic and electrophysiological effects of morphine along with its toxicokinetic profile using the halothane-anesthetized dogs [jstage.jst.go.jp]
A Comparative Analysis of the Sedative Effects of Torbugesic® and Dexmedetomidine in Feline Medicine
In the realm of veterinary medicine, particularly in feline practice, the selection of appropriate sedative agents is paramount for ensuring patient safety and procedural success. This guide provides a detailed comparison of the sedative effects of Torbugesic® (butorphanol tartrate) and dexmedetomidine in cats. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform clinical and research decisions.
Mechanism of Action: A Tale of Two Pathways
The sedative properties of this compound® and dexmedetomidine stem from their interaction with distinct receptor systems in the central nervous system. Butorphanol is a synthetic opioid agonist-antagonist.[1][2] It primarily exerts its sedative and analgesic effects through agonistic activity at κ-opioid receptors, while also acting as an antagonist at μ-opioid receptors.[2][3] This dual action contributes to its sedative profile while potentially mitigating some of the adverse effects associated with pure μ-opioid agonists.
Dexmedetomidine, conversely, is a potent and highly selective α2-adrenergic agonist.[4][5] Its sedative and analgesic effects are achieved by binding to α2-adrenoceptors on presynaptic neurons in the brain, which inhibits the release of norepinephrine.[4] This reduction in noradrenergic activity leads to sedation and analgesia.[4]
Signaling Pathways
References
- 1. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
- 2. Butorphanol - Wikipedia [en.wikipedia.org]
- 3. Butorphanol Tartrate (Stadol, Torbutrol, this compound, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. mynavas.org [mynavas.org]
- 5. Dexmedetomidine - Wikipedia [en.wikipedia.org]
Navigating Analgesic Choices in Preclinical Research: A Comparative Guide to the Immunomodulatory Effects of Torbugesic, Buprenorphine, and Meloxicam
For researchers, scientists, and drug development professionals, the selection of appropriate analgesia in animal models is a critical decision that balances ethical animal welfare with the integrity of experimental data. This is particularly crucial in immunology and inflammation research, where the analgesic itself can modulate the very responses under investigation. This guide provides a comparative analysis of three commonly used analgesics—Torbugesic (butorphanol), buprenorphine, and meloxicam—and their respective impacts on the immune system of research animals.
This comparison synthesizes findings from multiple preclinical studies to highlight the nuanced effects of these agents on key immune parameters. The data presented here is intended to aid researchers in making informed decisions to minimize experimental variability and enhance the reproducibility of their findings.
At a Glance: Comparative Immunomodulatory Profiles
The choice of analgesic can significantly influence immune responses, with effects ranging from immunosuppression to anti-inflammatory activity. The following table provides a high-level summary of the known immunomodulatory effects of this compound (butorphanol), buprenorphine, and meloxicam based on available preclinical data.
| Feature | This compound (Butorphanol) | Buprenorphine | Meloxicam |
| Drug Class | Opioid Agonist-Antagonist | Partial Opioid Agonist | Non-Steroidal Anti-Inflammatory Drug (NSAID) |
| Primary Mechanism | Kappa-opioid receptor agonist, mu-opioid receptor antagonist | Partial mu-opioid receptor agonist | Cyclooxygenase-2 (COX-2) inhibitor |
| Reported Immunomodulatory Effects | Anti-inflammatory, reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Generally considered to have minimal immunomodulatory effects; often described as "immune-neutral" or anti-inflammatory. May preserve NK cell function. | Anti-inflammatory, reduction of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-4, IL-10) and PGE2. |
| Effects on Cytokines | Decreased TNF-α, IL-6, and IL-1β in a rat sepsis model. | Minimal to no effect on pro-inflammatory cytokines in some models. Can be anti-inflammatory in certain contexts. | Markedly reduced release of PGE2, TNFα, IFNγ, IL4, and IL10 in mouse models of infectious disease. |
| Effects on Immune Cells | May promote a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages. | Shown to preserve Natural Killer (NK) cell function in a surgical rat model, in contrast to immunosuppressive opioids like morphine and fentanyl. | Can inhibit Nuclear Factor-κB (NF-κB) activation in macrophages. |
| Considerations for Use in Immunology Studies | May be beneficial in studies where inflammation reduction is desired, but could mask effects of anti-inflammatory test compounds. | Often a preferred opioid for studies where maintaining a baseline immune response is critical. | Its potent anti-inflammatory action can significantly alter the course of inflammatory disease models and may not be suitable for studies investigating pro-inflammatory pathways. |
Quantitative Data Comparison
Direct head-to-head studies comparing the immunomodulatory effects of all three analgesics in a single rodent model are limited. The following tables summarize quantitative data extracted from studies that have compared at least two of these compounds.
Table 1: Butorphanol vs. Buprenorphine - Postoperative Analgesia in Cats
While not a rodent model, this study provides a direct clinical comparison of two opioids.
| Parameter | Butorphanol (0.4 mg/kg IM) | Buprenorphine (10-20 µg/kg IM) | Reference |
| Postoperative Analgesia | Less effective | More effective and longer-lasting |
Note: This study focused on analgesic efficacy and did not report on specific immune parameters.
Table 2: Buprenorphine vs. Meloxicam - Postoperative Recovery in Rats
This study highlights the impact on general well-being and physiological parameters following surgery.
| Parameter | Buprenorphine (0.03 mg/kg SC, twice daily) | Meloxicam (2 mg/kg SC initial, then 1 mg/kg daily) | Reference |
| Body Weight Reduction | Greater | Lesser | |
| Food Consumption Reduction | Greater | Lesser | |
| Locomotor Activity | Significant inhibitory effect on nighttime activity | Inhibitory effect on nighttime activity, no effect on daytime |
Note: This study did not include a direct comparison of immune markers.
Table 3: Effects of Analgesics on Antibody Production in Mice
A study on the impact of different analgesics on the humoral immune response.
| Analgesic Treatment | Effect on Antibody Production | Animal Model | Reference |
| Meloxicam | No effect on primary or secondary antibody responses | Male BALB/c mice | |
| Buprenorphine | No effect on antibody production | Male BALB/c mice | |
| Meloxicam + Buprenorphine | No effect on antibody production | Male BALB/c mice |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of experimental protocols adapted from the cited literature.
Cytokine Profiling in a Murine Sepsis Model
This protocol describes the assessment of inflammatory cytokines in bronchoalveolar lavage fluid (BALF) following lipopolysaccharide (LPS)-induced lung injury in mice, as a model for sepsis.
Animal Model:
-
Species: C57BL/6 mice
-
Induction of Sepsis: Intraperitoneal (i.p.) injection of LPS (10 mg/kg).
-
Analgesic Administration: Butorphanol (4 or 8 mg/kg, i.p.) administered concurrently with LPS.
Sample Collection and Processing:
-
24 hours post-LPS injection, euthanize mice.
-
Perform bronchoalveolar lavage by instilling and retrieving phosphate-buffered saline (PBS) from the lungs.
-
Centrifuge the BALF to pellet cells.
-
Collect the supernatant for cytokine analysis.
Cytokine Measurement:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analytes: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
-
Procedure: Follow the manufacturer's instructions for the specific ELISA kits.
Assessment of Natural Killer (NK) Cell Activity in a Rat Surgical Model
This protocol outlines a method to evaluate the impact of different opioids on NK cell function following experimental surgery.
Animal Model:
-
Species: Inbred Fischer 344 rats.
-
Surgical Procedure: A standardized laparotomy is performed under anesthesia.
-
Analgesic Administration: Buprenorphine (e.g., 0.1 mg/kg) or other opioids are administered post-operatively.
Effector and Target Cell Preparation:
-
Isolate splenocytes from euthanized rats to serve as effector cells.
-
Culture a suitable NK-sensitive target cell line (e.g., YAC-1 lymphoma cells).
-
Label target cells with a radioactive marker (e.g., 51Cr) or a fluorescent dye.
Cytotoxicity Assay:
-
Co-culture the effector splenocytes with the labeled target cells at various effector-to-target ratios.
-
Incubate for a defined period (e.g., 4 hours).
-
Measure the release of the label from the target cells, which is indicative of cell lysis by NK cells.
-
Calculate the percentage of specific lysis.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological pathways discussed, the following diagrams are provided.
A Head-to-Head Comparison of Butorphanol and Tramadol for Rodent Analgesia
For researchers, scientists, and drug development professionals, selecting the appropriate analgesic for preclinical rodent studies is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two commonly used analgesics, butorphanol and tramadol, to aid in this selection process.
This comparison guide synthesizes experimental data on the efficacy, mechanism of action, and experimental protocols associated with butorphanol and tramadol in rodent models of pain.
At a Glance: Butorphanol vs. Tramadol
| Feature | Butorphanol | Tramadol |
| Drug Class | Opioid Agonist-Antagonist | Atypical Opioid Agonist |
| Primary Mechanism | Kappa-opioid receptor agonist, mu-opioid receptor partial agonist/antagonist.[1][2][3][4] | Weak mu-opioid receptor agonist; serotonin and norepinephrine reuptake inhibitor.[5][6][7][8] |
| Analgesic Efficacy | Effective for mild to moderate pain.[9][10][11] | Effective for moderate to moderately severe pain.[7][12] |
| Potency | Generally considered more potent than tramadol, approximately 4 to 7 times as potent as morphine.[4] | Less potent than morphine, approximately one-tenth the potency.[5] |
| Duration of Action | Shorter duration, typically 1-2 hours in rats and mice.[9][10][11] | Longer duration, variable depending on dose and species. |
| Common Rodent Models | Hot plate, tail flick.[9][10] | Hot plate, tail flick, neuropathic pain models.[12][13][14] |
| Potential Side Effects | Sedation, potential for dysphoria due to kappa-agonism.[1] | Sedation at higher doses, potential for hyperactivity in certain mouse strains, risk of serotonin syndrome.[5][12][14] |
Quantitative Comparison of Analgesic Efficacy
The following tables summarize quantitative data from various studies on the analgesic effects of butorphanol and tramadol in common rodent pain models.
Table 1: Butorphanol Analgesia in Rodents
| Species | Pain Model | Dose (mg/kg) | Route | Peak Effect / Duration | Key Findings | Reference |
| Rat (Sprague-Dawley) | Hot Plate & Tail Flick | 2.0 | SC | Shortest duration (1-2 hours) | Provided the lowest level of analgesia compared to morphine and buprenorphine.[9][10][11] | [9][10][11] |
| Mouse (ICR) | Hot Plate & Tail Flick | 5.0 | SC | Shortest duration (1-2 hours) | Provided the lowest level of analgesia compared to morphine and buprenorphine.[9][10][11] | [9][10][11] |
| Rat (Wistar) | Paw Withdrawal Latency (Radiant Heat) | 1.0 | Intraplantar | Significant increase at 5, 10, and 15 minutes | Provided good local analgesia, significantly increasing paw withdrawal latency compared to tramadol.[15][16][17] | [15][16][17] |
| Mouse | Radiant-Heat Tail-Flick | 1.0, 1.8, 3.2 | IP | - | Acted as a partial agonist, with its effects primarily mediated by mu-opioid receptors.[18] | [18] |
Table 2: Tramadol Analgesia in Rodents
| Species | Pain Model | Dose (mg/kg) | Route | Peak Effect / Duration | Key Findings | Reference |
| Rat (Sprague-Dawley) | Hot Plate & Tail Flick | 12.5, 25, 50 | IP | Dose-dependent increase in latency | 12.5 mg/kg was effective with no notable side effects; higher doses caused sedation.[14] | [14] |
| Rat (Sprague-Dawley) | Hot Plate & Tail Flick | 25, 50 | SC | Dose-dependent increase in latency | Effective at 25 and 50 mg/kg, but resulted in sedation and skin lesions.[14] | [14] |
| Rat | Partial Sciatic Nerve Ligation (Neuropathic Pain) | Not specified | Oral | Dose-dependent antiallodynic effect | Potent and dose-dependent effect on tactile allodynia.[13] | [13] |
| Mouse (BALB/cJ) | Hot Plate | 40 | IP | Significant increase in latency | Induced significantly greater analgesia compared to C57BL/6J mice; caused sedation.[12] | [12] |
| Mouse (C57BL/6J) | Hot Plate | 40 | IP | Significant increase in latency | Effective, but caused hyperactivity.[12] | [12] |
| Rat (Wistar) | Paw Withdrawal Latency (Radiant Heat) | 1.0 | Intraplantar | No significant change from baseline | Did not significantly increase paw withdrawal latency compared to butorphanol.[15][16][17] | [15][16][17] |
Mechanisms of Action: A Visualized Pathway
The analgesic effects of butorphanol and tramadol are mediated by distinct signaling pathways.
Caption: Butorphanol's Signaling Pathway.
Caption: Tramadol's Dual Mechanism of Action.
Experimental Protocols
Standardized protocols are essential for reproducible and comparable results in rodent analgesia studies. Below are detailed methodologies for two common thermal nociception tests.
Hot-Plate Test
The hot-plate test assesses the latency to a pain response when a rodent is placed on a heated surface, integrating supraspinal pathways.[19][20]
Apparatus: A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.[20]
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the rodent on the unheated plate for a brief period to acclimate to the apparatus. Then, set the plate to a constant temperature (typically 50-55°C).[19] Place the animal on the hot plate and start a timer.
-
Observation: Observe the animal for nocifensive behaviors such as hind paw licking, stamping, or jumping.[19]
-
Measurement: Record the latency (in seconds) from the time the animal is placed on the plate until the first nocifensive response.
-
Cut-off Time: A cut-off time (e.g., 60 seconds) must be established to prevent tissue damage.[21] If the animal does not respond within this time, it should be removed from the plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer the test analgesic (butorphanol or tramadol) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Drug Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot-plate test to measure the drug's effect on response latency.
Tail-Flick Test
The tail-flick test measures the latency to withdraw the tail from a noxious heat stimulus, primarily assessing spinal reflexes.[19][22]
Apparatus: A tail-flick apparatus with a radiant heat source that focuses a beam of light on the animal's tail.[19][23]
Procedure:
-
Restraint: Gently restrain the rodent, often in a specialized restrainer, leaving the tail exposed.
-
Baseline Latency: Apply the radiant heat source to a specific point on the ventral surface of the tail. The apparatus will automatically measure the time it takes for the animal to "flick" or withdraw its tail.
-
Cut-off Time: A pre-set cut-off time (e.g., 15 seconds) is used to prevent tissue damage.[21]
-
Drug Administration: Administer butorphanol or tramadol.
-
Post-Drug Latency: Measure the tail-flick latency at various time points after drug administration to determine the analgesic effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a rodent analgesia study.
References
- 1. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 2. Butorphanol - Wikipedia [en.wikipedia.org]
- 3. butorphanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. xenonhealth.com [xenonhealth.com]
- 5. droracle.ai [droracle.ai]
- 6. Tramadol - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice. | Semantic Scholar [semanticscholar.org]
- 12. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 13. The analgesic effect of tramadol in animal models of neuropathic pain and fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.plos.org [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. Hot plate test - Wikipedia [en.wikipedia.org]
- 21. Tail Flick and Hot Plate tests [bio-protocol.org]
- 22. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
A Comparative Analysis of the Duration of Action of Torbugesic (Butorphanol) and Meloxicam in Canines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of Torbugesic (butorphanol) and meloxicam for analgesia in canines. The information presented is collated from peer-reviewed experimental data to assist researchers and professionals in drug development in making informed decisions.
Executive Summary
Clinical evidence strongly indicates that meloxicam provides a significantly longer duration of analgesic action compared to butorphanol in canines.[1][2] Studies consistently demonstrate that a single dose of meloxicam offers effective pain relief for up to 24 hours, whereas butorphanol's analgesic effects are short-lived, often lasting less than four hours.[1][3] This disparity is rooted in their distinct pharmacological properties, with meloxicam's longer half-life and anti-inflammatory mechanism contributing to its sustained efficacy.
Quantitative Data Comparison
The following tables summarize key pharmacokinetic and efficacy parameters for butorphanol and meloxicam in canines, derived from multiple studies.
Table 1: Pharmacokinetic Parameters
| Parameter | Butorphanol | Meloxicam | Source(s) |
| Half-life (t½) | ~1.62 - 1.7 hours | ~24 hours | [4][5][6] |
| Peak Plasma Concentration (Tmax) | ~28 - 40 minutes (SC/IM) | ~2.5 hours (SC) | [4][6] |
| Bioavailability | High (SC/IM) | Nearly 100% (Oral/SC) | [4][6] |
Table 2: Analgesic Efficacy in Post-Ovariohysterectomy Pain Models
| Study Parameter | Butorphanol (0.2 mg/kg) | Meloxicam (0.2 mg/kg) | Key Findings | Source(s) |
| Pain Scores (First 12 hours) | Significantly higher | Significantly lower | Meloxicam provided superior analgesia in the initial 12 hours post-surgery. | [1][7] |
| Visual Analogue Scale (VAS) Scores (First 12 hours) | Significantly higher | Significantly lower | Dogs receiving meloxicam exhibited lower pain levels as assessed by VAS. | [1][7] |
| Requirement for Rescue Analgesia | Higher incidence | Lower incidence | A greater number of dogs in the butorphanol group required additional pain relief. | [3] |
Experimental Protocols
The data presented is primarily based on randomized, controlled clinical trials in canines undergoing surgical procedures, such as ovariohysterectomy, which provides a consistent model for evaluating postoperative pain.
Representative Experimental Protocol: Comparison of Analgesic Efficacy Post-Ovariohysterectomy
-
Subjects: Healthy adult female dogs scheduled for elective ovariohysterectomy.
-
Grouping: Dogs are randomly assigned to one of two treatment groups:
-
Group A: Butorphanol (e.g., 0.2 mg/kg IM)
-
Group B: Meloxicam (e.g., 0.2 mg/kg SC)
-
-
Anesthetic Protocol: A standardized anesthetic protocol is used for all subjects, typically involving premedication (e.g., acepromazine), induction (e.g., propofol), and maintenance with an inhalant anesthetic (e.g., isoflurane).
-
Drug Administration: The assigned analgesic is administered prior to the surgical procedure (pre-emptive analgesia).
-
Pain Assessment: Post-surgery, pain is assessed at predetermined intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) by a blinded observer using a validated pain scoring system, such as the Glasgow Composite Measure Pain Scale (Short Form), and a Visual Analogue Scale (VAS).
-
Rescue Analgesia: A protocol for rescue analgesia is established. If a dog's pain score exceeds a predetermined threshold, a rescue analgesic (e.g., an opioid) is administered, and the time and dose are recorded.
-
Physiological Monitoring: Heart rate, respiratory rate, and blood pressure are monitored throughout the study period.
-
Statistical Analysis: Pain scores and the need for rescue analgesia between the two groups are compared using appropriate statistical methods (e.g., ANOVA, Mann-Whitney U test).
Signaling Pathways and Mechanisms of Action
The differing durations of action of butorphanol and meloxicam are a direct result of their distinct mechanisms of action at the molecular level.
Butorphanol Signaling Pathway
Butorphanol is a synthetic opioid that acts as an agonist at kappa-opioid receptors and a partial agonist or antagonist at mu-opioid receptors in the central nervous system.[8][9] Its analgesic effects are primarily mediated through the activation of kappa-opioid receptors, which leads to the inhibition of neurotransmitter release and a reduction in the transmission of pain signals.[8]
Caption: Butorphanol's kappa-opioid receptor signaling cascade.
Meloxicam Signaling Pathway
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, with a preference for COX-2.[5][10] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[5][10] By inhibiting COX-2, meloxicam reduces the synthesis of these pro-inflammatory prostaglandins.[10]
Caption: Meloxicam's preferential inhibition of the COX-2 pathway.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for a comparative study evaluating the duration of action of butorphanol and meloxicam.
Caption: Comparative experimental workflow for analgesic duration studies.
Conclusion
References
- 1. A comparison of the analgesic effects of butorphanol with those of meloxicam after elective ovariohysterectomy in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 3. Effects Of Butorphanol, Meloxicam And Their Combination On Postoperative Pain, Stress Response And Wound Healing In Dogs Following Ovariohysterectomy [erepository.uonbi.ac.ke]
- 4. Pharmacokinetics of subcutaneous and intramuscular butorphanol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacodynamic and pharmacokinetic aspects of the non-inflammatory non-steroidal agent meloxicam in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. A comparison of the analgesic effects of butorphanol with those of meloxicam after elective ovariohysterectomy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 9. xenonhealth.com [xenonhealth.com]
- 10. What is the mechanism of Meloxicam? [synapse.patsnap.com]
A Quantitative Comparison of Torbugesic-Induced Sedation in Swine and Alternative Protocols
For researchers and drug development professionals, selecting the appropriate sedative agent for swine is critical for animal welfare and the acquisition of reliable experimental data. This guide provides a quantitative assessment of Torbugesic (butorphanol tartrate), a synthetic opioid agonist-antagonist, in inducing sedation in pigs. Its performance is compared with other commonly used sedative protocols, supported by experimental data to facilitate informed decision-making.
Comparative Efficacy of Sedative Protocols
The sedative effects of this compound are most pronounced when used in combination with other agents, particularly α2-adrenergic agonists like medetomidine and detomidine. These combinations offer a synergistic effect, enhancing the quality and duration of sedation.
Table 1: Quantitative Comparison of Sedative Protocols in Pigs
| Sedative Protocol | Dosage | Onset of Sedation (min) | Duration of Sedation (min) | Key Findings |
| This compound (Butorphanol) & Medetomidine | Butorphanol: 0.2 mg/kg IM, Medetomidine: 80 µg/kg IM | Not specified | Prolonged | Significantly enhanced the depth and duration of sedation compared to medetomidine alone. Produced excellent muscle relaxation.[1][2][3] |
| This compound (Butorphanol), Detomidine & Midazolam (MDB) | Butorphanol: 0.2 mg/kg IM, Detomidine: 0.1 mg/kg IM, Midazolam: 0.2 mg/kg IM | Not specified | Not specified | Provided more reliable sedation and less reaction to castration compared to a similar combination with morphine (MDM).[4] |
| This compound (Butorphanol), Detomidine & Ketamine (DBK) | Butorphanol: 0.2 mg/kg IM, Detomidine: 0.08 mg/kg IM, Ketamine: 10 mg/kg IM (preceded by Azaperone 4 mg/kg IM) | Not specified | Median 35 (surgical anesthesia) | Longer duration of sedation, analgesia, and anesthesia compared to an azaperone-tiletamine-zolazepam (TZ) combination.[5][6] |
| Azaperone & Tiletamine-Zolazepam (TZ) | Azaperone: 4 mg/kg IM, Tiletamine-Zolazepam: 5 mg/kg IM | Not specified | Median 15 (surgical anesthesia) | Less effective for anesthesia compared to the DBK combination.[5][6] |
| Medetomidine (alone) | 30-150 µg/kg IM | Dose-dependent | Dose-dependent | Produced profound sedation, with higher doses prolonging the effect rather than deepening it.[3][7] |
| Azaperone (alone) | 2-4 mg/kg IM | 5-20 | 120-360 | Induces sedation and reduces anxiety; deeper sedation is achieved when combined with other agents.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are representative of studies evaluating sedative agents in pigs.
Protocol 1: Evaluation of Butorphanol and Medetomidine Combination
-
Animals: Clinically healthy crossbred pigs.
-
Procedure:
-
Pigs are administered a combination of butorphanol (0.2 mg/kg) and medetomidine (80 µg/kg) via intramuscular (IM) injection.[1][2][3]
-
Sedation is assessed using a scoring system that evaluates posture and spontaneous movement.[1][2][3]
-
Physiological parameters such as heart rate and respiratory rate are monitored throughout the sedation period.
-
-
Quantitative Assessment: The depth and duration of sedation are recorded and compared to a control group receiving medetomidine alone. Muscle relaxation and response to mild painful stimuli are also noted.[1][2][3]
Protocol 2: Comparison of Butorphanol and Morphine in a Combination Protocol for Castration
-
Animals: Eight five-month-old boars.
-
Procedure:
-
A crossover study design is used where each boar receives two treatments two weeks apart.
-
Treatment MDB: Detomidine (0.1 mg/kg), midazolam (0.2 mg/kg), and butorphanol (0.2 mg/kg) are administered IM.[4]
-
Treatment MDM: Detomidine (0.1 mg/kg), midazolam (0.2 mg/kg), and morphine (0.2 mg/kg) are administered IM.
-
Following sedation, local anesthesia (lidocaine) is administered for castration.
-
-
Quantitative Assessment: Sedation scores, reaction to positioning and surgery, pulse rate, respiratory rate, hemoglobin oxygen saturation, and body temperature are recorded.[4]
Mechanism of Action and Signaling Pathway
Butorphanol primarily exerts its sedative and analgesic effects through its interaction with opioid receptors in the central nervous system. It is a potent agonist at the κ-opioid receptor and an antagonist at the μ-opioid receptor.[9][10][11] The activation of the κ-opioid receptor is believed to be responsible for its sedative properties.
Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative assessment of a sedative protocol in pigs.
References
- 1. Enhancing effect of butorphanol on medetomidine-induced sedation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Effect of Butorphanol on Medetomidine-Induced Sedation in Pigs [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of azaperone-detomidine-butorphanol-ketamine and azaperone-tiletamine-zolazepam for anaesthesia in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kappa-opioid agonist stimulated regional distribution of [(35)S]GTPgammas binding in butorphanol continuously infused rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Torbugesic (Butorphanol) in Different Mouse Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the analgesic effects of Torbugesic (butorphanol) across commonly used mouse strains: C57BL/6, BALB/c, and ICR. This document summarizes key experimental data, details methodologies for analgesic assessment, and illustrates relevant biological pathways and workflows to inform preclinical study design.
This compound, a synthetic opioid analgesic, is widely utilized in veterinary medicine for pain management. Its mechanism of action involves a mixed agonist-antagonist activity at opioid receptors, primarily acting as an agonist at the κ-opioid receptor and a partial agonist or antagonist at the μ-opioid receptor.[1][2][3] This dual activity contributes to its analgesic effects while potentially mitigating some of the adverse effects associated with pure μ-opioid agonists. However, the analgesic efficacy and side effect profile of butorphanol can vary significantly between different genetic backgrounds, making strain selection a critical consideration in preclinical research.
Quantitative Comparison of Analgesic Effects
The following tables summarize the analgesic efficacy and duration of action of butorphanol in C57BL/6, BALB/c, and ICR mice based on data from various studies. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Analgesic Efficacy of Butorphanol in Different Mouse Strains (Hot Plate Test)
| Mouse Strain | Butorphanol Dose (mg/kg, s.c.) | Hot Plate Temperature (°C) | Peak Effect (%MPE*) | Time to Peak Effect (minutes) | Duration of Action (hours) | Reference |
| C57BL/6 | 3 | 52 | Significant increase in %MPE | ~20 | >3 | [1] |
| BALB/c | 10 (i.p.) | Not Specified | Analgesia Observed | Not Specified | Not Specified | [4] |
| ICR | 5 | 53 | Lowest magnitude vs. Morphine & Buprenorphine | Not Specified | 1-2 | [3][5] |
%MPE: Maximum Possible Effect
Table 2: Analgesic Efficacy of Butorphanol in Different Mouse Strains (Tail-Flick Test)
| Mouse Strain | Butorphanol Dose (mg/kg, s.c.) | Peak Effect (%MPE*) | Time to Peak Effect (minutes) | Duration of Action (hours) | Reference |
| C57BL/6 | 3 | Significant increase in %MPE | ~20 | >3 | [1] |
| ICR | 5 | Lowest magnitude vs. Morphine & Buprenorphine | Not Specified | 1-2 | [3][5] |
%MPE: Maximum Possible Effect
Table 3: Reported Side Effects of Butorphanol in Different Mouse Strains
| Mouse Strain | Reported Side Effects | Reference |
| C57BL/6 | Hypothermia (when combined with alfaxalone and medetomidine) | [6] |
| BALB/c | Death, diarrhea (with intraperitoneal injection) | [4] |
| ICR | Jumping reaction immediately after injection (when combined with alfaxalone and medetomidine) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the hot plate and tail-flick tests, two standard methods for assessing thermal nociception in mice.
Hot Plate Test
The hot plate test measures the latency of a mouse to react to a heated surface, indicating the analgesic effect of a compound on supraspinal pathways.
Apparatus:
-
A commercially available hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to keep the mouse on the plate.[1]
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Gently place each mouse on the unheated plate for a brief period to habituate. Then, heat the plate to a constant temperature (e.g., 52°C for C57BL/6 mice or 53°C for ICR mice).[1][3] Place the mouse on the heated surface and start a stopwatch.
-
Endpoint: Record the latency to the first sign of nociception, which can be paw licking, paw shaking, or jumping.[7]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 45 seconds) must be established, after which the mouse is removed from the plate regardless of its response.[3]
-
Drug Administration: Administer butorphanol (e.g., 3-5 mg/kg, s.c.) or vehicle control.
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the hot plate test to determine the analgesic effect and its duration.
Tail-Flick Test
The tail-flick test assesses the spinal reflex to a thermal stimulus and is a common method for evaluating the efficacy of centrally acting analgesics.
Apparatus:
-
A tail-flick analgesiometer that focuses a beam of radiant heat onto the mouse's tail.
Procedure:
-
Acclimation: Acclimate mice to the testing environment and restrainers.
-
Baseline Measurement: Gently restrain the mouse and position its tail in the apparatus so that the radiant heat source is focused on the distal portion of the tail. The intensity of the heat source should be calibrated to elicit a baseline tail-flick latency of 2-4 seconds in control mice.[8]
-
Endpoint: The apparatus automatically detects the tail flick and records the latency.
-
Cut-off Time: A cut-off time (e.g., 10 seconds) is preset to prevent tissue damage.[8]
-
Drug Administration: Administer butorphanol or vehicle control.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration to determine the onset, peak, and duration of the analgesic effect.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams were generated using Graphviz (DOT language).
Caption: Butorphanol's signaling pathway leading to analgesia.
Caption: General experimental workflow for assessing butorphanol analgesia.
Conclusion
The selection of mouse strain is a critical determinant of the observed analgesic effects and side effect profile of this compound. While ICR mice have been shown to experience a shorter duration of analgesia compared to other opioids, data for C57BL/6 and BALB/c strains suggest a more prolonged effect, though potentially accompanied by strain-specific side effects. The provided data and protocols serve as a valuable resource for designing and interpreting preclinical studies involving butorphanol, ultimately contributing to more robust and reproducible research outcomes. Researchers should carefully consider the specific requirements of their study and the known strain-dependent responses to butorphanol when selecting an animal model.
References
- 1. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Usage of analgesic in a murine model infected latently with pseudorabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthetic effect of a mixture of alfaxalone, medetomidine, and butorphanol for inducing surgical anesthesia in ICR, BALB/c, and C57BL/6 mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Torbugesic®: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Torbugesic® (butorphanol tartrate), a Schedule IV controlled substance, tailored for researchers, scientists, and drug development professionals.
This compound®, a veterinary analgesic, is subject to stringent disposal regulations by the Drug Enforcement Administration (DEA) due to its potential for misuse.[1][2] Adherence to these protocols is crucial not only for regulatory compliance but also for environmental safety and public health.
Core Disposal Principle: The "Non-Retrievable" Standard
The primary goal of controlled substance disposal is to render the substance "non-retrievable."[3][4][5] This means it cannot be transformed into a physical or chemical state that would allow it to be used as a controlled substance.[4] The DEA outlines specific regulations for the disposal of controlled substances in Title 21 of the Code of Federal Regulations (CFR), Parts 1300 and 1317.[3][5]
Step-by-Step Disposal Protocol for this compound® in a Laboratory Setting
Researchers must follow a multi-step process to ensure the compliant disposal of this compound®. This process involves meticulous record-keeping, the use of approved destruction methods, and adherence to institutional and regulatory guidelines.
Step 1: Consultation and Planning
-
Review Institutional Policies: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department and controlled substance program manager. They will provide specific guidance and protocols that align with federal, state, and local regulations.
-
Verify State and Local Regulations: Disposal requirements can vary. Ensure compliance with all applicable state, tribal, and local laws, which may be more stringent than federal regulations.[3]
Step 2: Inventory and Record-Keeping
-
Maintain Accurate Logs: Document all uses of this compound® on a DEA-compliant controlled substance log. When preparing for disposal, reconcile the amount of expired or unused drug with your inventory records.
-
Complete Disposal Logs: A disposal log must be completed and witnessed.[4] This log should detail the drug name, concentration, volume being disposed of, date of disposal, and method of destruction.
Step 3: Witnessing the Disposal Process
-
Two-Person Integrity: The entire destruction process must be handled and witnessed by two authorized employees.[4] Both individuals must sign the disposal log.[4]
Step 4: Rendering the Drug Non-Retrievable
-
Approved Methods: The DEA allows for several methods to render a controlled substance non-retrievable, including incineration and chemical digestion.[3] Flushing or disposing of the substance down the drain is prohibited.[3]
-
Chemical Digestion: For many laboratory settings, chemical digestion is a practical on-site solution.[4] This involves using a commercially available drug disposal product, such as Rx Destroyer™, that utilizes chemical agents to denature the active pharmaceutical ingredient.[3]
-
Incineration: Alternatively, the substance can be transferred to a DEA-registered reverse distributor for incineration.[6] This process also requires two employees from the transferring registrant to oversee the loading and unloading of the controlled substances.[5]
Step 5: Final Disposal of the Container
-
Hazardous Waste Considerations: If a hazardous waste is disposed of in a chemical digestion container, the entire container must be treated as hazardous waste according to Resource Conservation and Recovery Act (RCRA) regulations.[4]
-
Follow Institutional Protocols: Once the this compound® has been rendered non-retrievable, the container and its contents should be disposed of through your institution's regulated medical or hazardous waste stream, as directed by your EHS department.[4]
Step 6: Record Retention
-
Two-Year Requirement: All disposal logs and related documentation must be retained for a minimum of two years and be available for inspection by the DEA.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| DEA Schedule | IV | [1][7] |
| Available Concentrations | 0.5 mg/ml, 1 mg/ml, 2 mg/ml, 10 mg/ml | [1] |
| Recommended Dosage (Horse) | 0.1 mg/kg by intravenous injection | [7][8] |
| Onset of Analgesic Effect | Within 15 minutes | [7] |
| Duration of Action | Approximately 4 hours | [7][8] |
| Record Retention Period | Minimum of 2 years | [4] |
Experimental Protocols
The provided information focuses on disposal procedures and does not cite specific experimental protocols for which this compound® might be used. Researchers should refer to their approved animal use protocols and relevant scientific literature for detailed methodologies related to their specific experiments.
This compound® Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound® in a laboratory setting.
Caption: Logical workflow for the compliant disposal of this compound®.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or federal, state, and local regulations. Always consult with your institution's EHS department and controlled substance program manager for specific disposal procedures.
References
- 1. Butorphanol Tartrate (this compound®, Torbutrol®, Dolorex®) for Dogs and Cats [petplace.com]
- 2. Butorphanol | VCA Animal Hospitals [vcahospitals.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. danielshealth.com [danielshealth.com]
- 5. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 6. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 7. This compound® (butorphanol tartrate injection) [dailymed.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Torbugesic (Butorphanol Tartrate)
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Torbugesic (butorphanol tartrate), a potent opioid analgesic. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound, containing the active ingredient butorphanol tartrate, is a Schedule IV controlled substance.[1] It is classified as a reproductive toxin, Category 1B, and may damage fertility or the unborn child.[1][2] It is also known to cause serious eye irritation.[1][3][4] Ingestion of this compound may lead to symptoms similar to clinical use, including drowsiness, dizziness, and in severe overdose cases, respiratory depression and coma.[3][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound at any stage of the experimental workflow.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields | Recommended for all procedures where contact is likely.[5] |
| Hand Protection | Chemical-resistant gloves | Impervious gloves are required.[5] |
| Body Protection | Laboratory coat or disposable coveralls | To be used in both production and laboratory settings.[5] |
| Respiratory Protection | Not normally required with adequate ventilation | In cases of insufficient ventilation or if airborne exposure limits are exceeded, a chemical respirator with an organic vapor cartridge and dust/mist filter is necessary.[4][5] |
Occupational Exposure Limits
Researchers must ensure that airborne concentrations of butorphanol tartrate are maintained below established occupational exposure limits (OELs).
| Organization/Region | Exposure Limit (Time-Weighted Average) |
| Zoetis | OEB 4 (control exposure to the range of 1ug/m3 to <10ug/m3) |
| Latvia OEL | 5 mg/m3 |
| Lithuania OEL | 5 mg/m3 |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
Pre-Handling Procedures
-
Obtain Special Instructions: Before use, all personnel must read and understand the Safety Data Sheet (SDS) for this compound.[1][4]
-
Ensure Adequate Ventilation: Work in a well-ventilated area. General laboratory ventilation should provide at least 10 air changes per hour.[4]
-
Prepare a Clean Workspace: The designated handling area should be clean and free of clutter.
-
Assemble all Necessary Materials: Gather all required PPE, handling equipment, and waste disposal containers before beginning work.
Handling and Preparation of this compound
-
Don Appropriate PPE: Put on a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Withdrawal from Vial: Exercise caution to avoid accidental injection.
-
Avoid Aerosol Generation: When preparing a syringe for use, take ordinary care to avoid the generation of aerosols.
-
Immediate Clean-up of Spills: In the event of a small spill, wipe up with an absorbent material (e.g., cloth, fleece). For larger spills, dike the material and absorb it with vermiculite, dry sand, or earth.[4] The contaminated area should then be thoroughly cleaned.[4]
Post-Handling Procedures
-
Secure Storage: Store this compound locked up in a well-ventilated place at 20-25°C (68-77°F), protected from light.[4]
-
Thorough Washing: Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Decontamination of Work Area: Clean and decontaminate the work surface.
-
Proper Waste Disposal: Dispose of all contaminated materials, including empty vials, syringes, and PPE, in accordance with local, regional, and national regulations for hazardous waste.[4] Never return spilled material to its original container.[4]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][3][4] Seek medical attention if irritation persists.[1][3][4]
-
Skin Contact: Wash the affected area with soap and water. If irritation develops, seek medical attention.
-
Ingestion: Immediately call a poison control center or physician.[5] Do not induce vomiting.[5]
-
Accidental Injection: Seek immediate medical attention.
Waste Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
-
Sharps: All needles and syringes must be disposed of in a designated sharps container.
-
Liquid Waste: Unused this compound solution should be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Solid Waste: All contaminated materials, including gloves, lab coats, and absorbent materials from spills, must be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: Empty vials may retain product residue and should be disposed of as hazardous waste.[4]
Safe Handling Workflow
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
